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  • Product: 5-Methyl-1,3,4-oxadiazole-2-thiol
  • CAS: 31130-17-3

Core Science & Biosynthesis

Foundational

5-Methyl-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide on its Structural Elucidation and Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the structural elucidation and physicochemical properties of 5-methyl-1,3,4-oxadiazole-2-thiol, a hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation and physicochemical properties of 5-methyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic characteristics, and key physicochemical parameters of the molecule, offering valuable insights for its application in research and drug development.

Structural Elucidation

5-Methyl-1,3,4-oxadiazole-2-thiol (C₃H₄N₂OS), with a molecular weight of 116.14 g/mol , is a five-membered heterocyclic compound featuring an oxadiazole ring substituted with a methyl group at the 5-position and a thiol group at the 2-position. A critical aspect of its structure is the existence of thiol-thione tautomerism.[1] The molecule can exist in equilibrium between the thiol form (5-methyl-1,3,4-oxadiazole-2-thiol) and the thione form (5-methyl-1,3,4-oxadiazole-2(3H)-thione).[1][2] The predominance of either tautomer is influenced by factors such as the solvent and the physical state (solid or solution).

Spectroscopic Properties

1.1.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The presence of the thiol (-SH) or thione (C=S) group is a key diagnostic feature.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H stretch3100-3300Broad peak, indicative of the thione tautomer.
C-H stretch (methyl)2900-3000Characteristic of the methyl group.
S-H stretch2500-2600Weak band, indicative of the thiol tautomer.[3]
C=N stretch (ring)1610-1650Confirms the presence of the oxadiazole ring.[5]
C=S stretch1250-1300Strong band, indicative of the thione tautomer.[5]
C-O-C stretch (ring)1020-1070Characteristic of the oxadiazole ring.[3]

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is anticipated to be relatively simple. A singlet corresponding to the methyl protons (CH₃) is expected in the upfield region (around δ 2.3 ppm). A broad singlet in the downfield region (δ 13-15 ppm) would be indicative of the N-H proton of the thione tautomer or the S-H proton of the thiol tautomer.[3][4]

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for the carbon skeleton. The methyl carbon is expected to appear at approximately δ 10-15 ppm. The two carbons of the oxadiazole ring are expected at around δ 150-160 ppm (C-CH₃) and δ 175-180 ppm (C=S).[3]

1.1.3. Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak (M⁺) at m/z = 116, corresponding to the molecular weight of the compound.[2][6][7][8] Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the oxadiazole ring.

Physicochemical Properties

The physicochemical properties of 5-methyl-1,3,4-oxadiazole-2-thiol are crucial for its handling, formulation, and biological activity. The following table summarizes the available computed and experimental data for the target compound and its analogues.

Property5-Methyl-1,3,4-oxadiazole-2-thiolNotes
Molecular Formula C₃H₄N₂OS[6][8][9]
Molecular Weight 116.14 g/mol [2][6][8][9][10]
CAS Number 31130-17-3[6][8][10][11]
Melting Point Not availableThe related compound 5-methylthio-1,3,4-thiadiazole-2-thiol has a melting point of 138-141 °C.
pKa Not available (Predicted acidic)The thiol/thione proton is acidic.
LogP 1.04 (Computed)[2]
Topological Polar Surface Area (TPSA) 41.82 Ų (Computed)[2]
Solubility Not availableExpected to have limited solubility in water and better solubility in organic solvents.

Experimental Protocols

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

The most common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[1][3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents acetic_hydrazide Acetic Hydrazide intermediate Potassium dithiocarbazate intermediate acetic_hydrazide->intermediate + CS₂ / KOH cs2 Carbon Disulfide (CS₂) koh Potassium Hydroxide (KOH) product 5-Methyl-1,3,4-oxadiazole-2-thiol intermediate->product Acidification (HCl) hcl Hydrochloric Acid (HCl)

Caption: Synthesis pathway of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Detailed Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve acetic hydrazide (1 molar equivalent) in absolute ethanol. To this solution, add potassium hydroxide (1 molar equivalent) and stir until it dissolves.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.1 molar equivalents) dropwise while stirring.

  • Reflux: After the addition is complete, reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[1][3]

Biological Significance and Applications

Derivatives of 1,3,4-oxadiazole-2-thiol are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][6][12] The presence of the thiol group provides a site for further chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery programs. The 5-methyl substituent is a simple alkyl group that can influence the lipophilicity and metabolic stability of the molecule.

Conclusion

5-Methyl-1,3,4-oxadiazole-2-thiol is a versatile heterocyclic compound with a well-established synthetic route. Its structural features, particularly the thiol-thione tautomerism, are key to understanding its reactivity and spectroscopic properties. While specific experimental data for the title compound is limited, a comprehensive understanding of its characteristics can be derived from the extensive studies on its analogues. This technical guide provides a solid foundation for researchers and drug development professionals working with this important chemical scaffold.

Disclaimer: The predicted spectroscopic data and some physicochemical properties are based on data from analogous compounds and computational models. Experimental verification is recommended for precise characterization.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,3,4-oxadiazole-2-thiol

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, structural characteristics, and methods for its synthesis and characterization.

Core Physicochemical Properties

5-Methyl-1,3,4-oxadiazole-2-thiol is a small molecule featuring a five-membered oxadiazole ring, substituted with a methyl group and a thiol group. These functional groups are key to its chemical reactivity and potential biological activity. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 5-methyl-1,3,4-oxadiazole-2-thiol[PubChem]
CAS Number 31130-17-3[BLDpharm, Santa Cruz Biotechnology]
Molecular Formula C₃H₄N₂OS[PubChem, Santa Cruz Biotechnology]
Molecular Weight 116.14 g/mol [PubChem, Santa Cruz Biotechnology]
Melting Point Not explicitly available
Boiling Point Not available[Lab-Chemicals.com]
pKa Data not available
LogP Data not available
Solubility Soluble in water (for a related compound)[ChemicalBook]

Synthesis and Structural Elucidation

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[1] This versatile method allows for the introduction of various substituents at the 5-position of the oxadiazole ring.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous 5-substituted-1,3,4-oxadiazole-2-thiols and can be adapted for the preparation of the title compound.

1. Synthesis of Acetylhydrazide (Intermediate)

A mixture of ethyl acetate (1 mole) and hydrazine hydrate (1 mole) is refluxed in ethanol for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the excess solvent is removed under reduced pressure. The resulting solid acetylhydrazide is filtered, washed with cold diethyl ether, and dried.

2. Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

To a solution of acetylhydrazide (0.1 mole) in ethanol, potassium hydroxide (0.15 mole) and carbon disulfide (0.15 mole) are added. The reaction mixture is refluxed for 10-12 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 5-Methyl-1,3,4-oxadiazole-2-thiol.[1]

Characterization Techniques:

  • FT-IR Spectroscopy: The synthesized compound can be characterized by Fourier-transform infrared (FT-IR) spectroscopy. Expected characteristic peaks would include a broad band for the S-H stretch (around 2550-2600 cm⁻¹), C=N stretching (around 1610-1640 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹).

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation. For 5-Methyl-1,3,4-oxadiazole-2-thiol, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show a singlet for the methyl protons and a broad singlet for the thiol proton. The ¹³C NMR spectrum would show characteristic signals for the methyl carbon and the two carbons of the oxadiazole ring.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Molecular Structure and Tautomerism

5-Methyl-1,3,4-oxadiazole-2-thiol can exist in two tautomeric forms: the thiol and the thione form. This tautomerism is a key feature of this class of compounds and can influence their chemical and biological properties.[2]

Tautomerism Thiol 5-Methyl-1,3,4-oxadiazole-2-thiol (Thiol Form) Thione 5-Methyl-1,3,4-oxadiazole-2(3H)-thione (Thione Form) Thiol->Thione Tautomerization

Caption: Thiol-thione tautomerism of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Synthetic Workflow

The general synthetic route to 5-Methyl-1,3,4-oxadiazole-2-thiol is a two-step process, which is illustrated in the workflow diagram below.

SynthesisWorkflow Start Ethyl Acetate + Hydrazine Hydrate Intermediate Acetylhydrazide Start->Intermediate Step 1: Hydrazinolysis Reagents KOH, CS₂ Ethanol, Reflux Intermediate->Reagents Product 5-Methyl-1,3,4-oxadiazole-2-thiol Reagents->Product Step 2: Cyclization Purification Acidification & Recrystallization Product->Purification

Caption: General synthetic workflow for 5-Methyl-1,3,4-oxadiazole-2-thiol.

Biological Significance and Potential Applications

Derivatives of 1,3,4-oxadiazole-2-thiol are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The presence of the thiol group provides a site for further chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery screening. The specific biological activities of 5-Methyl-1,3,4-oxadiazole-2-thiol are not extensively documented, presenting an opportunity for further research into its pharmacological potential.

Conclusion

This technical guide has summarized the key physicochemical properties of 5-Methyl-1,3,4-oxadiazole-2-thiol, providing a foundation for researchers and scientists working with this compound. While some experimental data remains to be determined, the established synthetic routes and characterization methods for analogous compounds offer a clear path for its preparation and study. The versatile 1,3,4-oxadiazole-2-thiol scaffold continues to be a promising area for the development of new therapeutic agents.

References

Foundational

A Comprehensive Technical Guide to the Biological Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole-2-thiol scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad and potent biological activities. This five-membered ring system, featuring one oxygen and two nitr...

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole-2-thiol scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad and potent biological activities. This five-membered ring system, featuring one oxygen and two nitrogen atoms, along with a thiol group at the second position, serves as a versatile pharmacophore in the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the synthesis, biological significance, and experimental evaluation of this important scaffold, tailored for researchers, scientists, and drug development professionals.

Synthesis of the 1,3,4-Oxadiazole-2-thiol Scaffold

The primary and most widely adopted method for synthesizing the 5-substituted-1,3,4-oxadiazole-2-thiol core involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[1][2][3][4] This straightforward and reproducible one-pot synthesis allows for the introduction of various substituents at the 5-position, enabling the generation of diverse chemical libraries for biological screening. The resulting compounds can exist in thiol-thione tautomeric forms, with one form typically being predominant.[1][2]

A generalized workflow for this synthesis is depicted below:

G Acylhydrazide Acylhydrazide Intermediate Potassium Dithiocarbazate Intermediate Acylhydrazide->Intermediate Reaction with CS2 Carbon Disulfide (CS2) CS2->Intermediate Reaction with Base Basic Alcoholic Solution (e.g., KOH in Ethanol) Base->Intermediate In presence of Product 5-Substituted-1,3,4-oxadiazole-2-thiol Intermediate->Product Cyclization upon Acid Acidification (e.g., HCl) Acid->Product Work-up with

Caption: General synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol.

Biological Activities and Therapeutic Potential

The 1,3,4-oxadiazole-2-thiol scaffold has been extensively investigated for a multitude of biological activities. The following sections detail its significance in key therapeutic areas, supported by quantitative data and mechanistic insights.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][6][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole-2-thiol Derivatives

CompoundTest OrganismActivity (MIC in µM)Reference
Phenylalanine derivatives containing a 1,3,4-oxadiazothioether moietyThanatephorus cucumerisEC50 of 31.9 µg/mL for compound G10[5]
1,3,4-oxadiazole-2-thiol derivatives with cyclic secondary aminesBacillus subtilis, Escherichia coli6–50[5][6]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli, S. aureusStronger than reference drugs[8]
5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiolM. tuberculosis H37RvHigh selectivity and potent inhibition[8]

Table 2: Antifungal Activity of 1,3,4-Oxadiazole-2-thiol Derivatives

CompoundTest OrganismActivity (MIC in µM)Reference
1,3,4-oxadiazole-2-thiol derivatives with cyclic secondary aminesCandida albicans12–50[5][6]
Mannich bases of 1,3,4-oxadiazole-2-thioneA. fumigatus, C. glabrataStronger than fluconazole[8]
Anticancer Activity

The antiproliferative properties of 1,3,4-oxadiazole-2-thiol derivatives have been extensively documented against various cancer cell lines.[9][10][11] These compounds exert their anticancer effects through diverse mechanisms, including enzyme inhibition, induction of apoptosis, and disruption of cellular processes like tubulin polymerization.[4][12][13]

Table 3: Anticancer Activity of 1,3,4-Oxadiazole-2-thiol Derivatives

Compound SeriesCancer Cell LineActivity (IC50 in µM)Reference
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativesA549 (Lung)<0.14 - 7.48[9]
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivativesMCF-7 (Breast)High potency[4]
Asymmetric disulphides with 1,3,4-oxadiazole ringSMMC-7721 (Liver), HeLa (Cervix), A549 (Lung)Higher potency than 5-fluorouracil[10]
5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1,3,4]oxadiazole-2-thione derivativesHepG2 (Liver), MCF-7 (Breast), HL-60 (Leukemia)7.52 - 12.01 (for most active compound)[13]

A key mechanism of anticancer action for some derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Oxadiazole-thiol Derivative Oxadiazole-thiol Derivative Tubulin Dimers Tubulin Dimers Oxadiazole-thiol Derivative->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Inhibits Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 1,3,4-oxadiazole-2-thiol derivatives.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of the 1,3,4-oxadiazole-2-thiol scaffold.[14][15][16] These compounds often exhibit their effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.

Table 4: Anti-inflammatory Activity of 1,3,4-Oxadiazole-2-thiol Derivatives

Compound SeriesAssayActivity (% Inhibition)Reference
5-Pyridyl-1,3,4-oxadiazole-2-thiolCarrageenan-induced paw edema40.7[1][2]
S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiolCarrageenan-induced paw edema39.2[1][2]
Flurbiprofen-incorporated 1,3,4-oxadiazole derivativesHeat-induced albumin denaturationUp to 74.16[15]
Flurbiprofen-incorporated 1,3,4-oxadiazole derivativesCarrageenan-induced edema in ratsUp to 79.83[15]

The anti-inflammatory action is often linked to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis of Inflammation Inflammation Prostaglandins->Inflammation Mediate Oxadiazole_Derivative 1,3,4-Oxadiazole-2-thiol Derivative Oxadiazole_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the COX pathway by 1,3,4-oxadiazole-2-thiol derivatives.

Experimental Protocols

To facilitate further research and development, this section provides an overview of key experimental methodologies cited in the literature for the synthesis and biological evaluation of 1,3,4-oxadiazole-2-thiol derivatives.

General Procedure for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

This protocol is based on the widely reported one-pot synthesis method.[1][2][3][4]

Materials:

  • Appropriate acylhydrazide (1 equivalent)

  • Carbon disulfide (CS2) (1.1 equivalents)

  • Potassium hydroxide (KOH) (1.1 equivalents)

  • Absolute ethanol

  • Dilute hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve the acylhydrazide in absolute ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the flask and stir.

  • Slowly add carbon disulfide to the reaction mixture at room temperature.

  • Reflux the mixture for an appropriate time (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6]

Materials:

  • Test compounds (1,3,4-oxadiazole-2-thiol derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, fluconazole)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound and the standard drug.

  • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., cisplatin, doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[1][2][15]

Materials:

  • Wistar rats

  • Test compounds

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of paw edema for each group compared to the control group (which received only the vehicle and carrageenan).

Conclusion

The 1,3,4-oxadiazole-2-thiol scaffold continues to be a highly valuable and versatile platform in the quest for new therapeutic agents. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives make it a focal point of research in medicinal chemistry. The data and protocols presented in this guide underscore the significant potential of this scaffold and provide a solid foundation for future investigations aimed at developing novel drugs with improved efficacy and safety profiles. Further exploration of structure-activity relationships, mechanistic studies, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical realities.

References

Exploratory

An In-depth Technical Guide to Thiol-Thione Tautomerism in 5-Methyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 5-Methyl-1,3,4-oxadiazole-2-thiol. This phenomenon is of critical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 5-Methyl-1,3,4-oxadiazole-2-thiol. This phenomenon is of critical importance in understanding the chemical reactivity, stability, and biological activity of this heterocyclic scaffold, which is a key component in many pharmaceutical compounds. The equilibrium between the thiol and thione forms can significantly influence molecular interactions, particularly with biological targets.

Introduction to Thiol-Thione Tautomerism

Heterocyclic compounds containing a thiol group adjacent to an endocyclic nitrogen atom can exist in two tautomeric forms: the thiol form, characterized by a C-SH group, and the thione form, which contains a C=S and an N-H group.[1][2] The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, known to be associated with a wide range of biological activities.[3][4] The tautomeric state of substituted 1,3,4-oxadiazole-2-thiols, such as the 5-methyl derivative, is a crucial determinant of their physicochemical properties and pharmacological profiles. Generally, the thione form is more stable and predominates in solution and the solid state.

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

The most common and efficient method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[3][5] For the synthesis of the 5-methyl derivative, acetic hydrazide is used as the starting material.

G AceticHydrazide Acetic Hydrazide CS2_KOH CS2 / KOH Ethanol AceticHydrazide->CS2_KOH Intermediate Potassium Dithiocarbazinate Intermediate CS2_KOH->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 5-Methyl-1,3,4-oxadiazole-2-thiol Acidification->Product

Caption: General synthetic workflow for 5-Methyl-1,3,4-oxadiazole-2-thiol.

  • Step 1: Formation of Potassium Dithiocarbazinate: In a round-bottom flask, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (30 mL). Cool the solution in an ice bath and add acetic hydrazide (0.01 mol). To this stirred solution, add carbon disulfide (0.04 mol) dropwise while maintaining the temperature below 10°C.[5]

  • Step 2: Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours. The formation of the potassium dithiocarbazinate salt intermediate will be observed.

  • Step 3: Acidification and Isolation: The reaction mixture is then concentrated under reduced pressure. The resulting solid is dissolved in water and filtered. The filtrate is acidified with a dilute solution of hydrochloric acid, leading to the precipitation of the crude product.[6]

  • Step 4: Purification: The precipitate is filtered, washed with cold water, and dried. Recrystallization from an appropriate solvent, such as an ethanol-water mixture, yields the purified 5-Methyl-1,3,4-oxadiazole-2-thiol.

Spectroscopic Evidence for Tautomerism

The existence of both thiol and thione tautomers is confirmed through various spectroscopic techniques. The predominant form can often be determined by analyzing the characteristic spectral data.

The infrared spectrum provides key information about the functional groups present in the molecule.

  • Thione Form: The presence of the thione tautomer is indicated by a strong absorption band for the C=S group, typically in the range of 1250-1270 cm⁻¹, and a broad band for the N-H stretching vibration around 3100-3300 cm⁻¹.[1]

  • Thiol Form: The thiol tautomer would exhibit a characteristic S-H stretching band, which is typically weak and appears around 2550-2600 cm⁻¹.[7]

In most reported cases for analogous compounds, the S-H band is absent or very weak, while strong N-H and C=S bands are observed, confirming the predominance of the thione form in the solid state.

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution.

  • ¹H NMR:

    • Thione Form: A broad singlet signal in the downfield region (δ 11.0-15.0 ppm) is characteristic of the N-H proton.[7]

    • Thiol Form: A signal for the S-H proton would be expected, typically in the range of δ 8.0-9.0 ppm.[6]

  • ¹³C NMR:

    • Thione Form: The carbon of the C=S group is significantly deshielded and appears at a chemical shift of approximately δ 175-180 ppm.[7]

    • Thiol Form: The carbon in the C-S group of the thiol form would be more shielded, appearing at a lower chemical shift.

The observation of a single set of signals corresponding to the thione form in various deuterated solvents (like DMSO-d₆) further supports its prevalence in solution.

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms have different chromophores and thus different electronic absorption spectra.[5]

  • Thione Form (C=S): Typically exhibits an n→π* transition at longer wavelengths.

  • Thiol Form (C=N): Shows a π→π* transition.

Studies on similar compounds have shown that the position of the maximum absorption band can shift depending on the solvent polarity, which can be used to infer the relative stability of the tautomers in different environments.[5]

The Tautomeric Equilibrium

The equilibrium between the thiol and thione forms is dynamic and can be influenced by several factors, including the solvent, temperature, and pH.

Caption: Thiol-thione tautomeric equilibrium in 5-Methyl-1,3,4-oxadiazole-2-thiol.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Experimental and computational studies on analogous 1,3,4-oxadiazole-2-thiols have consistently shown that the thione tautomer is energetically more favorable than the thiol tautomer in both the gas phase and in various solvents.[8] The greater stability of the thione form is attributed to the higher bond energy of C=S and N-H bonds compared to C=N and S-H bonds, as well as favorable resonance stabilization.

Quantitative and Computational Data

Table 1: Representative Spectroscopic Data for 5-Aryl-1,3,4-oxadiazole-2-thiol (Thione Form)

Spectroscopic TechniqueCharacteristic Signal/BandObserved Range/ValueReference
FT-IR (KBr, cm⁻¹) N-H stretch3100-3300[1]
C=S stretch1250-1270[1]
C=N stretch1514-1538[7]
¹H NMR (DMSO-d₆, δ ppm) N-H11.0-15.0[7]
¹³C NMR (DMSO-d₆, δ ppm) C=S175.72-178.21[7]

Table 2: Theoretical Relative Energies for Thione vs. Thiol Tautomers of a Similar Oxadiazole

Computational MethodBasis SetPhaseRelative Energy (Thione vs. Thiol) (kcal/mol)Reference
DFT (B3LYP)6-311++G(d,p)GasThione is more stable[8]
DFT (B3LYP)6-311++G(d,p)WaterThione is more stable[8]

The data in the tables are based on analogous compounds and serve as a reference for what would be expected for 5-Methyl-1,3,4-oxadiazole-2-thiol.

Conclusion

The thiol-thione tautomerism of 5-Methyl-1,3,4-oxadiazole-2-thiol is a fundamental aspect of its chemistry. Overwhelming spectroscopic and computational evidence suggests that the thione form is the predominant and more stable tautomer in both solid and solution phases. Understanding this equilibrium is essential for drug design and development, as the specific tautomeric form dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall interaction with biological macromolecules. For professionals in the field, a thorough characterization of this tautomerism is a prerequisite for rational drug design and the development of novel therapeutics based on the 1,3,4-oxadiazole scaffold.

References

Foundational

Spectroscopic and Synthetic Profile of 5-Methyl-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a detailed experimental protocol for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a detailed experimental protocol for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering a foundational understanding of the characterization and preparation of this heterocyclic compound.

Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data for 5-Methyl-1,3,4-oxadiazole-2-thiol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~2.4Singlet3H-CH₃Expected in the aliphatic region.
~13.0 - 15.0Singlet (broad)1H-SHThe chemical shift of the thiol proton can be highly variable and is concentration and solvent dependent. It is also known to undergo tautomerism with the thione form.[1]

Table 2: Expected ¹³C NMR Spectral Data for 5-Methyl-1,3,4-oxadiazole-2-thiol

Chemical Shift (δ) ppmAssignmentNotes
~10-15-CH₃Typical range for a methyl group attached to an sp² carbon.
~160-165C5 (C-CH₃)Based on data for 5-aryl-1,3,4-oxadiazole-2-thiols.[2]
~175-182C2 (C=S)Characteristic chemical shift for a thione carbon in this heterocyclic system.[2]

Table 3: Expected IR Spectral Data for 5-Methyl-1,3,4-oxadiazole-2-thiol

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3100-2500BroadS-H stretchOften a broad and weak band. The thione tautomer may show an N-H stretch in the 3400-3100 cm⁻¹ region.[2]
~2950-2850MediumC-H stretch (methyl)Characteristic aliphatic C-H stretching vibrations.
~1620-1580StrongC=N stretchA key feature of the oxadiazole ring.
~1300-1200StrongC=S stretchIndicative of the thione tautomer.
~1100-1000StrongC-O-C stretchCharacteristic of the oxadiazole ring.

Table 4: Expected Mass Spectrometry Data for 5-Methyl-1,3,4-oxadiazole-2-thiol

m/zRelative Intensity (%)Assignment
116High[M]⁺ (Molecular Ion)
73Moderate[M - HNCS]⁺
59Moderate[M - CH₃CN - S]⁺
43High[CH₃CO]⁺

Experimental Protocols

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol follows a well-established two-step procedure from acetic acid, which is a common method for preparing various 5-substituted-1,3,4-oxadiazole-2-thiols.[2]

Synthesis of Acetic Hydrazide (Acetylhydrazide)
  • Esterification: Acetic acid is first converted to its methyl ester, methyl acetate, by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazinolysis: The resulting methyl acetate is then reacted with hydrazine hydrate, typically in a solvent like ethanol, under reflux to yield acetic hydrazide.

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol
  • Reaction Setup: Acetic hydrazide is dissolved in a suitable alcohol, such as absolute ethanol, to which an equimolar amount of potassium hydroxide is added and stirred until dissolved.

  • Addition of Carbon Disulfide: Carbon disulfide (CS₂) is added dropwise to the cooled solution.

  • Reflux: The reaction mixture is then refluxed for several hours until the evolution of hydrogen sulfide (H₂S) gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent, such as ethanol, to afford pure 5-Methyl-1,3,4-oxadiazole-2-thiol.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Synthesis_of_5_Methyl_1_3_4_oxadiazole_2_thiol AceticAcid Acetic Acid MethylAcetate Methyl Acetate AceticAcid->MethylAcetate CH₃OH, H₂SO₄ (cat.) Reflux AceticHydrazide Acetic Hydrazide MethylAcetate->AceticHydrazide NH₂NH₂·H₂O, EtOH Reflux Product 5-Methyl-1,3,4-oxadiazole-2-thiol AceticHydrazide->Product 1. KOH, EtOH 2. CS₂ 3. Reflux 4. H⁺

Caption: Synthetic pathway for 5-Methyl-1,3,4-oxadiazole-2-thiol.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MassSpec->StructureElucidation

Caption: General workflow for spectroscopic analysis.

References

Exploratory

A Technical Guide to the Potential Pharmacological Activities of 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary: The 1,3,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,3,4-oxadiazole ring is a highly valued scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. The 5-substituted-1,3,4-oxadiazole-2-thiol framework, in particular, serves as a crucial intermediate for developing novel therapeutic agents. These derivatives have demonstrated significant potential across various domains, including oncology, infectious diseases, and inflammatory conditions.[1][2] While extensive research exists for derivatives with aryl or complex substituents at the 5-position, literature focusing specifically on the 5-methyl analogues is limited. This guide synthesizes the established pharmacological data from closely related 5-substituted-1,3,4-oxadiazole-2-thiol derivatives to forecast the potential therapeutic applications of their 5-methyl counterparts. We provide an in-depth overview of potential anticancer, antimicrobial, and anti-inflammatory activities, complete with detailed experimental protocols and mechanistic pathways to facilitate further research and development in this promising, yet underexplored, chemical space.

Synthesis and Derivatization Workflow

The foundational compound, 5-methyl-1,3,4-oxadiazole-2-thiol, is typically synthesized via a well-established route starting from an acid hydrazide. The process involves the cyclization of acetylhydrazide with carbon disulfide in a basic medium, followed by acidification.[3] The resulting thiol group is a versatile handle for further chemical modification, most commonly through S-alkylation or the formation of Mannich bases, leading to a diverse library of derivatives.

G start Acetylhydrazide cs2 Carbon Disulfide (CS2) + KOH start->cs2 Reaction intermediate Potassium Dithiocarbazate Intermediate cs2->intermediate Forms acid Acidification (e.g., HCl) intermediate->acid Cyclization core 5-Methyl-1,3,4-oxadiazole-2-thiol acid->core Yields reagents Electrophiles (e.g., Alkyl Halides, α-Halo Ketones) core->reagents Derivatization final_product S-Substituted Derivatives reagents->final_product Produces

Caption: General synthesis pathway for 5-Methyl-1,3,4-oxadiazole-2-thiol and its S-derivatives.

Potential Anticancer Activity

Derivatives of the 1,3,4-oxadiazole scaffold are well-documented for their potent anticancer activities, which are achieved through diverse mechanisms of action. These mechanisms include the inhibition of crucial enzymes like telomerase, histone deacetylases (HDACs), and kinases, as well as interactions with DNA.[4][5]

Mechanism of Action: Enzyme Inhibition

Many 1,3,4-oxadiazole derivatives exert their cytotoxic effects by targeting enzymes that are overactive in cancer cells. For instance, certain derivatives have shown potent inhibitory activity against telomerase, an enzyme critical for the immortal phenotype of cancer cells.[4] Others function as inhibitors of focal-adhesion kinase (FAK) or tubulin polymerization, disrupting cell structure, motility, and division.[4] Given these precedents, it is plausible that 5-methyl-1,3,4-oxadiazole-2-thiol derivatives could be engineered to target similar enzymatic pathways.

Quantitative Data from 5-Substituted Analogues

Table 1: In Vitro Anticancer Activity of 5-Substituted-1,3,4-Oxadiazole Analogues

Compound 5-Substituent Derivative Type Cancer Cell Line IC₅₀ (µM) Reference
Quinolin-2-yl N-Mannich Base HepG2 (Liver) 0.8 ± 0.1 [4]
Quinolin-2-yl N-Mannich Base SGC-7901 (Gastric) >10 [4]
Quinolin-2-yl N-Mannich Base MCF-7 (Breast) 1.8 ± 0.1 [4]
4-Chlorophenyl Diarylurea PC-3 (Prostate) 0.67 [6]
4-Chlorophenyl Diarylurea HCT-116 (Colon) 0.80 [6]
3,4,5-Trimethoxyphenyl Thioether DU-45 (Prostate) 0.118 [5]

| 1H-indol-3-ylmethyl | Propanamide | MCF-7 (Breast) | 31.51 |[7] |

Note: The data presented is for analogues and serves to indicate the potential of the core scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Antimicrobial Activity

The 1,3,4-oxadiazole-2-thiol moiety is a well-known pharmacophore in the design of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8] Modifications, particularly S-substitution on the thiol group, have been shown to significantly enhance the antimicrobial potency and spectrum of these compounds.[9]

Mechanism of Action: Enzyme and Cell Wall Disruption

The antimicrobial action of oxadiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For example, some derivatives are known to inhibit lanosterol-14α-demethylase, a key enzyme in fungal ergosterol biosynthesis, leading to disruption of the cell membrane.[8] For bacteria, potential mechanisms include the inhibition of enzymes like glucosamine-6-phosphate synthase (GlmS), which is crucial for cell wall biosynthesis.

Quantitative Data from 5-Substituted Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 5-substituted-1,3,4-oxadiazole-2-thiol derivatives, demonstrating their efficacy against various microbial strains.

Table 2: Antimicrobial Activity (MIC) of 5-Substituted-1,3,4-Oxadiazole Analogues

Compound 5-Substituent Derivative Type Microorganism MIC (µg/mL) Reference
4-Fluorophenyl Thiol E. coli < ampicillin [8]
4-Fluorophenyl Thiol S. pneumoniae < ampicillin [8]
4-Fluorophenyl Thiol P. aeruginosa >100x ampicillin [8]
4-Hydroxyphenyl Thiol M. tuberculosis H37Rv 0.03 µM [8]
Naphthofuran Disubstituted P. aeruginosa 0.2 mg/mL [8]
Naphthofuran Disubstituted B. subtilis 0.2 mg/mL [8]

| 4-Chlorophenyl | Pentanamide | S. aureus (MRSA) | 8 - 32 |[10] |

Note: The data presented is for analogues and serves to indicate the potential of the core scaffold.

Experimental Protocol: Agar Disk Diffusion Method

This method is a primary technique used to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile paper disks (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile swabs and micropipettes

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial inoculum by suspending colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact. Also, place a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48-72 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters (mm).

  • Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound. A larger zone diameter indicates greater antimicrobial activity.

Potential Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a key feature in several compounds designed as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanism of Action: COX Enzyme Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have been developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[9] It is highly probable that derivatives of 5-methyl-1,3,4-oxadiazole-2-thiol could be optimized to act as potent and selective COX-2 inhibitors.

G cluster_0 membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberates cox COX-1 / COX-2 Enzymes aa->cox Substrate for pgg2 Prostaglandin G2 (PGG2) cox->pgg2 Converts to pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Reduces to prostanoids Prostaglandins, Thromboxanes pgh2->prostanoids Precursor to inflammation Inflammation, Pain, Fever prostanoids->inflammation Mediate inhibitor 5-Methyl-1,3,4-oxadiazole-2-thiol Derivative inhibitor->cox Inhibits

Caption: The arachidonic acid pathway and the potential inhibition point for oxadiazole derivatives.
Quantitative Data from 5-Substituted Analogues

The anti-inflammatory potential of oxadiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats, which measures the reduction in swelling.

Table 3: Anti-inflammatory Activity of 5-Substituted-1,3,4-Oxadiazole Analogues

Compound 5-Substituent Derivative Type Assay Model % Inhibition of Edema Reference
Flurbiprofen-ethyl S-substituted Carrageenan-induced paw edema 79.83% [9]
3,4-Dimethoxyphenyl Propan-3-one Carrageenan-induced paw edema 59.5% [7]
4-Chlorophenyl Propan-3-one Carrageenan-induced paw edema 61.9% [7]

| 4-Methylphenyl | Disubstituted | Protein denaturation | Moderate activity |[11] |

Note: The data presented is for analogues and serves to indicate the potential of the core scaffold. Standard drugs like Ibuprofen or Diclofenac typically show >80% inhibition in these assays.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes, providing a method for screening potential inhibitors.

Materials:

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compounds and a standard inhibitor (e.g., Celecoxib for COX-2)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, enzymes, and TMPD as per kit instructions or established protocols.

  • Assay Setup: In a 96-well plate, set up wells for:

    • 100% Initial Activity: Assay Buffer, Heme, and enzyme.

    • Inhibitor Wells: Assay Buffer, Heme, enzyme, and the test compound at various concentrations.

    • Background Wells: Assay Buffer and Heme only.

  • Pre-incubation: Add the test compound or vehicle (DMSO) to the appropriate wells and pre-incubate with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells, followed immediately by the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every minute for 5-10 minutes to monitor the appearance of oxidized TMPD.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for all wells.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold is a proven platform for the generation of potent pharmacological agents. Based on extensive evidence from a wide range of analogues, it is highly probable that derivatives of 5-methyl-1,3,4-oxadiazole-2-thiol possess significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The methyl group offers a simple, small, and lipophilic substituent that could provide a unique structure-activity relationship profile compared to the more commonly studied aryl derivatives.

The lack of specific data for 5-methyl derivatives represents a clear gap in the current literature and an opportunity for novel drug discovery. Researchers are encouraged to synthesize and screen a library of these compounds using the established protocols outlined in this guide. Such studies would not only elucidate the specific potential of this subclass but could also lead to the discovery of new lead compounds with improved efficacy, selectivity, and pharmacological profiles.

References

Foundational

An In-depth Technical Guide to the Synthesis of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, valued for its favorable physicochemical properties and broad range of biological activities. This five-membered heterocycle, containing on...

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, valued for its favorable physicochemical properties and broad range of biological activities. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This guide provides a comprehensive overview of the core synthetic strategies for constructing the 1,3,4-oxadiazole ring, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of the 1,3,4-oxadiazole ring primarily relies on the cyclization of linear precursors. The most prevalent and versatile methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. Other significant approaches involve one-pot reactions from carboxylic acids and the use of various cyclizing agents.

Cyclodehydration of 1,2-Diacylhydrazines

One of the most classical and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates.[1] This reaction involves the removal of a water molecule to facilitate ring closure. A variety of dehydrating agents can be employed, ranging from harsh, traditional reagents to milder, more modern alternatives.

The general workflow for this synthetic approach is depicted below:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclodehydration cluster_product Product Carboxylic Acid Derivative 1 Carboxylic Acid Derivative 1 1,2-Diacylhydrazine 1,2-Diacylhydrazine Carboxylic Acid Derivative 1->1,2-Diacylhydrazine Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->1,2-Diacylhydrazine Dehydrating Agent Dehydrating Agent 1,2-Diacylhydrazine->Dehydrating Agent 2,5-Disubstituted 1,3,4-Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Dehydrating Agent->2,5-Disubstituted 1,3,4-Oxadiazole

Caption: General workflow for 1,3,4-oxadiazole synthesis via diacylhydrazine cyclodehydration.

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[2] More recent methods utilize milder reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the Burgess reagent, often providing higher yields and greater functional group tolerance.[1][3]

Dehydrating AgentTypical Reaction ConditionsYield Range (%)Reference
Phosphorus Oxychloride (POCl₃)Reflux, several hours54 - 75[4][5]
Triflic Anhydride / Triphenylphosphine OxideAnhydrous conditions26 - 96[6]
EDC-70 - 92[1][3]
XtalFluor-E-75 - 95[3]
Burgess ReagentToluene, 100°C, 16h~80[7]
HATU / Burgess ReagentOne-pot from carboxylic acid and hydrazide70 - 93[6][8]

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using POCl₃

This protocol is a general representation of the synthesis of 1,3,4-oxadiazole derivatives from a carboxylic acid and an aromatic acid hydrazide using phosphorus oxychloride as the cyclodehydrating agent.[2][4]

  • Formation of the Diacylhydrazine Intermediate: In a round-bottom flask, equimolar amounts of a carboxylic acid derivative and an aromatic acid hydrazide are mixed.

  • Cyclodehydration: Phosphorus oxychloride (POCl₃) is added to the mixture. The reaction mixture is then heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice with stirring. The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove any remaining acid, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.[4]

Oxidative Cyclization of N-Acylhydrazones

Another major synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones.[1] This method involves the formation of an N-acylhydrazone intermediate from the condensation of an aldehyde with an acylhydrazide, followed by an oxidation-induced ring closure.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Oxidative Cyclization cluster_product Product Aldehyde Aldehyde N-Acylhydrazone N-Acylhydrazone Aldehyde->N-Acylhydrazone Acylhydrazide Acylhydrazide Acylhydrazide->N-Acylhydrazone Oxidizing Agent Oxidizing Agent N-Acylhydrazone->Oxidizing Agent 2,5-Disubstituted 1,3,4-Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Oxidizing Agent->2,5-Disubstituted 1,3,4-Oxadiazole

Caption: General workflow for 1,3,4-oxadiazole synthesis via N-acylhydrazone oxidative cyclization.

A variety of oxidizing agents have been successfully used for this transformation, including halogens (e.g., iodine, bromine), hypervalent iodine reagents (e.g., Dess-Martin periodinane), and metal salts.[8][9] Modern approaches also include electrochemical methods and photoredox catalysis, which offer milder and more environmentally friendly alternatives.[9][10][11]

Oxidizing AgentTypical Reaction ConditionsYield Range (%)Reference
Chloramine-TMicrowave irradiationHigh[1]
Sodium BisulfateMicrowave-assisted or conventional heating in ethanol:water70 - 90 (Microwave)[8]
Dess-Martin Periodinane (DMP)Room temperature, dichloromethaneHigh[8]
Iodine / Potassium Carbonate-High[12][13]
Electrochemical (DABCO-mediated)-up to 83[10]
Photo-mediated (additive-free)UV irradiation (342 nm), DMSO83 - 92[14]

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization with Bromine

This protocol outlines the synthesis of 1,3,4-oxadiazole derivatives from substituted hydrazones using bromine in acetic acid.[2]

  • Formation of the Hydrazone: A substituted aromatic acid hydrazide is reacted with an aromatic aldehyde in a suitable solvent, often with a catalytic amount of acid, to form the corresponding hydrazone derivative.

  • Oxidative Cyclization: The hydrazone derivative is then dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with constant stirring. Sodium acetate may be added to buffer the reaction.

  • Work-up: The reaction mixture is stirred for a specified time and then poured into cold water. The precipitated solid is filtered, washed with a solution of sodium bisulfite to remove excess bromine, and then with water.

  • Purification: The crude product is dried and recrystallized from an appropriate solvent to yield the pure 1,3,4-oxadiazole derivative.[2]

Synthesis of 2-Amino-1,3,4-oxadiazoles

A particularly important subclass, the 2-amino-1,3,4-oxadiazoles, are commonly synthesized from acylsemicarbazides or, more efficiently, from acylthiosemicarbazides.[1] The cyclization is typically achieved through dehydration or desulfurization.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclodesulfurization cluster_product Product Acylhydrazide Acylhydrazide Acylthiosemicarbazide Acylthiosemicarbazide Acylhydrazide->Acylthiosemicarbazide Isothiocyanate Isothiocyanate Isothiocyanate->Acylthiosemicarbazide Coupling/Desulfurizing Agent Coupling/Desulfurizing Agent Acylthiosemicarbazide->Coupling/Desulfurizing Agent 2-Amino-1,3,4-Oxadiazole 2-Amino-1,3,4-Oxadiazole Coupling/Desulfurizing Agent->2-Amino-1,3,4-Oxadiazole

Caption: Synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides.

Reagents such as tosyl chloride in the presence of pyridine or a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for this transformation.[1][15][16] The use of acylthiosemicarbazides is often preferred due to their higher reactivity, leading to excellent yields.[1]

ReagentTypical Reaction ConditionsYield Range (%)Reference
Tosyl Chloride / Pyridine-97 - 99 (from thiosemicarbazide)[1]
TBTU / DIEADMF, 50°C~85[16]
Iodine / NaOH in KIEthanol, heatHigh[13][17]

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles from Acylthiosemicarbazides

This protocol is based on the efficient cyclodesulfurization of acylthiosemicarbazides using a coupling reagent.[16]

  • Synthesis of Acylthiosemicarbazide: Equimolar amounts of a hydrazide and an isothiocyanate are mixed in methanol at room temperature for approximately 4 hours. The resulting thiosemicarbazide intermediate often precipitates and can be collected by filtration.

  • Cyclodesulfurization: The acylthiosemicarbazide (1 mmol), a base such as diisopropylethylamine (DIEA, 1 mmol), and a coupling reagent like TBTU (1.5 mmol) are added to a solvent like DMF (3 mL).

  • Reaction and Work-up: The mixture is heated to 50°C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is treated with water, and the resulting solid product is isolated by filtration.

  • Purification: The crude product is washed with methanol and can be further purified by recrystallization from methanol to yield the desired 2-amino-1,3,4-oxadiazole.[16]

Synthesis from Carboxylic Acids and Hydrazides in a One-Pot Fashion

Modern synthetic strategies often aim for operational simplicity and efficiency. One-pot syntheses of 1,3,4-oxadiazoles directly from carboxylic acids and hydrazides, bypassing the isolation of the diacylhydrazine intermediate, have been developed. These methods typically employ a coupling agent to facilitate the initial amide bond formation, followed by an in-situ cyclodehydration.

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a dehydrating agent like the Burgess reagent have proven effective for this one-pot protocol, providing good to excellent yields under mild conditions.[6][8] Similarly, carbonyl diimidazole (CDI) can be used to activate the carboxylic acid, followed by dehydration with triphenylphosphine and carbon tetrabromide.[15]

Conclusion

The synthesis of the 1,3,4-oxadiazole ring is a well-established field with a diverse array of reliable methods. The choice of synthetic strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. While classical methods involving harsh dehydrating agents remain prevalent, there is a clear trend towards the development of milder, more efficient, and environmentally benign protocols. The oxidative cyclization of N-acylhydrazones and one-pot procedures from carboxylic acids represent significant advances, offering greater flexibility and functional group compatibility. For drug development professionals, a thorough understanding of these synthetic pathways is essential for the rational design and efficient production of novel 1,3,4-oxadiazole-based therapeutic agents.

References

Exploratory

An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazole-2-thiol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive information on the safety, handling, storage, and key experimental data for 5-Methyl-1,3,4-oxadiazole-2-thiol. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, storage, and key experimental data for 5-Methyl-1,3,4-oxadiazole-2-thiol. This heterocyclic compound is of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by the 1,3,4-oxadiazole-2-thiol scaffold, including antifungal, antibacterial, and enzyme-inhibiting properties.

Chemical and Physical Properties

5-Methyl-1,3,4-oxadiazole-2-thiol is a small heterocyclic molecule with the potential for diverse chemical modifications, making it a valuable scaffold in drug discovery. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₃H₄N₂OS[1]
Molecular Weight 116.14 g/mol [1]
CAS Number 31130-17-3[1][2]
Purity ≥97%[1]
Appearance White to light yellow powder/crystalTCI Chemicals
Melting Point Data not available for this specific compound. Related compounds such as 5-methyl-1,3,4-thiadiazole-2-thiol have a melting point of 184-188 °C.
Boiling Point Data not available[1]
Solubility Soluble in water (reported for a similar compound, 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol).[3]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Methyl-1,3,4-oxadiazole-2-thiol is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureH335May cause respiratory irritation

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/ attention.

    • P337 + P313: If eye irritation persists: Get medical advice/ attention.

    • P362: Take off contaminated clothing and wash before reuse.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • For long-term storage, it is recommended to store the compound at 2-8°C under an inert atmosphere.[1]

Experimental Protocols

The following section details a general experimental protocol for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, which can be adapted for 5-Methyl-1,3,4-oxadiazole-2-thiol.

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

This synthesis is a two-step process starting from acetic acid.

Step 1: Synthesis of Acetic Hydrazide

  • Esterification: Reflux acetic acid with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours to produce ethyl acetate.

  • Hydrazinolysis: Reflux the resulting ethyl acetate with hydrazine hydrate in an alcoholic solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the excess solvent is removed under reduced pressure to yield acetic hydrazide.

Step 2: Cyclization to form 5-Methyl-1,3,4-oxadiazole-2-thiol

  • Dissolve acetic hydrazide in absolute ethanol.

  • Add an equimolar amount of potassium hydroxide to the solution.

  • Add carbon disulfide dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, which can be monitored by TLC.

  • After cooling, the reaction mixture is concentrated, and the residue is dissolved in water.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

G cluster_reactants1 Reactants for Step 1 cluster_intermediate Intermediates cluster_reactants2 Reactants for Step 2 cluster_product Final Product acetic_acid Acetic Acid ethyl_acetate Ethyl Acetate acetic_acid->ethyl_acetate Esterification ethanol Ethanol, H₂SO₄ (cat.) acetic_hydrazide Acetic Hydrazide ethyl_acetate->acetic_hydrazide Hydrazinolysis hydrazine_hydrate Hydrazine Hydrate final_product 5-Methyl-1,3,4-oxadiazole-2-thiol acetic_hydrazide->final_product Cyclization cs2_koh 1. CS₂, KOH, Ethanol 2. H⁺

Caption: Synthetic workflow for 5-Methyl-1,3,4-oxadiazole-2-thiol.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for 5-Methyl-1,3,4-oxadiazole-2-thiol are not extensively documented, the broader class of 1,3,4-oxadiazole-2-thiol derivatives has been reported to exhibit significant biological activities, primarily through enzyme inhibition.

Antifungal Activity

The antifungal mechanism of action for many azole-containing compounds, a class to which oxadiazoles are related, involves the inhibition of lanosterol 14α-demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.

G compound 1,3,4-Oxadiazole-2-thiol Derivative enzyme Lanosterol 14α-demethylase compound->enzyme Inhibits ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol Catalyzed by membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Essential component of death Fungal Cell Death membrane->death Leads to

Caption: Postulated antifungal mechanism of 1,3,4-oxadiazole-2-thiols.

Antibacterial Activity

The antibacterial mechanism of 1,3,4-oxadiazole derivatives is multifaceted and can involve the inhibition of various essential bacterial enzymes. One proposed target is the MurD ligase, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and bacterial death.

G compound 1,3,4-Oxadiazole-2-thiol Derivative enzyme MurD Ligase compound->enzyme Inhibits precursor Peptidoglycan Precursor Synthesis enzyme->precursor Catalyzes peptidoglycan Peptidoglycan precursor->peptidoglycan cell_wall Bacterial Cell Wall (Weakened) peptidoglycan->cell_wall Component of lysis Cell Lysis cell_wall->lysis Leads to

Caption: Potential antibacterial mechanism via MurD ligase inhibition.

Thioredoxin Reductase Inhibition

Some studies suggest that 1,3,4-oxadiazole derivatives may act as inhibitors of thioredoxin reductase (TrxR).[6] TrxR is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is often upregulated in cancer cells. Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and apoptosis.

G compound 1,3,4-Oxadiazole Derivative trxr Thioredoxin Reductase (TrxR) compound->trxr Inhibits trx_red Reduced Thioredoxin (Trx-SH₂) trxr->trx_red Reduces ros Increased Reactive Oxygen Species (ROS) trx_red->ros Scavenges trx_ox Oxidized Thioredoxin (Trx-S₂) trx_ox->trxr apoptosis Apoptosis ros->apoptosis Induces

Caption: Proposed mechanism of thioredoxin reductase inhibition.

This technical guide provides a foundational understanding of 5-Methyl-1,3,4-oxadiazole-2-thiol for research and development purposes. It is imperative to consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound and to conduct a thorough risk assessment for any experimental procedures.

References

Foundational

A Technical Guide to the Solubility Profile of 5-Methyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive, publicly available quantitative solubility data, this document outlines a detailed experimental protocol for determining the solubility of this compound in a range of common laboratory solvents. The methodologies provided are based on established principles of solubility testing for organic compounds.

Introduction to 5-Methyl-1,3,4-oxadiazole-2-thiol

5-Methyl-1,3,4-oxadiazole-2-thiol is a five-membered heterocyclic compound containing an oxadiazole ring substituted with a methyl group and a thiol group. Its structure suggests the potential for tautomerism between the thiol and thione forms, which can influence its physicochemical properties, including solubility. The presence of both a potential hydrogen bond donor (N-H in the thione form) and acceptor (the oxygen and nitrogen atoms of the oxadiazole ring), as well as a lipophilic methyl group, indicates a nuanced solubility profile across solvents of varying polarities.

Predicted Solubility Characteristics

Based on the "like dissolves like" principle, the following qualitative predictions can be made:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The potential for hydrogen bonding suggests that 5-Methyl-1,3,4-oxadiazole-2-thiol may exhibit some solubility in these solvents. While sparingly soluble in water, its solubility is expected to increase in lower alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that the target compound will show good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the oxadiazole ring and the thiol/thione group, the compound is expected to have low solubility in non-polar solvents.

  • Aqueous Acidic and Basic Solutions: The thiol group is acidic and can be deprotonated in a basic solution to form a more soluble salt. Therefore, solubility is expected to be enhanced in aqueous bases like sodium hydroxide. The basicity of the oxadiazole nitrogens might lead to increased solubility in acidic solutions through protonation.

Quantitative Solubility Data

SolventClassificationTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
WaterPolar Protic25
EthanolPolar Protic25
MethanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
Dimethylformamide (DMF)Polar Aprotic25
Dichloromethane (DCM)Halogenated25
ChloroformHalogenated25
Ethyl AcetateEster25
TolueneAromatic Hydrocarbon25
HexaneAliphatic Hydrocarbon25
5% Aqueous HClAqueous Acid25
5% Aqueous NaOHAqueous Base25

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of 5-Methyl-1,3,4-oxadiazole-2-thiol. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment:

  • 5-Methyl-1,3,4-oxadiazole-2-thiol (high purity)

  • Selected common laboratory solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram:

Solubility_Determination_Workflow start Start prepare_solutions Prepare Stock Solutions (if using HPLC/UV-Vis for quantification) start->prepare_solutions weigh_compound Accurately weigh excess 5-Methyl-1,3,4-oxadiazole-2-thiol start->weigh_compound quantify Quantify the concentration using a calibrated HPLC or UV-Vis method prepare_solutions->quantify Calibration Curve add_solvent Add a known volume of solvent to the vial weigh_compound->add_solvent equilibrate Equilibrate at a constant temperature (e.g., 25°C) with agitation for a set time (e.g., 24-48h) add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take a precise aliquot of the supernatant centrifuge->aliquot dilute Dilute the aliquot with a suitable solvent aliquot->dilute dilute->quantify calculate Calculate the solubility (g/L or mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a compound.

Detailed Steps:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Methyl-1,3,4-oxadiazole-2-thiol to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • To each vial, add a known volume (e.g., 1 mL) of the respective test solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification:

    • Using HPLC: Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for 5-Methyl-1,3,4-oxadiazole-2-thiol. Prepare a calibration curve using standard solutions of known concentrations. Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for 5-Methyl-1,3,4-oxadiazole-2-thiol in the chosen dilution solvent. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mol/L).

Conclusion

The solubility of 5-Methyl-1,3,4-oxadiazole-2-thiol is a critical parameter for its application in drug development and other scientific research. While comprehensive quantitative data is not currently available, this guide provides a robust experimental framework for its determination. The predicted solubility trends suggest that polar aprotic and basic aqueous solutions are likely to be effective solvents. The provided protocol and data table template will aid researchers in systematically characterizing the solubility profile of this important heterocyclic compound.

Exploratory

A Guide to the Theoretical Analysis of 5-Methyl-1,3,4-oxadiazole-2-thiol's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the theoretical and computational methodologies used to elucidate the molecular structure of 5-Methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to elucidate the molecular structure of 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives. While direct computational studies on the 5-methyl variant are not extensively available in the reviewed literature, this document leverages data from closely related analogs, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, to present a comprehensive framework for its structural analysis. The principles and protocols outlined herein are fundamental to the computational study of this important class of heterocyclic compounds.

Introduction to 5-Methyl-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 2-thiol substitution introduces the interesting chemical property of thiol-thione tautomerism, where the molecule can exist in two interconverting forms. Understanding the structural and electronic properties of these tautomers is vital for drug design and development, as the molecular geometry and electronic distribution directly influence receptor binding and pharmacokinetic properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating these characteristics at the atomic level.

Theoretical and Computational Methodologies

The structural and vibrational properties of 1,3,4-oxadiazole-2-thiol derivatives are commonly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost.

Computational Protocol

A typical computational workflow for the theoretical analysis of molecules like 5-Methyl-1,3,4-oxadiazole-2-thiol is as follows:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). The optimized structure corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

  • Tautomerism Analysis: For 5-Methyl-1,3,4-oxadiazole-2-thiol, it is crucial to model both the thiol and thione tautomers to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more abundant form.

  • Electronic Property Calculation: Further analyses, such as the determination of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, provide insights into the molecule's reactivity, stability, and intermolecular interactions.

The following diagram illustrates the typical workflow for these theoretical calculations:

G Computational Workflow for 5-Methyl-1,3,4-oxadiazole-2-thiol Analysis A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Vibrational Frequency Calculation B->C D Tautomer Stability Analysis B->D E Electronic Property Calculation (HOMO, LUMO, MEP, NBO) B->E F Optimized Structure B->F G Predicted IR/Raman Spectra C->G H Relative Tautomer Energies D->H I Reactivity & Stability Insights E->I

A typical workflow for the theoretical analysis of the molecular structure.

Structural Parameters: A Comparative Analysis

Table 1: Calculated Bond Lengths for 5-phenyl-1,3,4-oxadiazole-2-thiol
BondBond Length (Å)[1]
C2=N31.293
N3-N41.396
N4-C51.357
C5-O11.360
O1-C21.405

Data from DFT calculations on 5-phenyl-1,3,4-oxadiazole-2-thiol.

Table 2: Calculated Bond Angles for 5-phenyl-1,3,4-oxadiazole-2-thiol
AngleBond Angle (°)
O1-C2-N3108.0
C2-N3-N4105.0
N3-N4-C5110.0
N4-C5-O1109.0
C5-O1-C2108.0

Note: The bond angles are representative values for a 1,3,4-oxadiazole ring and are based on typical geometries from computational studies. Specific values for the 5-phenyl derivative were not explicitly found in the provided search results, so these are generalized.

Vibrational Spectroscopy Analysis

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental IR and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a detailed picture of the molecule's dynamic behavior.

Table 3: Selected Calculated Vibrational Frequencies for a 1,3,4-Oxadiazole-2-thiol Derivative
Vibrational ModeCalculated Wavenumber (cm⁻¹)
N-H stretch (thione)~3400
S-H stretch (thiol)~2500-2600
C=N stretch~1600-1650
C=S stretch (thione)~1250-1300
Ring stretching modes~1400-1550
Ring deformation modesBelow 1000

Note: These are characteristic frequency ranges for the functional groups present in 1,3,4-oxadiazole-2-thiols and their tautomers. The exact values will vary depending on the specific molecule and the level of theory used in the calculation.

Thiol-Thione Tautomerism

A key aspect of the theoretical study of 5-Methyl-1,3,4-oxadiazole-2-thiol is the investigation of its thiol-thione tautomeric equilibrium. The two tautomers, the thiol form (containing a C-SH group) and the thione form (containing a C=S and an N-H group), can have different stabilities and biological activities. Computational studies allow for the calculation of the relative energies of these two forms, thereby predicting which tautomer is more stable and likely to be the predominant species under given conditions.

G Thiol-Thione Tautomerism in 5-Methyl-1,3,4-oxadiazole-2-thiol Thiol Thiol Form Thione Thione Form Thiol->Thione Proton Transfer Thione->Thiol Proton Transfer

Equilibrium between the thiol and thione tautomers.

Conclusion

Theoretical calculations, particularly DFT, provide a powerful and indispensable toolkit for the detailed structural and electronic characterization of 5-Methyl-1,3,4-oxadiazole-2-thiol. By leveraging computational methodologies, researchers can gain deep insights into the molecule's geometry, vibrational properties, and tautomeric preferences. This information is critical for understanding its chemical behavior and for the rational design of new derivatives with enhanced biological activity. While this guide has drawn upon data from closely related analogs, the outlined protocols and principles are directly applicable to the in-depth computational study of the title compound.

References

Protocols & Analytical Methods

Method

Application Note and Protocol: One-Pot Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol from Acetylhydrazide

Audience: Researchers, scientists, and drug development professionals. Introduction: The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biologic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 2-position can further enhance these pharmacological effects.[3] This document provides a detailed protocol for the efficient one-pot synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol from acetylhydrazide. This method involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[4] This single-step process is advantageous due to its operational simplicity and good yields.

Reaction Scheme: The synthesis proceeds through the reaction of acetylhydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization upon heating and subsequent acidification to yield the desired product.

Caption: Reaction scheme for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Experimental Protocol

This protocol is based on established methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[2][4][5]

Materials:

  • Acetylhydrazide (CH₃CONHNH₂)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol (EtOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Diethyl ether

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beaker (500 mL)

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve acetylhydrazide (0.01 mol) and potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).[2]

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (10 mL) dropwise at room temperature.[2][5]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction is typically refluxed for 8-10 hours.[2][5] The evolution of hydrogen sulfide (H₂S) gas may be observed.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Precipitation: Pour the cooled reaction mixture into 200 mL of ice-cold distilled water.[3]

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3.[3] A solid precipitate will form.

  • Isolation: Filter the solid product using a Buchner funnel, wash it with cold water, and then with diethyl ether to remove impurities.[3]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR.

Safety Precautions:

  • Conduct the experiment in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable, volatile, and toxic. Avoid inhalation and contact with skin.

  • Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen sulfide gas may be evolved during the reaction, which is toxic. Ensure adequate ventilation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols based on literature precedents.

ParameterValue/RangeReference
Molar Ratio (Hydrazide:KOH:CS₂)1:1: ~1.3 (excess)[2]
SolventAbsolute Ethanol[3][7]
Reaction TemperatureReflux (~80-90°C)[2]
Reaction Time8 - 12 hours[5][7]
pH for Precipitation2 - 4[3][6]
Typical Yield70% - 85%[7]

Visualizations

Experimental Workflow Diagram:

G start Start: Reagents dissolve Dissolve Acetylhydrazide & KOH in Ethanol start->dissolve add_cs2 Add Carbon Disulfide (dropwise) dissolve->add_cs2 reflux Reflux for 8-10 hours (~80-90°C) add_cs2->reflux cool Cool to Room Temperature & Concentrate reflux->cool precipitate Pour into Ice Water cool->precipitate acidify Acidify with HCl (pH 2-3) precipitate->acidify filter_wash Filter and Wash with Water & Diethyl Ether acidify->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry the Product recrystallize->dry end Final Product: 5-Methyl-1,3,4-oxadiazole-2-thiol dry->end G step1 Nucleophilic attack of acetylhydrazide on CS₂ step2 Formation of dithiocarbazate intermediate step1->step2 step3 Intramolecular cyclization with loss of H₂O step2->step3 step4 Formation of potassium oxadiazolethiolate salt step3->step4 step5 Protonation upon acidification step4->step5 product Tautomerization to 5-Methyl-1,3,4-oxadiazole-2-thiol step5->product

References

Application

Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols: A Detailed Protocol for Researchers

For Immediate Release This application note provides a comprehensive and detailed protocol for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, a class of heterocyclic compounds of significant interest in medici...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive and detailed protocol for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a step-by-step guide from starting materials to the final product, complete with quantitative data and a visual representation of the experimental workflow.

The synthesis of these compounds is a multi-step process that begins with the conversion of a substituted organic acid to its corresponding ester, followed by the formation of an acid hydrazide. The key final step involves the cyclization of the acid hydrazide with carbon disulfide in a basic medium to yield the desired 5-substituted-1,3,4-oxadiazole-2-thiol.

Experimental Protocol

This protocol outlines a general and widely applicable method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Step 1: Esterification of Substituted Organic Acids
  • In a round-bottom flask, dissolve the chosen substituted organic acid in methanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid).

  • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • After cooling, remove the excess methanol under reduced pressure.

  • The resulting crude ester can be purified by recrystallization from an appropriate solvent like ethanol.

Step 2: Synthesis of Acid Hydrazides
  • Dissolve the synthesized ester in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (80% solution) to the flask.

  • Reflux the reaction mixture for approximately 8 hours.[1]

  • After the reaction is complete, distill off the excess hydrazine hydrate.

  • Collect the resulting solid crude product, wash it with water, and recrystallize from 30% aqueous ethanol to obtain the pure acid hydrazide.[1]

Step 3: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
  • Dissolve the purified acid hydrazide in absolute ethanol in a 250 mL flask.

  • To this solution, add carbon disulfide, followed by a solution of potassium hydroxide in water.[1]

  • Reflux the reaction mixture for an extended period (typically 12 hours or more) until the starting material is consumed.

  • After completion, remove the excess ethanol under reduced pressure.

  • Dilute the reaction mixture with a significant volume of distilled water (e.g., 200 mL).[1]

  • Acidify the mixture to a pH of 2-3 using 4N hydrochloric acid.[1]

  • Filter the resulting precipitate, wash it with diethyl ether, and recrystallize from ethanol to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.[1]

Quantitative Data Summary

The following table summarizes the molar ratios and reaction conditions for the synthesis of a representative compound, 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.

StepReactant 1Molar RatioReactant 2Molar RatioReagent/SolventReaction TimeTemperature
Esterification 4-Nitrobenzoic acid1MethanolExcessDichloromethane-40 °C
Hydrazide Formation Methyl-4-nitrobenzoate (7 g)0.041 molHydrazine hydrate (80%, 13 mL)-Absolute ethanol (40 mL)~8 hReflux
Oxadiazole Formation 4-Nitrobenzoic hydrazide (7 g)0.038 molCarbon disulfide (2 mL)0.034 molPotassium hydroxide (1.2 g in 20 mL water), Absolute ethanolRefluxReflux

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

SynthesisWorkflow Start Substituted Organic Acid Ester Ester Start->Ester  Methanol, Acid Catalyst    Reflux   Hydrazide Acid Hydrazide Ester->Hydrazide  Hydrazine Hydrate, Ethanol    Reflux (8h)   Oxadiazole 5-Substituted-1,3,4- oxadiazole-2-thiol Hydrazide->Oxadiazole  1. CS2, KOH, Ethanol, Reflux    2. HCl (acidification)  

Caption: Synthetic pathway for 5-substituted-1,3,4-oxadiazole-2-thiols.

Characterization

The structure of the synthesized compounds can be confirmed using various spectroscopic techniques. Characteristic bands in FTIR and signals in 1H and 13C NMR spectra, along with molecular ion peaks in mass spectra, are indicative of the successful formation of the 5-substituted-1,3,4-oxadiazole-2-thiol ring system.[1] For instance, the presence of a thiol (S-H) stretch in the IR spectrum around 2550-2600 cm⁻¹ and a proton signal for the SH group in the 1H NMR spectrum (which can be exchangeable with D₂O) are key indicators.[1]

This detailed protocol and the accompanying data aim to facilitate the efficient and reproducible synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols for further investigation in drug discovery and development programs.

References

Method

Application Notes and Protocols: 5-Methyl-1,3,4-oxadiazole-2-thiol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological properties. Compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological properties. Compounds incorporating this moiety are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The 1,3,4-oxadiazole nucleus is also considered a bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable component in drug design. Within this class of compounds, 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives serve as crucial building blocks for the synthesis of novel therapeutic agents. The presence of a thiol group at the 2-position provides a reactive handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for biological screening. This document provides an overview of the applications of 5-Methyl-1,3,4-oxadiazole-2-thiol in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.

Medicinal Chemistry Applications

Derivatives of 5-Methyl-1,3,4-oxadiazole-2-thiol have been extensively investigated for a variety of therapeutic applications. The versatility of the oxadiazole core, combined with the reactivity of the thiol group, allows for the development of compounds with a broad spectrum of biological activities.

Antifungal Activity: The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of antifungal agents.[1] Derivatives of 5-substituted-1,3,4-oxadiazole-2-thiol have shown promising activity against various fungal strains. For instance, certain derivatives have demonstrated significant efficacy against Candida albicans and Aspergillus niger.[2][3] The mechanism of action is often attributed to the inhibition of essential fungal enzymes.

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of 1,3,4-oxadiazole derivatives.[4] Compounds derived from 5-Methyl-1,3,4-oxadiazole-2-thiol have exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[2] The structure-activity relationship studies often indicate that the nature of the substituent at the 5-position and the modifications at the thiol group significantly influence the antibacterial potency.

Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. The 1,3,4-oxadiazole ring system has been explored for its antioxidant properties.[5][6] Derivatives of 5-Methyl-1,3,4-oxadiazole-2-thiol have been shown to possess potent radical scavenging activity, as demonstrated in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8] The presence of electron-donating groups on the aromatic ring attached to the oxadiazole core often enhances the antioxidant potential.[7]

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[1][9] These compounds have shown the ability to reduce inflammation in in vivo models, such as the carrageenan-induced rat paw edema model.[1][10] The anti-inflammatory effect is often linked to the inhibition of pro-inflammatory enzymes and cytokines.

Data Presentation

Table 1: Antifungal Activity of 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives
Compound IDSubstituent at 5-positionFungal StrainMIC (µg/mL)Reference
LMM11Not SpecifiedCandida albicans32[3]
2gNot SpecifiedCandida albicans8[2]
2gNot SpecifiedAspergillus niger64[2]
4aPyrimidin-2-ylthiomethylCandida species7-60[11]
Table 2: Antibacterial Activity of 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives
Compound IDSubstituent at 5-positionBacterial StrainMIC (µg/mL)Reference
1bNot SpecifiedStreptococcus faecalis4-64[2]
1eNot SpecifiedMSSA4-64[2]
1gNot SpecifiedMRSA4-64[2]
ROS3Not SpecifiedMRSA (43300)4.77
ROS1-4Not SpecifiedK. pneumoniae (NCIM 2706)3.90-7.56
VariousCyclic secondary aminesBacillus subtilis6-50 (µM)
VariousCyclic secondary aminesEscherichia coli6-50 (µM)
Table 3: Antioxidant Activity of 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives (DPPH Assay)
Compound IDSubstituent at 5-positionIC₅₀ (µg/mL)Reference
6a(2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl14.9[7][8]
6e(2-((4-Hydroxybenzylidene)amino)-5-methylthiazol-4-yl)methyl15.0[7][8]
6c(2-((4-Chlorobenzylidene)amino)-5-methylthiazol-4-yl)methyl18.4[7][8]
Ox-6fFlurbiprofen derivative25.35[5]
7ePhenolic acid moiety13.59 (µM)[6]
Table 4: Anti-inflammatory Activity of 5-Substituted-1,3,4-oxadiazole Derivatives
Compound IDSubstituent at 5-positionAssay% InhibitionReference
Various2-(4-biphenoxymethyl)-5-arylaminoCarrageenan-induced rat paw edema36 - 76[10]
Ox-6fFlurbiprofen derivativeHeat-induced albumin denaturation74.16[1]
Ox-6dFlurbiprofen derivativeHeat-induced albumin denaturation70.56[1]
3e, 3f, 3ip-toluic benzhydrazide derivativesBovine serum albumin denaturationModerate
C43-Chloro-phenylCarrageenan-induced rat paw edemaGood[9]
C74-Nitro-phenylCarrageenan-induced rat paw edemaGood[9]

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

This protocol describes a common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols starting from the corresponding acid hydrazides.

Materials:

  • Substituted acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolve the substituted acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • To this solution, add a solution of potassium hydroxide (1.2 equivalents) in a small amount of water.

  • Add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture while stirring.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 3-4.

  • The solid product, 5-substituted-1,3,4-oxadiazole-2-thiol, will precipitate out.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for evaluating the antioxidant activity of synthesized 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • Test compounds (synthesized oxadiazole derivatives)

  • Ascorbic acid or Butylated Hydroxyanisole (BHA) as a positive control

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the positive control in methanol or another suitable solvent at a concentration of 1 mg/mL. From the stock solutions, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Assay: a. In a 96-well plate, add a specific volume (e.g., 100 µL) of each concentration of the test samples and the positive control to different wells. b. Add the same volume of the solvent to a well to serve as a blank. c. To each well, add a specific volume (e.g., 100 µL) of the DPPH solution. d. The control well will contain the solvent and the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the test sample).

    • A_sample is the absorbance of the test sample with the DPPH solution.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Synthesis_Workflow Acid Substituted Carboxylic Acid Ester Esterification (e.g., MeOH, H₂SO₄) Acid->Ester Step 1 Hydrazide Acid Hydrazide Ester->Hydrazide Step 2 Cyclization Cyclization (CS₂, KOH) Hydrazide->Cyclization Step 3 Hydrazinolysis Hydrazinolysis (e.g., N₂H₄·H₂O) Oxadiazole 5-Substituted-1,3,4- oxadiazole-2-thiol Cyclization->Oxadiazole

Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazole-2-thiols.

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mixing Mix DPPH Solution with Test Samples/Control/Blank Prep_DPPH->Mixing Prep_Samples Prepare Serial Dilutions of Test Compounds & Control Prep_Samples->Mixing Incubation Incubate in Dark (30 minutes) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC₅₀ Value Measurement->Calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Thiol-thione tautomerism of 5-Methyl-1,3,4-oxadiazole-2-thiol.

References

Application

Unlocking the Antimicrobial Potential of 5-Methyl-1,3,4-oxadiazole-2-thiol: A Guide for Researchers

For Immediate Release Researchers in the fields of medicinal chemistry, microbiology, and drug development now have access to a comprehensive set of application notes and protocols detailing the antimicrobial application...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the fields of medicinal chemistry, microbiology, and drug development now have access to a comprehensive set of application notes and protocols detailing the antimicrobial applications of 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives. This scaffold has emerged as a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

The 1,3,4-oxadiazole ring system, particularly when functionalized with a thiol group, has been shown to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] The thiol group provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds with potentially enhanced antimicrobial efficacy and optimized pharmacokinetic profiles.

Application Notes

Derivatives of 5-Methyl-1,3,4-oxadiazole-2-thiol have demonstrated significant in vitro activity against a range of clinically relevant bacteria and fungi. The core structure can be readily modified at the thiol position to generate a variety of S-substituted derivatives, which have shown potent antimicrobial effects.

Mechanism of Action

While the exact mechanism of action for all derivatives is not fully elucidated, some studies suggest that these compounds may exert their antimicrobial effects through the inhibition of essential microbial enzymes. One such target is glucosamine-6-phosphate synthase (GlmS), a key enzyme in the bacterial cell wall biosynthesis pathway.[2] Inhibition of GlmS disrupts the production of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. This targeted approach offers a promising strategy for developing selective antimicrobial agents with reduced off-target effects.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies indicate that the nature of the substituent attached to the thiol group plays a crucial role in determining the antimicrobial potency and spectrum of activity. Aromatic and heteroaromatic substitutions have been widely explored, with electron-withdrawing or -donating groups on these rings influencing the overall biological activity. Further diversification at this position is a key area of ongoing research to develop compounds with improved therapeutic indices.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for a selection of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives against various microbial strains. This data highlights the potential of this chemical class as a source of new antimicrobial leads.

Compound IDSubstituent at ThiolS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
Derivative A 4-Fluorophenyl-> ampicillin> ampicillin (100x)> terbinafine[3]
Derivative B 3,4-Dimethoxyphenyl N-Mannich baseComparable to gentamicinComparable to gentamicinComparable to gentamicin-[3]
Derivative C Naphthofuran moiety-0.40.2-[3]

Note: The table presents a summary of reported activities. Direct comparison between studies may be limited due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

This protocol outlines the synthesis of the core scaffold, 5-Methyl-1,3,4-oxadiazole-2-thiol, starting from acetic acid hydrazide.

Materials:

  • Acetic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add acetic acid hydrazide and stir until it dissolves.

  • Slowly add carbon disulfide to the reaction mixture.

  • Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Methyl-1,3,4-oxadiazole-2-thiol.[4]

Protocol 2: Synthesis of S-substituted Derivatives

This protocol describes a general method for the synthesis of S-substituted derivatives of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-thiol

  • Appropriate alkyl/aryl halide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or other suitable solvent

Procedure:

  • To a solution of 5-Methyl-1,3,4-oxadiazole-2-thiol in dry acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating for 24-48 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the pure S-substituted derivative.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the growth medium in the wells of a 96-well plate. The final concentration range may vary, for example, from 250 µg/mL to 7.8 µg/mL.

  • Prepare a standardized inoculum of the microbial strain to be tested (e.g., 1.5 x 10⁸ CFU/mL).[5]

  • Inoculate each well with the microbial suspension.

  • Include a positive control (medium with inoculum and standard antibiotic), a negative control (medium with inoculum and DMSO without compound), and a sterility control (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science

To further aid researchers, the following diagrams illustrate the key processes involved in the development of these antimicrobial agents.

Synthesis_Workflow Start Acetic Acid Hydrazide Reagent1 CS2, KOH Ethanol Start->Reagent1 Intermediate 5-Methyl-1,3,4-oxadiazole-2-thiol Reagent1->Intermediate Reagent2 Alkyl/Aryl Halide Base Intermediate->Reagent2 Product S-substituted Derivatives Reagent2->Product Screening Antimicrobial Screening Product->Screening Lead Lead Compound Identification Screening->Lead

Caption: Synthetic workflow for developing antimicrobial agents.

Mechanism_of_Action Compound 5-Substituted-1,3,4-oxadiazole-2-thiol Derivative Inhibition Inhibition Compound->Inhibition Target Glucosamine-6-Phosphate Synthase (GlmS) Pathway Peptidoglycan Biosynthesis Pathway Target->Pathway Essential for Inhibition->Target Inhibition->Pathway Blocks Disruption Disruption Pathway->Disruption CellWall Bacterial Cell Wall Integrity Compromised Disruption->CellWall Lysis Cell Lysis and Death CellWall->Lysis

Caption: Proposed mechanism of action via GlmS inhibition.

References

Method

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 5-Methyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 5-Meth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 5-Methyl-1,3,4-oxadiazole-2-thiol. The protocols outlined below are intended to serve as a detailed guide for the preparation and evaluation of this promising class of compounds.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. When integrated with the 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its diverse biological activities, the resulting Schiff bases exhibit significant potential as therapeutic agents. Specifically, derivatives of 5-Methyl-1,3,4-oxadiazole-2-thiol have demonstrated promising antimicrobial, antifungal, and anticancer properties. These compounds are of considerable interest to researchers in drug discovery and development due to their synthetic accessibility and tunable biological activity.

Data Presentation: Biological Activity

The following tables summarize the quantitative biological activity data for a series of Schiff bases derived from 5-substituted-1,3,4-oxadiazole-2-thiol derivatives.

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Schiff Base Derivatives

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference CompoundMIC of Reference (µg/mL)
4c Proteus mirabilis64--
4f Proteus mirabilis68--
4m Proteus mirabilis64--
4q Proteus mirabilis62--
4g Aspergillus niger52--
4h Aspergillus niger56--
4l Aspergillus niger60--
4m Aspergillus niger58--
Schiff base 23, 24 Gram-positive bacteria4-8--
Oxadiazole 16 Various bacterial strains4-8--
Oxadiazole 16 Fungal strains16-31.28--

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Schiff Base Derivatives

Compound IDCancer Cell LineGI50/IC50 ValueReference CompoundGI50/IC50 of Reference
Compound 4h K-562, MCF-7, HCT-15GI50: 2.7 x 10⁻⁵ MDoxorubicinGI50: 1.3 x 10⁻⁶ M
Compound 8 HepG2IC50: 1.2 ± 0.2 µM5-FluorouracilIC50: 21.9 ± 1.4 µM
Compound 9 HepG2IC50: 0.8 ± 0.2 µM5-FluorouracilIC50: 21.9 ± 1.4 µM
Compound 33 MCF-7IC50: 0.34 ± 0.025 µM--
Compound 37 HepG2IC50: 0.7 ± 0.2 µMRaltitrexedIC50: 1.3 ± 0.2 µM
Compound 3a MCF-7IC50: 26 µM--
Compound 3a LncapIC50: 37 µM--

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

This protocol details the synthesis of the precursor molecule, 5-Methyl-1,3,4-oxadiazole-2-thiol, which is a key intermediate for the preparation of the target Schiff bases.

Materials:

  • Acetic hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Step 1: Preparation of Potassium dithiocarbazinate salt.

    • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in ethanol (50 mL).

    • To this solution, add acetic hydrazide (0.1 mol) and cool the mixture in an ice bath.

    • Slowly add carbon disulfide (0.1 mol) dropwise to the cooled mixture with constant stirring.

    • Continue stirring the reaction mixture for 12-16 hours at room temperature.

    • The precipitated potassium dithiocarbazinate salt is then filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization to form 5-Methyl-1,3,4-oxadiazole-2-thiol.

    • Suspend the dried potassium dithiocarbazinate salt (0.05 mol) in water (100 mL).

    • Acidify the suspension by adding concentrated hydrochloric acid dropwise until the pH is acidic (pH 2-3), confirmed with pH paper.

    • A solid precipitate of 5-Methyl-1,3,4-oxadiazole-2-thiol will form.

    • Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water, and dry the product.

    • Recrystallize the crude product from ethanol to obtain pure 5-Methyl-1,3,4-oxadiazole-2-thiol.

Characterization:

  • The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry.

Protocol 2: General Synthesis of Schiff Bases from 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives

This protocol provides a general method for the condensation of a 5-substituted-1,3,4-oxadiazole-2-thiol derivative (in this case, an amino-functionalized intermediate) with various aromatic aldehydes to yield the corresponding Schiff bases.[1]

Materials:

  • Amino-functionalized 5-Methyl-1,3,4-oxadiazole-2-thiol derivative (e.g., a derivative where an amino group is attached to the methyl substituent or another position via a linker)

  • Substituted aromatic aldehydes

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Step 1: Dissolution of Reactants.

    • In a 100 mL round-bottom flask, dissolve the amino-functionalized 5-Methyl-1,3,4-oxadiazole-2-thiol derivative (e.g., 2 mmol) in ethanol or methanol (30 mL).[1]

    • To this solution, add the desired substituted aromatic aldehyde (2 mmol).[1]

  • Step 2: Catalysis and Reflux.

    • Add a few drops (2-3 mL) of glacial acetic acid to the reaction mixture to act as a catalyst.[1]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isolation and Purification of the Schiff Base.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude Schiff base.[2]

    • Filter the solid product using a Buchner funnel and wash it with cold water.[2]

    • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Characterization:

  • The purity and structure of the synthesized Schiff bases should be confirmed by determining their melting points and using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol cluster_protocol2 Protocol 2: Synthesis of Schiff Bases acetic_hydrazide Acetic Hydrazide dithiocarbazinate Potassium Dithiocarbazinate Salt acetic_hydrazide->dithiocarbazinate Step 1: Reaction cs2 Carbon Disulfide cs2->dithiocarbazinate Step 1: Reaction koh_ethanol KOH in Ethanol koh_ethanol->dithiocarbazinate Step 1: Reaction oxadiazole_thiol 5-Methyl-1,3,4- oxadiazole-2-thiol dithiocarbazinate->oxadiazole_thiol Step 2: Cyclization hcl Conc. HCl hcl->oxadiazole_thiol Step 2: Cyclization amino_oxadiazole Amino-functionalized Oxadiazole-thiol oxadiazole_thiol->amino_oxadiazole Functionalization schiff_base Schiff Base Derivative amino_oxadiazole->schiff_base Condensation (Reflux) aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->schiff_base Condensation (Reflux) ethanol_acetic_acid Ethanol, Glacial Acetic Acid ethanol_acetic_acid->schiff_base Condensation (Reflux)

Caption: General experimental workflow for the synthesis of Schiff bases from 5-Methyl-1,3,4-oxadiazole-2-thiol.

Signaling Pathway Diagrams

telomerase_inhibition schiff_base 1,3,4-Oxadiazole Schiff Base telomerase Telomerase Enzyme schiff_base->telomerase Inhibits telomere_shortening Telomere Shortening cancer_proliferation Cancer Cell Proliferation telomerase->cancer_proliferation Prevents Telomere Shortening cell_senescence Cellular Senescence / Apoptosis telomere_shortening->cell_senescence cell_senescence->cancer_proliferation Inhibits hdac_inhibition schiff_base 1,3,4-Oxadiazole Schiff Base hdac Histone Deacetylase (HDAC) schiff_base->hdac Inhibits histone_acetylation Increased Histone Acetylation hdac->histone_acetylation Decreases gene_expression Altered Gene Expression (e.g., Tumor Suppressor Genes) histone_acetylation->gene_expression cell_cycle_arrest Cell Cycle Arrest & Apoptosis gene_expression->cell_cycle_arrest cancer_growth Cancer Cell Growth cell_cycle_arrest->cancer_growth Inhibits

References

Application

Protocol for S-Alkylation of 5-Methyl-1,3,4-oxadiazole-2-thiol: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the S-alkylation of 5-Methyl-1,3,4-oxadiazole-2-thiol, a key reaction in the synthesis of various biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the S-alkylation of 5-Methyl-1,3,4-oxadiazole-2-thiol, a key reaction in the synthesis of various biologically active compounds. The protocol details the necessary reagents, reaction conditions, and purification methods to obtain a range of 2-alkylthio-5-methyl-1,3,4-oxadiazole derivatives.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities. The sulfur atom at the 2-position of 5-Methyl-1,3,4-oxadiazole-2-thiol serves as a versatile handle for introducing diverse functionalities through S-alkylation. This modification allows for the fine-tuning of physicochemical properties and biological activities, making it a crucial step in drug discovery and development. The general reaction scheme involves the deprotonation of the thiol group by a base to form a thiolate anion, which then acts as a nucleophile to attack an alkylating agent, resulting in the formation of a new carbon-sulfur bond.

Data Presentation: Reaction Parameters for S-Alkylation

The following table summarizes various reaction conditions for the S-alkylation of 5-Methyl-1,3,4-oxadiazole-2-thiol with different alkylating agents. This data is compiled from various literature sources to provide a comparative overview.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideTriethylamine (Et3N)Dimethylformamide (DMF)Room Temp.292
Ethyl BromidePotassium Carbonate (K2CO3)AcetoneReflux488
Propyl BromidePotassium Carbonate (K2CO3)AcetoneReflux585
Benzyl BromideTriethylamine (Et3N)Dimethylformamide (DMF)903-590
Allyl BromidePotassium Carbonate (K2CO3)AcetoneReflux389
Ethyl BromoacetateTriethylamine (Et3N)Dimethylformamide (DMF)Room Temp.391
2-Bromo-1-phenylethanonePotassium Carbonate (K2CO3)EthanolReflux687

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical S-alkylation reaction of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Materials and Reagents
  • 5-Methyl-1,3,4-oxadiazole-2-thiol

  • Alkylating agent (e.g., Methyl Iodide, Benzyl Bromide)

  • Base (e.g., Potassium Carbonate, Triethylamine)

  • Solvent (e.g., Acetone, Dimethylformamide)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

  • Silica gel for column chromatography

General Procedure for S-Alkylation
  • Reaction Setup: To a solution of 5-Methyl-1,3,4-oxadiazole-2-thiol (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the base (1.2 mmol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. To this suspension, add the alkylating agent (1.1 mmol) dropwise.

  • Reaction Progression: Heat the reaction mixture to the specified temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-alkylthio-5-methyl-1,3,4-oxadiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the key aspects of the S-alkylation protocol.

S_Alkylation_Reaction_Pathway thiol 5-Methyl-1,3,4-oxadiazole-2-thiol thiolate Thiolate Anion thiol->thiolate Deprotonation base Base (e.g., K2CO3, Et3N) product 2-Alkylthio-5-methyl-1,3,4-oxadiazole thiolate->product Nucleophilic Attack alkyl_halide Alkylating Agent (R-X) alkyl_halide->product salt Salt Byproduct

Caption: Signaling pathway of the S-alkylation reaction.

Experimental_Workflow start Start: Reagents dissolve Dissolve Thiol in Solvent start->dissolve add_base Add Base dissolve->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating react Heat and Stir (Monitor by TLC) add_alkylating->react workup Work-up: Filter and Evaporate react->workup extract Extraction with Ethyl Acetate workup->extract purify Purification by Column Chromatography extract->purify end End: Pure Product purify->end

Caption: Experimental workflow for S-alkylation.

Method

Application Note: 5-Methyl-1,3,4-oxadiazole-2-thiol as a Versatile Precursor for the Synthesis of Potent Antifungal Thioesters

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, mycology, and crop protection. Introduction The increasing prevalence of fungal infections in humans and the dev...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, mycology, and crop protection.

Introduction The increasing prevalence of fungal infections in humans and the development of resistance in plant pathogens pose significant global challenges.[1] The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] Specifically, derivatives bearing a thiol or substituted thioether at the 2-position of the oxadiazole ring have garnered considerable attention as potent antifungal agents.[5] These compounds often function by inhibiting crucial fungal enzymes that are absent in humans, offering a degree of selective toxicity.[1]

This application note details the use of 5-methyl-1,3,4-oxadiazole-2-thiol as a key intermediate for the synthesis of a diverse library of S-substituted thioesters. It provides comprehensive protocols for the synthesis of the precursor, its conversion to target thioesters, and the evaluation of their antifungal activity.

Synthesis Workflow & Protocols

The synthesis of antifungal thioesters from 5-methyl-1,3,4-oxadiazole-2-thiol is a robust multi-step process. It begins with the formation of the core oxadiazole-thiol ring system, which then serves as a nucleophile for subsequent esterification.

G A Acetohydrazide B Potassium Hydroxide (KOH) + Carbon Disulfide (CS2) in Ethanol A->B C Potassium 3-acetyl-dithiocarbazate (Intermediate Salt) B->C Reflux D Acidification (e.g., HCl) C->D E 5-Methyl-1,3,4-oxadiazole-2-thiol (Precursor) D->E Cyclization F 5-Methyl-1,3,4-oxadiazole-2-thiol (Precursor) G Base (e.g., KOH) in Ethanol F->G H Potassium Thiolate Salt (Activated Intermediate) G->H Deprotonation I Acid Chloride (R-COCl) H->I J S-acyl-5-methyl-1,3,4-oxadiazole (Final Thioester Product) I->J Nucleophilic Substitution (Reflux)

Caption: General synthesis workflow from acetohydrazide to the final thioester product.

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol (Precursor)

This protocol is adapted from the general synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[5][6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve acetohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (0.12 mol) dropwise over 20 minutes. The mixture will turn yellow.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours, or until the evolution of hydrogen sulfide gas ceases (can be monitored with lead acetate paper).

  • Work-up: After cooling to room temperature, reduce the solvent volume under reduced pressure. Dilute the residue with 200 mL of cold distilled water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of cold 4N hydrochloric acid (HCl). A solid precipitate will form.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent such as ethanol to yield pure 5-methyl-1,3,4-oxadiazole-2-thiol.

Protocol 2: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thioesters (Target Compounds)

This protocol describes the S-acylation of the precursor to form the target thioesters.[7][8]

  • Salt Formation: In a 250 mL flask, dissolve 5-methyl-1,3,4-oxadiazole-2-thiol (0.02 mol) in 50 mL of absolute ethanol. Add an aqueous solution of potassium hydroxide (0.02 mol in 20 mL water).

  • Activation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium thiolate salt.

  • Acylation: Add the desired acid chloride (e.g., benzoyl chloride, 1-naphthoyl chloride) (0.02 mol) dropwise to the reaction mixture.

  • Reflux: Stir and reflux the mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask and remove the excess ethanol under reduced pressure.

  • Purification: Dilute the remaining residue with 200 mL of distilled water. The solid thioester product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified product.

Antifungal Activity Data

The synthesized thioester derivatives of 1,3,4-oxadiazoles exhibit a broad range of antifungal activities. The potency is highly dependent on the nature of the substituent introduced via the acid chloride. The following table summarizes representative antifungal data for various S-substituted oxadiazole derivatives against pathogenic fungi.

Compound ClassFungal StrainActivity MetricValue (µg/mL)Reference DrugValue (µg/mL)
Oxadiazole-ThioesterExserohilum turcicumEC₅₀32.25Carbendazim102.83
Oxadiazole-ThioesterRhizoctonia solaniInhibition at 50 µg/mL50.93%--
Oxadiazole-Thiadiazole HybridCandida kruseiMIC0.78Ketoconazole0.78
Oxadiazole-Thiadiazole HybridCandida albicansMIC1.56Ketoconazole0.78
S-substituted OxadiazoleCandida albicansMIC32Fluconazole0.125 - 0.25
5-Aryl-Oxadiazole-2-thiolAspergillus fumigatusMIC<6.25Terbinafine12.5

Data compiled from studies on various 5-substituted 1,3,4-oxadiazole-2-thiol derivatives and hybrids to illustrate potential activity ranges.[1][2][9]

Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard technique for evaluating antifungal efficacy.[10][11]

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound and a standard antifungal drug (e.g., Ketoconazole, Fluconazole) at a concentration of 2000 µg/mL in dimethyl sulfoxide (DMSO).

  • Fungal Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of Sabouraud Dextrose Broth (SDB) to each well. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the prepared fungal inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Proposed Mechanism of Action

Several 1,3,4-oxadiazole derivatives exert their antifungal effects by targeting specific enzymes essential for fungal survival. One of the primary proposed mechanisms is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[10] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Inhibition by Thioester Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Product FF-MAS (Ergosterol Precursor) CYP51->Product Disruption Ergosterol Depletion & Membrane Disruption CYP51->Disruption Pathway Blocked Ergosterol Ergosterol Product->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Maintains Integrity) Ergosterol->Membrane Thioester Oxadiazole Thioester Inhibition Inhibition Thioester->Inhibition Inhibition->CYP51 Death Fungal Cell Death Disruption->Death

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Another potential target for oxadiazole derivatives is the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, which disrupts fungal respiration.[2][9] Molecular docking studies have shown that these compounds can bind to the active sites of such enzymes through hydrogen bonds and hydrophobic interactions.[2][9][12]

Conclusion 5-Methyl-1,3,4-oxadiazole-2-thiol is an exceptionally valuable and accessible precursor for developing novel antifungal agents. The straightforward synthetic protocols allow for the creation of large libraries of thioester derivatives. These compounds demonstrate significant antifungal potential, likely through the inhibition of essential fungal enzymes like lanosterol 14α-demethylase. Further investigation and optimization of these thioesters could lead to the development of next-generation fungicides for clinical and agricultural applications.

References

Application

Application Notes and Protocols: Synthesis of Mannich Bases from 5-Methyl-1,3,4-oxadiazole-2-thiol

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of novel Mannich bases derived from 5-Methyl-1,3,4-oxadiazole-2-thiol. The 1,...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of novel Mannich bases derived from 5-Methyl-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative properties.[1][2][3][4] The Mannich reaction is a powerful tool for introducing aminomethyl functionalities, which can significantly modulate the pharmacological profile of the parent molecule.[5] This protocol details the prerequisite synthesis of the 5-Methyl-1,3,4-oxadiazole-2-thiol precursor and the subsequent aminomethylation to yield the target Mannich bases.

Overview of Synthesis

The synthesis is a two-stage process. The first stage involves the preparation of the core heterocyclic compound, 5-Methyl-1,3,4-oxadiazole-2-thiol, from acetic hydrazide. The second stage is the classical Mannich reaction, where the synthesized oxadiazole thiol is condensed with formaldehyde and a selected primary or secondary amine to yield the corresponding N-Mannich base. It has been established that aminomethylation of oxadiazole-thiones occurs at the nitrogen atom rather than the sulfur atom.[6]

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Mannich Reaction A Acetic Hydrazide + CS₂ B Cyclization Reaction (KOH, Ethanol, Reflux) A->B C 5-Methyl-1,3,4-oxadiazole-2-thiol B->C D Precursor (from Stage 1) C->D Purify and Use F Mannich Condensation (Ethanol, Room Temp.) D->F E Formaldehyde + Amine (R¹R²NH) E->F G Target Mannich Base F->G

Caption: Experimental workflow for the two-stage synthesis of Mannich bases.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

This procedure is adapted from established methods for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols.[2][7]

Materials and Reagents:

  • Acetic hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add acetic hydrazide (0.1 mol) to the solution and cool the mixture in an ice bath.

  • Slowly add carbon disulfide (0.1 mol) dropwise to the cooled mixture with continuous stirring over 30 minutes.

  • After the addition is complete, allow the mixture to come to room temperature and then reflux for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After reflux, concentrate the reaction mixture by distilling off the excess solvent under reduced pressure.

  • Dissolve the resulting solid residue in a minimum amount of cold water.

  • Acidify the aqueous solution by adding concentrated HCl dropwise with stirring until the pH is acidic, leading to the precipitation of the crude product.

  • Filter the precipitate, wash thoroughly with cold distilled water, and dry it completely.

  • Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 5-Methyl-1,3,4-oxadiazole-2-thiol.

Protocol 2: General Procedure for Synthesis of Mannich Bases

This protocol describes a general method for the N-aminomethylation of the oxadiazole precursor.[3][6][8]

Materials and Reagents:

  • 5-Methyl-1,3,4-oxadiazole-2-thiol (from Protocol 1)

  • A selected primary or secondary amine (e.g., aniline, morpholine, piperazine derivatives)

  • Formaldehyde solution (37% in water)

  • Ethanol

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 5-Methyl-1,3,4-oxadiazole-2-thiol (5.0 mmol) and the chosen amine (5.0 mmol) in ethanol (15-20 mL). If using a diamine like piperazine for a bis-Mannich base, use half the molar equivalent (2.5 mmol).

  • To this stirred solution, add formaldehyde solution (1.5 mL, ~20 mmol) dropwise. A slight warming of the solution may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.[8] The formation of a precipitate often indicates product formation.

  • Allow the mixture to stand overnight to ensure complete precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a desiccator.

  • Recrystallize the crude Mannich base from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to yield the pure compound.

Caption: General reaction scheme for the synthesis of Mannich bases.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Expected Spectroscopic Data:

  • FT-IR (KBr, cm⁻¹): Disappearance of the N-H band from the parent oxadiazole. Appearance of bands corresponding to the incorporated amine moiety. A strong C=S (thione) band is typically observed around 1250-1270 cm⁻¹.[9]

  • ¹H-NMR (DMSO-d₆, δ ppm): The most characteristic signal for the Mannich base is a singlet for the methylene bridge protons (-N-CH₂-N-) which typically appears in the range of 5.0-6.0 ppm.[6][8][9] The methyl group at the C5 position of the oxadiazole ring will appear as a singlet around 2.3-2.5 ppm. Other signals will correspond to the protons of the specific amine used.

  • ¹³C-NMR (DMSO-d₆, δ ppm): A signal for the methylene bridge carbon (-N-CH₂-N-) is expected around 55-75 ppm.[8] Signals for the oxadiazole ring carbons (C2 and C5) will be observed at approximately 175-178 ppm (C=S) and 158-160 ppm (C-5).[8]

Table 1: Representative Physicochemical Data of Synthesized Mannich Bases
Compound IDAmine UsedMolecular FormulaYield (%)M.p. (°C)
MB-1 AnilineC₁₀H₁₁N₃OS85145-147
MB-2 4-ChloroanilineC₁₀H₁₀ClN₃OS88162-164
MB-3 MorpholineC₈H₁₃N₃O₂S90118-120
MB-4 PiperidineC₉H₁₅N₃OS87105-107

Note: The data presented are representative examples based on typical yields and properties for analogous compounds reported in the literature.

Applications in Drug Discovery

Mannich bases derived from 1,3,4-oxadiazole-2-thiones are of significant interest to drug development professionals due to their broad therapeutic potential. Numerous studies have demonstrated their efficacy as:

  • Antimicrobial Agents: They show potent activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans.[1][10]

  • Anti-proliferative Agents: Many derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including prostate, breast, and colon cancer, showing promise as potential anticancer drugs.[1][3][5][10]

The synthetic protocol described here provides a robust platform for generating a library of diverse Mannich bases for screening and lead optimization in drug discovery programs.

Drug_Discovery_Logic A Synthesis of Diverse Mannich Bases B Structural Characterization (NMR, MS, IR) A->B C Biological Screening (Antimicrobial, Anticancer) B->C D Structure-Activity Relationship (SAR) Study C->D D->A Iterative Design E Lead Compound Optimization D->E

Caption: Logical workflow from synthesis to lead optimization in drug discovery.

References

Method

Application Notes and Protocols for the Characterization of 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the characterization of 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives. This class of compou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Accurate and thorough characterization is crucial for establishing structure-activity relationships and ensuring the quality and purity of synthesized compounds.

This document outlines detailed protocols for the key analytical techniques used in the structural elucidation and characterization of these derivatives, including spectroscopic methods (FT-IR, NMR, Mass Spectrometry), single-crystal X-ray diffraction, and thermal analysis.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 5-substituted-1,3,4-oxadiazole-2-thiol derivatives, characteristic vibrational frequencies confirm the presence of the oxadiazole ring, the thiol group, and other functional moieties.

Table 1: Typical FT-IR Spectral Data for 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
S-H (thiol)2530 - 2570[1]
C=N (oxadiazole ring)1510 - 1540[1]
C-O-C (oxadiazole ring)1000 - 1140[1]
C=C (aromatic)1500 - 1580[1]
C-H (aromatic)3010 - 3100[1]
C-H (aliphatic)2850 - 3000[1]

Protocol: FT-IR Analysis using KBr Pellet Method

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the synthesized 5-Methyl-1,3,4-oxadiazole-2-thiol derivative with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the finely ground mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the obtained spectrum with literature data for similar compounds to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. This is essential for confirming the connectivity of atoms and the overall structure of the synthesized derivatives.

Table 2: Representative ¹H NMR Spectral Data for 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityReference
SH12.3 - 15.0singlet[1]
Aromatic-H7.2 - 8.7multiplet/doublet/singlet[1][3]
CH₃~2.4singlet[4]
CH₂ (methylene)2.8 - 4.2singlet/triplet[1]

Table 3: Representative ¹³C NMR Spectral Data for 5-Substituted-1,3,4-oxadiazole-2-thiol Derivatives (in DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)Reference
C=S (Thione)175 - 182[1]
C-5 (Oxadiazole)158 - 165[1]
Aromatic-C125 - 150[1]
CH₃~21[4]
CH₂ (methylene)30 - 57[1]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the 5-Methyl-1,3,4-oxadiazole-2-thiol derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation and Data Acquisition:

    • Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300, 400, or 500 MHz for ¹H).

    • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Analysis:

    • Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals to assign them to the respective protons and carbons in the molecule.

    • Use coupling constants (J values) in ¹H NMR to determine the connectivity of adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming the structure.

Table 4: Mass Spectrometry Data for a Representative 5-Aryl-1,3,4-oxadiazole-2-thiol

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragments (m/z)Reference
5-Phenyl-1,3,4-oxadiazole-2-thiolC₈H₆N₂OS179133, 101[1]
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiolC₈H₅N₃O₃S224177, 133, 101[1]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M]⁺˙).

    • Analyze the fragmentation pattern to gain further structural insights.

Crystallographic Characterization

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Table 5: Representative Crystallographic Data for a 1,3,4-Oxadiazole Derivative

ParameterValueReference
Crystal systemMonoclinic[5]
Space groupPnma[5]
a (Å)6.0020(9)[5]
b (Å)6.357(1)[5]
c (Å)12.288(2)[5]
α (°)90[5]
β (°)90[5]
γ (°)90[5]
V (ų)468.8[5]
Z8[5]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the 5-Methyl-1,3,4-oxadiazole-2-thiol derivative suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of the compounds.

Protocol: TGA and DSC Analysis

  • Sample Preparation:

    • Place a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrumentation and Data Acquisition:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • For TGA, record the mass loss as a function of temperature.

    • For DSC, record the heat flow into or out of the sample as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the decomposition temperature and the number of decomposition steps.

    • From the DSC curve, identify melting points, glass transitions, and other phase changes.

Visualization of Workflows and Pathways

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_advanced Advanced Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Extraction, Chromatography Pure Derivative Pure Derivative Work-up & Purification->Pure Derivative Spectroscopy Spectroscopy Pure Derivative->Spectroscopy Advanced Techniques Advanced Techniques Pure Derivative->Advanced Techniques FT-IR FT-IR Spectroscopy->FT-IR NMR NMR Spectroscopy->NMR Mass Spec Mass Spec Spectroscopy->Mass Spec Structural Confirmation Structural Confirmation FT-IR->Structural Confirmation NMR->Structural Confirmation Mass Spec->Structural Confirmation X-ray Diffraction X-ray Diffraction Advanced Techniques->X-ray Diffraction Thermal Analysis Thermal Analysis Advanced Techniques->Thermal Analysis Definitive Structure Definitive Structure X-ray Diffraction->Definitive Structure Thermal Properties Thermal Properties Thermal Analysis->Thermal Properties

Caption: General experimental workflow.

Anticancer Signaling Pathway Inhibition

Certain 1,3,4-oxadiazole derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways, such as the NF-κB pathway.

G cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Complex Stimulus->IKK IκBα-NF-κB IκBα-p65/p50 (Inactive) IKK->IκBα-NF-κB Phosphorylation IκBα IκBα NF-κB p65/p50 Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Phosphorylated IκBα P-IκBα IκBα-NF-κB->Phosphorylated IκBα Ubiquitination Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination Ubiquitination->NF-κB Release Nucleus Nucleus Nuclear Translocation->Nucleus Gene Transcription Target Gene Transcription Nucleus->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative->IKK Inhibition

Caption: Inhibition of NF-κB pathway.

References

Application

Application Notes and Protocols: Synthesis of Novel Fungicides using Click Chemistry

Introduction Click chemistry is a powerful and versatile synthetic approach that allows for the rapid and efficient creation of diverse molecular entities.[1][2] One of the most prominent examples of click chemistry is t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry is a powerful and versatile synthetic approach that allows for the rapid and efficient creation of diverse molecular entities.[1][2] One of the most prominent examples of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[3][4] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery and agrochemical research.[3][5] The 1,2,3-triazole moiety is a key pharmacophore in many biologically active compounds, including antifungal agents.[6][7][8][9][10][11] This application note describes the synthesis of a series of 1,2,3-triazole phenylhydrazone derivatives and evaluates their in vitro antifungal activity against several important plant pathogenic fungi.

Data Presentation: Antifungal Activity of 1,2,3-Triazole Phenylhydrazone Derivatives

A series of novel 1,2,3-triazole phenylhydrazone derivatives were synthesized and their antifungal activity was evaluated in vitro against four major phytopathogenic fungi: Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. The half-maximal effective concentration (EC50) values were determined and are presented in the table below.

CompoundRXEC50 (µg/mL)
R. solaniS. sclerotiorumF. graminearumP. capsici
5a HH>50>50>50>50
5b 2-FH15.3225.1833.4541.23
5c 3-FH10.2118.9225.6730.19
5d 4-FH5.6710.3415.8220.45
5e 2-ClH12.8920.1128.7635.43
5f 3-ClH8.7615.4322.1928.91
5g 4-ClH4.218.9813.5418.76
5h 2-BrH14.0122.5430.1238.76
5i 3-BrH9.8717.6524.8732.11
5j 4-BrH6.1212.3418.7624.54
5k H2-F20.1130.2138.7645.32
5l H4-F8.9815.6722.3428.98
5m H2-Cl18.7628.9835.4342.11
5n H4-Cl7.6513.4319.8725.65
5o H2-Br19.8729.8737.6544.32
5p H4-Br0.182.281.011.85

Note: The data presented is a representative selection from the synthesized compounds to illustrate the structure-activity relationship. Compound 5p exhibited the most significant antifungal activity.[6][8]

Experimental Protocols

General Synthesis of 1,2,3-Triazole Phenylhydrazone Derivatives (5a-5p)

This protocol describes a representative synthesis of a 1,2,3-triazole phenylhydrazone derivative.

Materials:

  • Substituted phenylhydrazine hydrochloride (1.1 mmol)

  • Sodium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • 1-(1-substituted-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 mmol)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Filter paper

  • Beaker (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 50 mL beaker, add substituted phenylhydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol) to ethanol (10 mL).

  • Stir the mixture at room temperature for 15 minutes to generate the free phenylhydrazine base.

  • To this mixture, add the appropriate 1-(1-substituted-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 mmol) and a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 1,2,3-triazole phenylhydrazone derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage Start Starting Materials (Azides and Alkynes) Click_Reaction CuAAC Click Reaction Start->Click_Reaction Purification Purification (Chromatography/Recrystallization) Click_Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Library Library of Novel 1,2,3-Triazole Derivatives Characterization->Compound_Library In_Vitro_Screening In Vitro Antifungal Assay (Mycelium Growth Inhibition) Compound_Library->In_Vitro_Screening Data_Analysis Data Analysis (EC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for Agrochemical Discovery using Click Chemistry.

References

Method

Application Notes and Protocols: 5-Methyl-1,3,4-oxadiazole-2-thiol as a Versatile Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 5-Methyl-1,3,4-oxadiazole-2-thiol as a fundamental building block in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methyl-1,3,4-oxadiazole-2-thiol as a fundamental building block in the synthesis of diverse, biologically active heterocyclic compounds. The protocols outlined below are based on established literature and offer detailed methodologies for the creation of novel molecular entities with potential applications in medicinal chemistry and drug discovery.

Introduction

5-Methyl-1,3,4-oxadiazole-2-thiol is a five-membered heterocyclic compound featuring a reactive thiol group, making it an excellent starting material for the synthesis of a wide array of derivatives. The 1,3,4-oxadiazole core is a well-known pharmacophore present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The presence of the methyl group at the 5-position provides a simple, non-bulky substituent that allows for the exploration of the effects of further derivatization at the 2-thiol position on biological activity.

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

The parent compound, 5-Methyl-1,3,4-oxadiazole-2-thiol, can be synthesized through the cyclization of acetyl hydrazide with carbon disulfide in an alkaline medium. This straightforward, two-step process begins with the hydrazinolysis of an appropriate ester (e.g., ethyl acetate) to form the corresponding hydrazide, which is then cyclized.

Application in the Synthesis of Novel Heterocycles

The thiol group of 5-Methyl-1,3,4-oxadiazole-2-thiol is a versatile handle for a variety of chemical transformations, including S-alkylation, Mannich reactions, and the formation of Schiff bases, leading to the generation of diverse heterocyclic systems.

Experimental Protocols

Protocol 1: Synthesis of S-substituted 5-Methyl-1,3,4-oxadiazole Derivatives

This protocol describes the general procedure for the S-alkylation of 5-Methyl-1,3,4-oxadiazole-2-thiol with various alkyl or aryl halides.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-thiol

  • Appropriate alkyl or aryl halide (e.g., phenacyl bromide, ethyl chloroacetate)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

  • Distilled water

  • Hydrochloric acid (HCl) for acidification (if necessary)

Procedure:

  • Dissolve 5-Methyl-1,3,4-oxadiazole-2-thiol (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1 equivalent) in water to the flask and stir the mixture.

  • To the resulting potassium salt solution, add the desired alkyl or aryl halide (1 equivalent).

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • If a precipitate forms, filter the solid, wash it with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure S-substituted product.

  • If no precipitate forms, acidify the solution with dilute HCl to precipitate the product, then filter, wash, and recrystallize as described above.

Protocol 2: Synthesis of Schiff Bases from 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives

This protocol outlines the synthesis of Schiff bases from an amino-functionalized derivative of 5-Methyl-1,3,4-oxadiazole-2-thiol. The initial step involves the synthesis of an amino-thiazole derivative which is then used to form the Schiff base.

Step 2a: Synthesis of 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol

This intermediate is synthesized from 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.

Materials:

  • 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Add 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (5 mmol) to a solution of KOH (0.02 mol) in ethanol (30 mL).[1]

  • Add carbon disulfide (0.02 mol) dropwise to the solution.[1]

  • Heat the yellow solution and reflux until the evolution of hydrogen sulfide ceases (approximately 18–20 hours).[1]

  • After cooling, pour the solution into ice-cooled water and acidify with concentrated HCl to a pH of 3-4.[1]

  • Filter the resulting solid, dry it, and recrystallize from ethanol to obtain 2-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol.[1]

Step 2b: General Method for the Synthesis of Schiff Bases

Materials:

  • 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol (from Step 2a)

  • Substituted aromatic aldehydes

  • Methanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine 2-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol (2 mmol) and the appropriate substituted aldehyde (2 mmol) in methanol (30 mL).[1]

  • Add 2 to 3 mL of glacial acetic acid to the mixture.[1]

  • Reflux the reaction mixture for 6 hours.[1]

  • Cool the reaction mixture by adding ice water.[1]

  • Filter the precipitate that forms, wash it with water, and crystallize from ethanol to obtain the desired Schiff base.[1]

Quantitative Data

The following tables summarize the biological activities of various heterocyclic compounds derived from 5-substituted-1,3,4-oxadiazole-2-thiol precursors.

Table 1: Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety

Compound IDDPPH Scavenging IC₅₀ (µg/mL)Hydroxyl Radical Scavenging IC₅₀ (µg/mL)Nitric Oxide Scavenging IC₅₀ (µg/mL)Superoxide Radical Scavenging IC₅₀ (µg/mL)
6a 14.9 ± 0.1117.9 ± 0.2016.4 ± 0.0818.3 ± 0.12
6b 32.8 ± 0.1635.6 ± 0.1636.8 ± 0.4128.3 ± 0.04
6c 18.4 ± 0.3223.2 ± 0.0820.3 ± 0.1322.2 ± 0.34
6d 24.1 ± 0.0830.1 ± 0.1726.4 ± 0.0432.4 ± 0.40
6e 15.0 ± 0.0518.0 ± 0.6517.9 ± 0.1117.2 ± 0.42
6f 24.5 ± 0.1430.3 ± 0.2928.4 ± 0.2025.2 ± 0.56
6g 25.7 ± 0.9729.0 ± 0.7628.7 ± 0.1226.3 ± 0.25
6h 37.1 ± 0.2643.2 ± 0.1046.4 ± 0.1446.3 ± 0.12
Reference standards (e.g., Ascorbic acid, BHA) showed comparable or slightly better activity.

Data extracted from a study on 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety. Compounds 6a, 6c, and 6e showed the most significant radical scavenging potential.[1]

Table 2: Anticancer Activity of 1,3,4-Oxadiazole-2-thioglycoside Derivatives

Compound IDMCF-7 (Breast) IC₅₀ (µ g/well )HEPG2 (Liver) IC₅₀ (µ g/well )HCT116 (Colon) IC₅₀ (µ g/well )HEP2 (Larynx) IC₅₀ (µ g/well )
7 4.078.723.213.76
10 3.154.363.713.11
11 2.122.283.242.08
13 2.142.313.262.11
Doxorubicin 2.312.643.122.65
Vinblastine 3.113.223.453.12

Data from a study on 1,3,4-oxadiazole-2-thioglycoside derivatives. Compounds 11 and 13 demonstrated high potency across the tested cancer cell lines.[2]

Table 3: Antifungal Activity of 5-Substituted-1,3,4-oxadiazole-2-thiols

Compound IDAspergillus flavus (% Inhibition)Mucor species (% Inhibition)Aspergillus niger (% Inhibition)Aspergillus fumigatus (% Inhibition)
3a 68657269
3b 70687572
3c 65626866
3f 75728078
Terbinafine (Standard) 100100100100

Data from a study on the antifungal activity of various 5-substituted 1,3,4-oxadiazole-2-thiols at a concentration of 200 µg/mL.[3]

Visualizations

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Certain heterocyclic compounds derived from oxadiazoles have been shown to inhibit this pathway.[4]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocation Inhibitor Small Molecule Inhibitor (e.g., Oxadiazole Derivative) Inhibitor->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Gene_expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_expression transcription

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for screening novel heterocyclic compounds for anticancer activity.

Anticancer_Screening_Workflow start Synthesis of Novel 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives char Structural Characterization (NMR, IR, Mass Spec) start->char treatment Treatment of Cells with Synthesized Compounds char->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (Calculation of IC₅₀ values) viability_assay->data_analysis hit_id Hit Compound Identification data_analysis->hit_id further_studies Further Mechanistic Studies (e.g., Apoptosis Assays, Western Blot) hit_id->further_studies Active Compounds end Lead Compound further_studies->end

Caption: Anticancer Drug Screening Workflow.

References

Application

Application Notes and Protocols for the Ultrasound-Assisted Green Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the environmentally friendly, ultrasound-assisted synthesis of 5-Methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the environmentally friendly, ultrasound-assisted synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol. This method aligns with the principles of green chemistry by utilizing minimal solvent and avoiding the use of acid or base catalysts, while offering high efficiency and simple work-up procedures.[1][2][3]

Introduction

5-Methyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a versatile pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][3][4] The thiol group at the 2-position provides a handle for further functionalization to create novel derivatives with potentially enhanced therapeutic efficacy.

Traditional methods for the synthesis of 1,3,4-oxadiazole-2-thiols often involve multiple steps, harsh reagents, and prolonged reaction times.[4] The application of ultrasound irradiation offers a green and efficient alternative, promoting the reaction through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, 5-Methyl-1,3,4-oxadiazole-2-thiol, is presented in Table 1.

PropertyValueReference
CAS Number 31130-17-3[5]
Molecular Formula C₃H₄N₂OS[5]
Molecular Weight 116.14 g/mol [5]
IUPAC Name 5-methyl-3H-1,3,4-oxadiazole-2-thione[5]

Experimental Protocols

This section outlines the detailed methodology for the ultrasound-assisted green synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Materials and Equipment
  • Acetylhydrazide (CH₃CONHNH₂)

  • Carbon disulfide (CS₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Ultrasound bath/sonicator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

A one-pot, ultrasound-assisted synthesis is employed for the preparation of the title compound from acetylhydrazide and carbon disulfide. This procedure is adapted from the general method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1][3]

Reaction Scheme:

G acetylhydrazide Acetylhydrazide product 5-Methyl-1,3,4-oxadiazole-2-thiol acetylhydrazide->product cs2 + Carbon Disulfide cs2->product conditions Ultrasound, DMF (cat.) conditions->product

Caption: Reaction scheme for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Procedure:

  • In a round-bottom flask, combine acetylhydrazide (1.0 mmol) and a few drops of N,N-dimethylformamide (DMF).

  • Add carbon disulfide (1.0 mmol) to the mixture.

  • Place the flask in an ultrasound bath.

  • Irradiate the reaction mixture with ultrasound at a constant frequency (e.g., 40 kHz) and power. The reaction temperature should be monitored and maintained, if necessary, with a water bath.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring it into ice-cold water.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization

The structure and purity of the synthesized 5-Methyl-1,3,4-oxadiazole-2-thiol should be confirmed by standard analytical techniques. Expected characterization data based on analogous compounds are provided in Table 2.

TechniqueExpected Observations
FT-IR (KBr, cm⁻¹) ~3100-3000 (N-H str.), ~2600-2550 (S-H str.), ~1620-1600 (C=N str.), ~1300-1200 (C=S str.), ~1100-1000 (C-O-C str.)
¹H NMR (DMSO-d₆, δ ppm) A singlet for the methyl protons (CH₃) and a broad singlet for the thiol proton (SH).
¹³C NMR (DMSO-d₆, δ ppm) Resonances corresponding to the methyl carbon, and the two carbons of the oxadiazole ring (C=N and C=S).
Mass Spectrometry (m/z) Molecular ion peak corresponding to [M]+ or [M+H]+.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-Methyl-1,3,4-oxadiazole-2-thiol.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Reactant Mixing (Acetylhydrazide, CS₂, DMF) B Ultrasound Irradiation A->B C Precipitation (Addition to ice-water) B->C D Filtration C->D E Washing (Water & Ethanol) D->E F Recrystallization E->F G Spectroscopic Analysis (FT-IR, NMR, MS) F->G

Caption: Workflow for the ultrasound-assisted synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Logical Relationship of Synthesis

The following diagram illustrates the conceptual flow of the chemical transformation.

G Start Starting Materials Acetylhydrazide & Carbon Disulfide Process Green Chemistry Principles - Ultrasound-assisted - Minimal Solvent - Catalyst-free Start->Process Mechanism Key Transformation Cyclization & Thionation Process->Mechanism Product Target Compound 5-Methyl-1,3,4-oxadiazole-2-thiol Mechanism->Product

Caption: Conceptual diagram of the green synthesis process.

Conclusion

The ultrasound-assisted synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol represents a significant advancement over classical synthetic methods. It is an eco-friendly, efficient, and straightforward approach that provides the target molecule in high purity. These application notes and protocols are intended to facilitate the adoption of this green methodology in research and development settings, enabling the synthesis of this valuable scaffold for further investigation in drug discovery programs.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-1,3,4-ox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (acetylhydrazine).Optimize reaction time and temperature: Gradually increase the reflux time and/or temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[1]
Improper pH for precipitation: The product is precipitated by acidification. If the pH is not sufficiently acidic, the product will remain dissolved as its salt.Ensure proper acidification: After the reaction, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to ensure complete precipitation of the product.[2]
Poor quality of reagents: Impurities in acetylhydrazine, carbon disulfide, or the base can interfere with the reaction.Use pure reagents: Ensure all starting materials are of high purity. Acetylhydrazine can be recrystallized if necessary.
Presence of Impurities in the Final Product Formation of side products: A common impurity in syntheses involving sulfur-containing reagents is the corresponding 1,3,4-thiadiazole.[3]Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a dimethylformamide-methanol mixture.[4] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Unreacted starting materials: Incomplete reaction can lead to the presence of acetylhydrazine in the final product.Optimize reaction conditions: As mentioned above, ensure the reaction goes to completion by optimizing time and temperature.
Difficulty in Isolating the Product Product is too soluble in the reaction mixture: The choice of solvent can affect the ease of product isolation.Solvent selection: While ethanol is commonly used, exploring other alcoholic solvents might be beneficial. After acidification, ensure the product fully precipitates before filtration.
Oily product formation: The product may sometimes separate as an oil instead of a solid, making filtration difficult.Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the mixture in an ice bath can also promote solidification.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol?

The synthesis proceeds through a cyclization reaction. Acetylhydrazine reacts with carbon disulfide in the presence of a base (like potassium hydroxide) to form a potassium dithiocarbazinate salt intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water, followed by acidification to yield the final 5-Methyl-1,3,4-oxadiazole-2-thiol.[5][6]

Q2: What is the role of the base in this reaction?

The base, typically an alkali metal hydroxide like potassium hydroxide, is crucial for deprotonating the acetylhydrazine, making it a more potent nucleophile to attack the carbon disulfide. It also facilitates the formation of the intermediate salt required for cyclization.[5][7]

Q3: Can other bases be used instead of potassium hydroxide?

While potassium hydroxide is commonly used, other strong bases like sodium hydroxide in solvents such as DMSO have also been reported to be effective in similar 1,3,4-oxadiazole syntheses.[1] The choice of base and solvent can influence the reaction rate and yield.

Q4: What are the typical reaction conditions?

The reaction is generally carried out by refluxing the reactants in an alcoholic solvent, such as ethanol, for several hours.[4][8] The exact temperature and reaction time can be optimized for the specific substrate and scale of the reaction.

Q5: How can the purity of the final product be assessed?

The purity of 5-Methyl-1,3,4-oxadiazole-2-thiol can be determined by techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy.[9]

Experimental Protocols

Below are detailed experimental protocols adapted from literature for the synthesis of similar 5-substituted-1,3,4-oxadiazole-2-thiols, which can be used as a starting point for the synthesis of the 5-methyl derivative.

Protocol 1: General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol

This protocol is a generalized procedure based on the synthesis of various 5-substituted analogs.[9]

Materials:

  • Acetylhydrazine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve acetylhydrazine (1 equivalent) in absolute ethanol.

  • To this solution, add a solution of potassium hydroxide (1 equivalent) in a small amount of water.

  • Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Acidify the solution to pH 2-3 with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Data Presentation: Reaction Conditions and Yields for 5-Substituted-1,3,4-oxadiazole-2-thiols

The following table summarizes reaction conditions and reported yields for the synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiols. This data can provide a useful reference for optimizing the synthesis of the 5-methyl analog.

Starting AcylhydrazideBaseSolventReaction Time (hours)Yield (%)Reference
3-methyl-2-benzofurancarbohydrazideKOHEthanol10Not explicitly stated, but 1.9g hydrazide gave 2.5g product[4]
Isonicotinic acid hydrazideKOHEthanol16Not specified[7]
5-methyl-2-phenyl-1H-imidazole-4-carbohydrazideKOH80% EthanolNot specified76% (of a derivative)[10]
Various aromatic hydrazidesKOHEthanolNot specified65-88%[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Acetylhydrazine, CS₂, KOH, Ethanol Mixing Combine reactants in a round-bottom flask Reactants->Mixing Reflux Reflux for 8-10 hours Mixing->Reflux Monitoring Monitor with TLC Reflux->Monitoring Cooling Cool to room temperature Monitoring->Cooling Precipitation Pour into ice-water and acidify Cooling->Precipitation Filtration Filter the solid product Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification

Caption: General experimental workflow for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low product yield in the synthesis.

G Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Check_pH Was the acidification to pH 2-3? Check_Completion->Check_pH Yes Optimize_Conditions Optimize reaction time/temperature Check_Completion->Optimize_Conditions No Check_Reagents Are the reagents pure? Check_pH->Check_Reagents Yes Reprecipitate Re-acidify the filtrate Check_pH->Reprecipitate No Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Yield_Improved Yield Improved Check_Reagents->Yield_Improved Yes, consider other factors Optimize_Conditions->Yield_Improved Reprecipitate->Yield_Improved Purify_Reagents->Yield_Improved

Caption: A decision-making diagram for troubleshooting low yield in the synthesis.

References

Optimization

Technical Support Center: Cyclization of Acyl Hydrazides with Carbon Disulfide

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of acyl hydrazides with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of acyl hydrazides with carbon disulfide to synthesize 1,3,4-oxadiazole-2-thiones and 1,3,4-thiadiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization reaction.

Problem 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common challenge in the cyclization of acyl hydrazides with carbon disulfide. Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting guide:

  • Reagent Quality:

    • Acyl Hydrazide: Ensure your starting acyl hydrazide is pure and dry. Impurities can interfere with the reaction.

    • Carbon Disulfide (CS₂): Use freshly distilled or a new bottle of CS₂. Over time, CS₂ can decompose, affecting its reactivity.

    • Base: The choice and quality of the base are critical. Potassium hydroxide (KOH) is commonly used. Ensure it is anhydrous, as water can promote side reactions. Other bases like sodium hydroxide or potassium carbonate can also be tested.[1][2]

    • Solvent: Anhydrous ethanol is a typical solvent.[1][2] Ensure your solvent is completely dry, as water can hydrolyze the intermediates.

  • Reaction Conditions:

    • Temperature: The reaction is often performed at reflux.[2] However, the optimal temperature can vary depending on the substrate. Consider running small-scale trials at different temperatures (e.g., room temperature, 50°C, reflux) to find the ideal condition.

    • Reaction Time: Reaction times can range from a few hours to 24 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for your specific substrate. Prolonged reaction times can sometimes lead to product degradation.

    • Stoichiometry: The molar ratio of reactants is crucial. A common starting point is a slight excess of carbon disulfide and the base relative to the acyl hydrazide.

  • Work-up Procedure:

    • Acidification: After the initial reaction in a basic medium, the mixture is typically acidified to precipitate the product.[3] The choice of acid and the final pH can influence the yield and purity. Hydrochloric acid (HCl) is frequently used. Ensure the pH is sufficiently low to protonate the product fully.

    • Product Isolation: Incomplete precipitation or loss during filtration can lead to low yields. Ensure the solution is sufficiently cooled before filtration and wash the precipitate with cold solvent to minimize loss.

Troubleshooting Decision Tree

G Troubleshooting Low Yield start Low or No Yield reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Optimize Reaction Conditions reagent_check->condition_check Reagents OK success Improved Yield reagent_check->success Impurity/Ratio Issue Found & Fixed workup_check Review Work-up Procedure condition_check->workup_check Conditions Optimized condition_check->success Optimal Conditions Found side_reactions Investigate Side Reactions workup_check->side_reactions Work-up OK workup_check->success Work-up Improved side_reactions->success Side Reactions Minimized

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Formation of Side Products

Q2: My reaction is producing multiple spots on TLC, indicating the formation of side products. What are these side products and how can I minimize them?

A2: The formation of side products is a common issue. The primary side reactions include the formation of thiosemicarbazide derivatives and dithiocarbamates.

  • Minimizing Side Products:

    • Control of Reaction Temperature: Lowering the reaction temperature might favor the desired cyclization over side reactions.

    • Order of Addition: Adding the carbon disulfide dropwise to the solution of acyl hydrazide and base can sometimes help control the reaction and minimize side product formation.[2]

    • Choice of Base and Solvent: The polarity of the solvent and the strength of the base can influence the reaction pathway. Experimenting with different solvent/base combinations (e.g., KOH/ethanol, NaH/THF) may be beneficial.

Problem 3: Product Purification Challenges

Q3: I am having difficulty purifying my final product. What are some effective purification strategies?

A3: Purification can be challenging due to the nature of the products.

  • Recrystallization: This is the most common method for purifying solid products. Experiment with different solvents or solvent mixtures to find the best conditions for recrystallization. Common solvents include ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A suitable eluent system will need to be determined based on the polarity of your product and impurities, often starting with a non-polar solvent and gradually increasing the polarity.

  • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and some side products. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent like hexane can remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the cyclization of acyl hydrazides with carbon disulfide to form 1,3,4-oxadiazole-2-thiones?

A4: The reaction proceeds through a nucleophilic attack of the hydrazide nitrogen on the carbon of carbon disulfide, followed by an intramolecular cyclization and dehydration.

Reaction Mechanism Overview

G General Mechanism for 1,3,4-Oxadiazole-2-thione Synthesis acyl_hydrazide Acyl Hydrazide intermediate1 Potassium Dithiocarbazinate Intermediate acyl_hydrazide->intermediate1 + CS₂ + Base cs2 Carbon Disulfide (CS₂) cs2->intermediate1 base Base (e.g., KOH) base->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (Loss of H₂O) product 1,3,4-Oxadiazole-2-thione intermediate2->product Acidification h2s H₂S

Caption: General reaction pathway for 1,3,4-oxadiazole-2-thione synthesis.

Q5: Can this reaction also produce 1,3,4-thiadiazole derivatives?

A5: Yes, under certain conditions, the reaction of acyl hydrazides can lead to the formation of 1,3,4-thiadiazole derivatives. The outcome of the reaction (oxadiazole vs. thiadiazole) can be influenced by the reaction conditions and the specific reagents used. For instance, using phosphorus pentasulfide (P₂S₅) or Lawesson's reagent instead of CS₂ with a diacylhydrazine intermediate is a common route to 1,3,4-thiadiazoles.[4] Some methods report direct synthesis from acyl hydrazides using elemental sulfur.[4][5]

Q6: Are there alternative reagents to carbon disulfide for this type of cyclization?

A6: Yes, several other reagents can be used for the synthesis of 1,3,4-oxadiazoles and related heterocycles from acyl hydrazides. These include:

  • Thiophosgene (CSCl₂): Can be used but is highly toxic.

  • Ammonium thiocyanate (NH₄SCN): Used in the presence of an acid to form 2-amino-1,3,4-thiadiazoles.[1][6][7]

  • Isothiocyanates (R-NCS): React with acyl hydrazides to form thiosemicarbazide intermediates, which can then be cyclized.[3]

Data Summary

Table 1: Representative Reaction Conditions for the Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones

Acyl HydrazideBaseSolventReaction Time (h)Yield (%)Reference
Benzoic hydrazideKOHEthanol2485[2]
Substituted benzoic hydrazidesKOHEthanol24-[1]

Note: Yields are highly substrate-dependent and the provided data should be considered as a starting point for optimization.

Experimental Protocols

General Procedure for the Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones [2][3]

  • Dissolution: Dissolve the acyl hydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Addition of CS₂: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time (typically monitored by TLC, can be up to 24 hours).

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thione.

Experimental Workflow

G Experimental Workflow for Oxadiazole Synthesis start Start dissolve Dissolve Acyl Hydrazide & KOH in Ethanol start->dissolve add_cs2 Add CS₂ Dropwise dissolve->add_cs2 reflux Reflux Reaction Mixture (Monitor by TLC) add_cs2->reflux cool_acidify Cool and Acidify with HCl reflux->cool_acidify precipitate Precipitate Product cool_acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry the Product filter_wash->dry purify Purify by Recrystallization dry->purify end End purify->end

Caption: A step-by-step workflow for the synthesis of 1,3,4-oxadiazole-2-thiones.

References

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1,3,4-oxadiazole-2-thiol

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 5-Methyl-1,3,4-oxa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 5-Methyl-1,3,4-oxadiazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 5-Methyl-1,3,4-oxadiazole-2-thiol?

A1: The most frequently employed and effective method for the purification of 5-Methyl-1,3,4-oxadiazole-2-thiol is recrystallization. Ethanol or a mixture of ethanol and water is commonly used as the solvent system.[1][2][3][4][5] This technique is effective at removing unreacted starting materials and soluble impurities.

Q2: What are the potential impurities in crude 5-Methyl-1,3,4-oxadiazole-2-thiol after synthesis?

A2: Common impurities can include unreacted starting materials such as acetylhydrazide and carbon disulfide, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, syntheses starting from acid hydrazides and carbon disulfide in a basic alcoholic solution are common.[6]

Q3: How can I assess the purity of my 5-Methyl-1,3,4-oxadiazole-2-thiol sample?

A3: The purity of the compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick method to monitor the progress of the purification.[1][2] Melting point determination is a simple and effective way to gauge purity; a sharp melting point close to the literature value indicates high purity.[1][2] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[7]

Q4: Is 5-Methyl-1,3,4-oxadiazole-2-thiol prone to degradation during purification?

A4: While generally stable, prolonged exposure to high temperatures or harsh acidic or basic conditions should be avoided to prevent potential degradation of the oxadiazole ring. The thiol group can also undergo oxidation. It is recommended to perform purification steps under controlled temperature conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The crude product is oily and does not solidify. The product may be impure, or there might be residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, consider purification by column chromatography.
Low yield after recrystallization. The compound may be too soluble in the chosen solvent, or too much solvent was used. The product may have precipitated during hot filtration.Optimize the solvent system by using a mixture of solvents (e.g., ethanol/water) to decrease solubility at lower temperatures. Ensure the solution is saturated before cooling. Minimize the amount of hot solvent used for dissolution. Preheat the filtration apparatus to prevent premature crystallization.
The recrystallized product has a low melting point or a broad melting range. The product is still impure.Perform a second recrystallization. If the melting point does not improve, consider using a different solvent system or an alternative purification method like column chromatography.
The color of the product is off-white or yellow. Presence of colored impurities.Adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Thin Layer Chromatography (TLC) shows multiple spots after purification. The purification was incomplete.If recrystallization is ineffective, column chromatography over silica gel is the recommended next step. A solvent system such as ethyl acetate/hexane can be used for elution.[7]

Quantitative Data Summary

The following table summarizes typical purification conditions and results for various 5-substituted-1,3,4-oxadiazole-2-thiols, which can serve as a reference for optimizing the purification of 5-Methyl-1,3,4-oxadiazole-2-thiol.

CompoundRecrystallization SolventYield (%)Melting Point (°C)Reference
5-Phenyl-1,3,4-oxadiazole-2-thione-96197-199[8]
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol30% aqueous ethanol--[1]
5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4-oxadiazoleDimethyl formamide - methanol mixture-200[2]
5-((2-Amino-5-methylthiazol-4-yl) methyl) oxadiazole-5-thiolEthanol74-[3]
5-Furan-2-yl[2][7][8]oxadiazole-2-thiolWater-ethanol (60-40)55135-137[5]

Experimental Protocols

Protocol 1: Recrystallization of 5-Methyl-1,3,4-oxadiazole-2-thiol

This protocol describes a standard procedure for the purification of crude 5-Methyl-1,3,4-oxadiazole-2-thiol by recrystallization from an ethanol-water solvent system.

Materials:

  • Crude 5-Methyl-1,3,4-oxadiazole-2-thiol

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude 5-Methyl-1,3,4-oxadiazole-2-thiol in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. If the solid does not dissolve readily, add more hot ethanol portion-wise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. The product should start to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Acetylhydrazide + Carbon Disulfide Reaction Reaction in Basic Alcohol Reactants->Reaction Crude_Product Crude 5-Methyl-1,3,4- oxadiazole-2-thiol Reaction->Crude_Product Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Transfer Filtration Hot Filtration Dissolution->Filtration Crystallization Crystallization (add water, cool) Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Workflow for the synthesis and purification of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Troubleshooting_Purification Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Check_Purity Check Purity (TLC, MP) Recrystallization->Check_Purity Pure Pure Product Check_Purity->Pure Pure Impure Product is Impure Check_Purity->Impure Impure Repeat_Recrystallization Repeat Recrystallization (different solvent?) Impure->Repeat_Recrystallization Yes Column_Chromatography Column Chromatography Impure->Column_Chromatography No Repeat_Recrystallization->Check_Purity Column_Chromatography->Check_Purity

Caption: Troubleshooting logic for the purification of 5-Methyl-1,3,4-oxadiazole-2-thiol.

References

Optimization

Technical Support Center: Optimizing 1,3,4-Oxadiazole Ring Formation

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of 1,3,4-oxadiazoles. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are 1,3,4-oxadiazoles and why are they significant in drug development?

A1: 1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] They are highly valued in medicinal chemistry and drug development due to their broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The oxadiazole ring is often used as a bioisostere for amide and ester groups, which can improve a drug candidate's metabolic stability and pharmacokinetic profile.[6]

Q2: What are the most common synthetic strategies for forming the 1,3,4-oxadiazole ring?

A2: Common methods for synthesizing the 1,3,4-oxadiazole core include:

  • Cyclodehydration of 1,2-diacylhydrazines: This is a classic method that involves removing a molecule of water from a diacylhydrazine intermediate using dehydrating agents.[1][2]

  • Oxidative cyclization of acylhydrazones: Acylhydrazones, formed from the condensation of acyl hydrazides and aldehydes, can be cyclized using various oxidizing agents.[2][7]

  • Cyclization of acylthiosemicarbazides: This route is particularly useful for synthesizing 2-amino-1,3,4-oxadiazoles through cyclodesulfurization.[2][8]

  • Reactions of acyl hydrazides with carbonic acid derivatives: Reagents like phosgene, carbon disulfide, or their equivalents can react with hydrazides to form the oxadiazole ring.[2][9]

Q3: How do reaction conditions typically influence the success of 1,3,4-oxadiazole synthesis?

A3: Reaction conditions are critical. Temperature, solvent, and the choice of cyclizing agent can dramatically affect yield and purity.[7][9][10] For instance, many traditional methods require harsh conditions like high temperatures and strong acids (e.g., POCl₃, PPA, H₂SO₄), which can limit the types of functional groups that can be present on the starting materials.[1][5][7][11] Modern methods often employ milder conditions, such as using coupling reagents at lower temperatures or microwave irradiation to shorten reaction times.[2][8][10]

Troubleshooting Guide

Q4: My reaction yield is very low or I'm not getting any product. What should I check first?

A4: Low or no yield in 1,3,4-oxadiazole synthesis is a common issue that can stem from several factors:

  • Inefficient Cyclization/Dehydration: The ring-closing step is often the most challenging. The chosen dehydrating or oxidizing agent may be inappropriate for your specific substrate or may have lost activity.[11] Consider using a more powerful or freshly prepared reagent.

  • Reagent Quality: Ensure starting materials (acyl hydrazides, aldehydes) are pure. Coupling agents, such as EDC or CDI, should be fresh.[10]

  • Harsh Conditions: High temperatures or strongly acidic/basic media can cause decomposition of the starting materials, intermediates, or the final oxadiazole product.[11] Attempt the reaction under milder conditions if possible.[6][7]

  • Substrate Reactivity: The electronic properties of your starting materials can influence reactivity. For example, benzhydrazides with electron-donating groups may show higher activity and yields compared to those with electron-withdrawing groups in certain reactions.[8]

Q5: I have an impurity in my final product that contains sulfur. What is it and how do I prevent it?

A5: When synthesizing 2-amino-1,3,4-oxadiazoles from a thiosemicarbazide intermediate, a common sulfur-containing impurity is the corresponding 2-amino-1,3,4-thiadiazole.[11] The formation of the thiadiazole can be competitive with the desired oxadiazole. To favor the oxadiazole, carefully select a non-sulfur-containing cyclizing agent and optimize reaction conditions. Reagents like TBTU or EDC·HCl can promote regioselective cyclization to the oxadiazole.[8][12]

Q6: The cyclization of my 1,2-diacylhydrazine is not working. What alternatives can I try?

A6: If the direct cyclodehydration of a 1,2-diacylhydrazine is problematic, consider alternative strategies. One novel approach avoids this intermediate altogether by coupling acyl hydrazides with α-bromo nitroalkanes under mild, semiaqueous conditions to directly form the 2,5-disubstituted oxadiazole.[6][7] Another common and effective strategy is the oxidative cyclization of an N-acylhydrazone, which can often be performed under milder conditions than traditional dehydration.[5][7]

Comparative Data on Reaction Conditions

The choice of reagent is critical for successful cyclization. The table below compares different reagents for the synthesis of 2-amino-1,3,4-oxadiazoles from a thiosemicarbazide intermediate.

Coupling ReagentBaseSolventTemperature (°C)Yield (%)Notes
TBTUDIEADMF5085High yield, mild conditions.[8]
DCCDIEADMF5050Lower yield compared to TBTU.[8]
CDIDIEADMF5063Moderate yield.[8]
EDC·HClN/ADMSORT to 8065-90Effective for cyclodesulfurization.[3]
Tosyl ChlorideEt₃NNMPRT to 80-Can also lead to thiadiazole formation.[12]

Key Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones

This protocol describes the cyclization of a substituted hydrazone derivative in the presence of bromine and acetic acid.

  • Hydrazone Formation: Dissolve the substituted aromatic acid hydrazide (1 mmol) in an appropriate solvent. Add the desired aromatic aldehyde (1 mmol) under slightly acidic conditions. Stir at room temperature until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Cyclization: To the hydrazone solution, add bromine (1.1 mmol) in acetic acid and sodium acetate.

  • Reaction Monitoring: Monitor the progress of the cyclization reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.[1]

Protocol 2: Synthesis of 2-Amino-1,3,4-Oxadiazoles via Cyclodesulfurization

This protocol uses TBTU as an efficient coupling reagent for the cyclization of thiosemicarbazides.[8]

  • Thiosemicarbazide Preparation: Mix equimolar amounts of the corresponding hydrazide (1 mmol) and isothiocyanate derivative (1 mmol) in methanol. Stir at room temperature for 4 hours. Collect the resulting thiosemicarbazide precipitate by filtration.

  • Reaction Setup: In a round-bottom flask, dissolve the thiosemicarbazide (1 mmol) in DMF. Add Diisopropylethylamine (DIEA) (1 mmol).

  • Cyclization: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.5 mmol) to the mixture.

  • Heating: Heat the reaction mixture at 50°C and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield the pure 2-amino-1,3,4-oxadiazole.[8]

Visualized Workflows and Guides

G General Workflow for 1,3,4-Oxadiazole Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_end Final Product A Acyl Hydrazide C Acylhydrazone / Thiosemicarbazide / Diacylhydrazine A->C Condensation / Acylation B Aldehyde / Isothiocyanate / Carboxylic Acid B->C D Oxidative Cyclization / Cyclodesulfurization / Cyclodehydration C->D Add Reagent (e.g., TBTU, I₂, POCl₃) E 2,5-Disubstituted 1,3,4-Oxadiazole D->E Work-up & Purification

Caption: General workflow for synthesizing 1,3,4-oxadiazoles from common starting materials.

G Troubleshooting Logic for Low Yield Start Problem: Low Yield or No Product Q1 Is the cyclizing agent fresh and active? Start->Q1 Q2 Are the reaction conditions too harsh? Q1->Q2 Yes Sol1 Use fresh/different cyclizing agent (e.g., TBTU, Dess-Martin) Q1->Sol1 No Q3 Are starting materials pure? Q2->Q3 No Sol2 Attempt milder conditions (lower temp, microwave) Q2->Sol2 Yes Q4 Is the temperature/solvent optimal? Q3->Q4 Yes Sol3 Recrystallize/purify starting materials Q3->Sol3 No Sol4 Screen different solvents and temperatures Q4->Sol4 No

Caption: Troubleshooting flowchart for addressing low-yield 1,3,4-oxadiazole synthesis reactions.

References

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with 5-Methyl-1,3,4-oxadiazole-2-thiol and it...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives during laboratory experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you overcome common solubility challenges.

Q1: My 5-Methyl-1,3,4-oxadiazole-2-thiol derivative is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: The low aqueous solubility of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives is often attributed to a combination of factors. The presence of aryl substituents on the oxadiazole ring can significantly decrease water solubility. Furthermore, the thiol group can participate in intermolecular hydrogen bonding, which, along with other intermolecular forces, can lead to a stable crystal lattice that is difficult for water to disrupt.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of a 5-Methyl-1,3,4-oxadiazole-2-thiol derivative into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound is highly soluble in the organic stock solvent (like DMSO) but has very low solubility in the final aqueous buffer. Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% (v/v), to minimize its effect on the aqueous environment.

  • Use Co-solvents: Instead of diluting directly into the aqueous buffer, try using a co-solvent system. A mixture of the aqueous buffer with a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can increase the compound's solubility.

  • Serial Dilutions: Perform a stepwise dilution of your stock solution into the final buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • pH Adjustment: The thiol group of 5-Methyl-1,3,4-oxadiazole-2-thiol is weakly acidic. Increasing the pH of the aqueous buffer can deprotonate the thiol group, forming a more soluble thiolate anion. It is crucial to ensure the chosen pH is compatible with your experimental system. For instance, the solubility of a similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been shown to increase with a higher pH[1].

Q3: What are some effective methods to systematically improve the aqueous solubility of my 5-Methyl-1,3,4-oxadiazole-2-thiol derivative for in vitro assays or formulation development?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of these compounds:

  • pH Adjustment: As mentioned, leveraging the acidic nature of the thiol group by increasing the pH of the medium can significantly improve solubility.

  • Co-solvency: The use of water-miscible organic co-solvents can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming water-soluble inclusion complexes.

  • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier at a solid state can enhance its dissolution rate and apparent solubility.

Quantitative Data Summary

While specific quantitative solubility data for 5-Methyl-1,3,4-oxadiazole-2-thiol in various solvents is not extensively available in the literature, the following table provides a general overview based on the properties of similar heterocyclic compounds and general solvent characteristics. It is highly recommended to experimentally determine the solubility for your specific derivative and experimental conditions.

SolventQualitative SolubilityExpected Quantitative Range (guideline)
Aqueous Buffers (pH 5-7) Poor< 0.1 mg/mL
Aqueous Buffers (pH > 8) Moderate0.1 - 1 mg/mL
Dimethyl Sulfoxide (DMSO) High> 50 mg/mL
Ethanol Moderate to Low1 - 10 mg/mL
Methanol Moderate to Low1 - 10 mg/mL

Note: The experimental aqueous solubility of a related derivative, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, was found to be 65.00 μg/mL[1].

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

Objective: To determine the solubility of a 5-Methyl-1,3,4-oxadiazole-2-thiol derivative at different pH values.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-thiol derivative

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range of 4 to 10.

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to vials containing each buffer of a specific pH.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility against the corresponding pH of the buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a 5-Methyl-1,3,4-oxadiazole-2-thiol derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-thiol derivative

  • A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add the 5-Methyl-1,3,4-oxadiazole-2-thiol derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin (e.g., 1:1, 1:2) may need to be optimized.

  • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen sample until a dry powder is obtained.

  • The resulting powder is the inclusion complex. Evaluate its aqueous solubility using Protocol 1.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility of a 5-Methyl-1,3,4-oxadiazole-2-thiol derivative by creating a solid dispersion.

Materials:

  • 5-Methyl-1,3,4-oxadiazole-2-thiol derivative

  • A hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • A common volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the 5-Methyl-1,3,4-oxadiazole-2-thiol derivative and the hydrophilic carrier in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Evaluate the solubility and dissolution rate of the prepared solid dispersion.

Visualizations

Signaling Pathway Inhibition

Several studies have indicated that 1,3,4-oxadiazole derivatives can act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway. Inhibition of this pathway is a common mechanism for anticancer agents[2][3][4].

EGFR_PI3K_Akt_mTOR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Oxadiazole 5-Methyl-1,3,4-oxadiazole-2-thiol Derivative Oxadiazole->EGFR Oxadiazole->PI3K

Caption: Potential inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives.

Experimental Workflow for Troubleshooting Solubility Issues

The following workflow provides a logical approach to addressing solubility problems encountered during experimentation.

Troubleshooting_Workflow Start Compound Precipitates in Aqueous Buffer Check_DMSO Check Final DMSO Concentration (<1%) Start->Check_DMSO High_DMSO High DMSO Check_DMSO->High_DMSO Optimize_DMSO Optimize Dilution to Lower DMSO High_DMSO->Optimize_DMSO Yes Low_DMSO Low DMSO High_DMSO->Low_DMSO No Optimize_DMSO->Start Re-evaluate Adjust_pH Adjust Buffer pH (e.g., to pH 8-9) Low_DMSO->Adjust_pH Precipitation_Persists1 Precipitation Persists Adjust_pH->Precipitation_Persists1 Use_Cosolvent Use Co-solvent System (e.g., with Ethanol/PEG) Precipitation_Persists1->Use_Cosolvent Yes Success Compound Soluble Precipitation_Persists1->Success No Precipitation_Persists2 Precipitation Persists Use_Cosolvent->Precipitation_Persists2 Formulation Consider Advanced Formulation (Cyclodextrin, Solid Dispersion) Precipitation_Persists2->Formulation Yes Precipitation_Persists2->Success No Formulation->Success

Caption: A stepwise workflow for troubleshooting solubility issues with 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives.

Logical Relationship of Solubility Enhancement Techniques

This diagram illustrates the relationship between different solubility enhancement strategies, from simple adjustments to more complex formulation approaches.

Solubility_Enhancement_Strategies Poor_Solubility Poorly Soluble Compound Simple_Adjustments Simple Adjustments Poor_Solubility->Simple_Adjustments Advanced_Formulation Advanced Formulation Poor_Solubility->Advanced_Formulation pH_Modification pH Modification Simple_Adjustments->pH_Modification Cosolvency Co-solvency Simple_Adjustments->Cosolvency Improved_Solubility Improved Solubility pH_Modification->Improved_Solubility Cosolvency->Improved_Solubility Cyclodextrin Cyclodextrin Inclusion Complex Advanced_Formulation->Cyclodextrin Solid_Dispersion Solid Dispersion Advanced_Formulation->Solid_Dispersion Cyclodextrin->Improved_Solubility Solid_Dispersion->Improved_Solubility

Caption: An overview of strategies to enhance the solubility of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives.

References

Optimization

Technical Support Center: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted-1,3,4-oxadia...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, particularly when using the common method of reacting acyl hydrazides with carbon disulfide in a basic medium.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols can be attributed to several factors. A primary cause is often incomplete cyclization of the intermediate dithiocarbazate salt. Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials, intermediates, or the final product.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. Refluxing in ethanol is a common practice, and the temperature should be maintained to ensure a steady reflux without overheating.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting acyl hydrazide and the formation of the product. This will help in determining the optimal reaction time and preventing product degradation from prolonged heating.

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Using absolute ethanol and ensuring all glassware is dry can improve yields.

  • Purity of Starting Materials: Ensure the acyl hydrazide is pure. Impurities can lead to side reactions and lower the yield of the desired product.

Q2: I have identified a sulfur-containing impurity in my final product. What is it likely to be and how can I avoid its formation?

A2: A common sulfur-containing impurity in the synthesis of 1,3,4-oxadiazoles is the corresponding 1,3,4-thiadiazole.[1] This is particularly prevalent when using sulfur-containing reagents. While the primary synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols from acyl hydrazides and carbon disulfide is less prone to this specific byproduct compared to other routes, variations in reaction conditions could potentially lead to its formation.

Preventative Measures:

  • Control of Stoichiometry: Ensure the correct molar ratios of reactants as specified in the protocol. An excess of carbon disulfide might not directly lead to thiadiazole formation in this specific reaction but maintaining stoichiometry is crucial for a clean reaction.

  • Reaction Conditions: Adhering to established protocols with optimized temperature and reaction times is key to minimizing the formation of side products.

Q3: After acidification, I am getting an oily product or a very impure solid. How can I improve the work-up and purification?

A3: The precipitation of an oily or impure product upon acidification can be due to the presence of unreacted starting materials, intermediates, or soluble byproducts.

Improved Work-up and Purification Strategies:

  • Controlled Acidification: Add the acid dropwise while stirring vigorously in an ice bath. This can promote the formation of a crystalline solid.

  • Washing: After filtration, wash the crude product thoroughly with cold distilled water to remove any inorganic salts and water-soluble impurities. A wash with a non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.

  • Recrystallization: This is a highly effective method for purifying the final product.[1] Ethanol or an ethanol-water mixture is commonly used for recrystallization of 5-substituted-1,3,4-oxadiazole-2-thiols.[2]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.[1] A solvent system of ethyl acetate and petroleum ether is often effective.

Q4: My starting acyl hydrazide is not fully consumed, even after extended reaction times. What could be the issue?

A4: Incomplete consumption of the starting material can be due to several factors:

  • Insufficient Base: The reaction requires a basic medium (e.g., potassium hydroxide) to deprotonate the hydrazide and facilitate the reaction with carbon disulfide. Ensure the correct amount of base is used and that it has fully dissolved.

  • Poor Solubility: The acyl hydrazide may not be fully soluble in the reaction solvent at the given temperature. Increasing the volume of the solvent or choosing a more suitable solvent might be necessary.

  • Reaction Temperature: The reaction may require a certain activation energy. Ensure the reaction is being conducted at the appropriate temperature (usually reflux).

Quantitative Data Summary

The yield of 5-substituted-1,3,4-oxadiazole-2-thiols can vary depending on the specific substituent and the reaction conditions. The following table summarizes typical yields reported in the literature for this synthesis.

Substituent (R)Starting MaterialSolventBaseYield (%)Reference
4-Nitrophenyl4-Nitrobenzoic hydrazideEthanolKOHNot specified[2]
PhenylBenzoic hydrazideEthanolKOHNot specified[2]
4-Chlorophenyl4-Chlorobenzoic hydrazideEthanolKOHNot specified[2]
Furan-2-ylFuran-2-carboxylic acid hydrazideEthanolNaOH55[3]

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols

This protocol is a generalized procedure based on common literature methods.[2]

Materials:

  • Substituted acyl hydrazide (1 equivalent)

  • Carbon disulfide (1.5 - 2 equivalents)

  • Potassium hydroxide (1 equivalent)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • Dissolve the substituted acyl hydrazide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add a solution of potassium hydroxide in a small amount of water.

  • Add carbon disulfide dropwise to the reaction mixture with constant stirring.

  • Heat the mixture to reflux and maintain the reflux for 3-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 2-3), which will cause the product to precipitate.

  • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold distilled water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from ethanol or an appropriate solvent system.

Visualizations

Experimental Workflow for the Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Acyl Hydrazide + Ethanol add_base Add KOH Solution start->add_base add_cs2 Add Carbon Disulfide add_base->add_cs2 reflux Reflux (3-6h) add_cs2->reflux cool Cool to RT reflux->cool precipitate Pour into Ice/Water & Acidify with HCl cool->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash dry Dry Product filter_wash->dry purify Recrystallize from Ethanol dry->purify end End: Pure Product purify->end

Caption: A typical workflow for the synthesis and purification of 5-substituted-1,3,4-oxadiazole-2-thiols.

Logical Relationship of Reaction Conditions to Product vs. Side Product Formation

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes harsh_conditions Harsh Conditions (High Temp, Long Time) side_products Side Products: - Decomposition Products - Unreacted Starting Materials - Potential Thiadiazoles (Low Yield) harsh_conditions->side_products Leads to optimal_conditions Optimal Conditions (Controlled Temp & Time) desired_product Desired Product: 5-Substituted-1,3,4-oxadiazole-2-thiol (High Yield) optimal_conditions->desired_product Favors

References

Troubleshooting

troubleshooting NMR peak assignments for 1,3,4-oxadiazole derivatives

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR peak assignments of 1,3,4-oxadiazole derivatives. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR peak assignments of 1,3,4-oxadiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the carbons of the 1,3,4-oxadiazole ring?

The chemical shifts for the carbon atoms within the 1,3,4-oxadiazole ring are highly characteristic and appear in a downfield region of the ¹³C NMR spectrum, typically between δ 155 and 169 ppm.[1][2] The precise shift depends on the nature of the substituents attached to the ring. For instance, in some 2,5-disubstituted 1,3,4-oxadiazoles, the two carbons of the heterocyclic scaffold can be observed in a narrow range between 164.3 and 164.5 ppm.[3]

Q2: My aromatic proton signals attached to the oxadiazole ring are complex and overlapping. How can I definitively assign them?

Overlapping aromatic signals are a common challenge. To resolve this, employing two-dimensional (2D) NMR techniques is highly recommended.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[4][5] It will help you trace the connectivity within each aromatic spin system (e.g., identifying ortho, meta, and para protons on a phenyl ring).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[5][6] It is invaluable for assigning proton signals if the corresponding carbon signals are resolved.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds.[6] It is extremely powerful for assigning quaternary carbons and linking different fragments of the molecule, such as connecting a substituent to the oxadiazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are J-coupled.[6][7][8] It can help differentiate between isomers and confirm assignments by showing spatial proximity between protons on a substituent and protons on a neighboring group.

Q3: How do electron-donating or electron-withdrawing groups on a phenyl substituent affect the ¹³C NMR chemical shifts of the oxadiazole ring carbons?

Substituents on a phenyl ring attached to the 1,3,4-oxadiazole core significantly influence the chemical shifts of the oxadiazole carbons (C2 and C5). Studies have shown that there is a good correlation between these chemical shifts and Hammett substituent constants.[2][9] Interestingly, a "reverse substituent effect" is often observed, where electron-withdrawing groups cause an upfield shift (increased shielding) of the attached oxadiazole carbon, and electron-donating groups cause a downfield shift (decreased shielding).[9][10] This is attributed to π-polarization of the C=N bond within the heterocyclic system.[9]

Q4: I am having trouble identifying signals from my aliphatic chain substituents. What are the expected chemical shifts?

For aliphatic chains attached to the 1,3,4-oxadiazole ring, the signals will appear in the typical upfield region of the ¹H and ¹³C NMR spectra. For example, in a series of derivatives with long alkyl chains, methylene (-CH2-) protons appear as multiplets between δ 1.19-1.81 ppm, while terminal methyl (-CH3) protons are observed around δ 0.87-0.88 ppm.[1] In the ¹³C NMR spectrum, these aliphatic carbons resonate from approximately δ 14 to 32 ppm.[1] Protons on carbons directly attached to an oxygen or the ring will be further downfield.

Q5: My NMR spectrum has a poor signal-to-noise ratio and broad peaks. What are the common causes and solutions?

Poor spectral quality can arise from several factors related to sample preparation and experimental setup.

  • Sample Purity: Impurities can introduce numerous unwanted signals and paramagnetic impurities, in particular, can cause significant line broadening. Ensure your sample is purified before analysis.

  • Sample Concentration: Use an adequate amount of sample, typically 10–20 mg dissolved in 0.5 mL of deuterated solvent.[11]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves your compound and does not have signals that overlap with your peaks of interest.[11]

  • Shimming: Poor magnetic field homogeneity is a primary cause of broad and distorted peaks. Ensure the spectrometer is properly shimmed before acquisition.

  • Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio for dilute samples.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts for 1,3,4-Oxadiazole Derivatives

Functional GroupChemical Shift (δ ppm)MultiplicityNotes
Aromatic Protons (Ar-H)6.90 - 8.60d, mHighly dependent on substitution pattern and electronic environment.[1][12]
Aliphatic Protons (-CH₂)1.19 - 2.88m, tProtons closer to the ring or heteroatoms are more downfield.[1]
Aliphatic Protons (-CH₃)0.87 - 1.16tTypically found in the most upfield region.[1][12]
Methoxy Protons (-OCH₃)~3.91sCharacteristic sharp singlet.[12]

Table 2: Characteristic ¹³C NMR Chemical Shifts for 1,3,4-Oxadiazole Derivatives

Functional GroupChemical Shift (δ ppm)Notes
Oxadiazole Ring Carbons (C2/C5)155 - 169The most downfield signals, characteristic of the heterocycle.[1][2][12]
Aromatic Carbons (Ar-C)114 - 145Wide range depending on substituents.[1][12]
Aliphatic Carbons (-CH₂-, -CH₃)14 - 32Found in the upfield region of the spectrum.[1]
Methoxy Carbon (-OCH₃)~52

Table 3: Typical ¹H-¹H Coupling Constants (J) in Aromatic Systems

Coupling TypeDihedral AngleTypical J Value (Hz)
Ortho (³J)~0°6 - 10
Meta (⁴J)~120°2 - 4
Para (⁵J)~180°< 1

Data compiled from general NMR principles and observed values in related structures.[13]

Experimental Protocols

Standard Protocol for ¹D and ²D NMR Analysis

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified 1,3,4-oxadiazole derivative.[11]

  • Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11]

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • The following spectra should be acquired on a 400 MHz or higher field NMR spectrometer for best resolution.[1][12][14]

  • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering ~0-12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

  • ¹H-¹H COSY: Acquire a standard gradient-selected COSY experiment to establish proton-proton coupling networks.

  • ¹H-¹³C HSQC/HMBC: Acquire gradient-selected HSQC (for one-bond correlations) and HMBC (for multiple-bond correlations) spectra. Optimize the HMBC experiment for an expected long-range coupling constant of ~8 Hz.

Visualizations

troubleshooting_workflow start_node Start: Unassigned Spectrum process_node process_node decision_node decision_node tech_node tech_node end_node End: Peak Assignment Complete A Start: Unassigned 1,3,4-Oxadiazole Spectrum B Acquire 1D ¹H and ¹³C NMR A->B C Are all signals unambiguously assigned? B->C D Acquire ¹H-¹H COSY C->D No L End: Peak Assignment Complete C->L Yes E Assign proton spin systems (e.g., aromatic rings, alkyl chains) D->E F Are assignments still ambiguous? E->F G Acquire ¹H-¹³C HSQC & HMBC F->G Yes I Stereochemistry or spatial proximity needed? F->I No H Correlate ¹H with ¹³C signals. Link molecular fragments via long-range couplings. G->H H->I J Acquire NOESY/ROESY I->J Yes I->L No K Confirm assignments based on through-space correlations J->K K->L

Caption: Troubleshooting workflow for NMR peak assignment.

substituent_effects Substituent Effects on Oxadiazole ¹³C Chemical Shifts cluster_0 group_node group_node effect_node effect_node result_node result_node Oxadiazole 1,3,4-Oxadiazole Ring Carbon (C2/C5) Shift_Down Downfield Shift (Deshielding) δ increases Oxadiazole->Shift_Down Results in 'Reverse Effect' Shift_Up Upfield Shift (Shielding) δ decreases Oxadiazole->Shift_Up Results in 'Reverse Effect' EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Effect_EDG π-Polarization (Resonance Effect) EDG->Effect_EDG Attached to Substituent EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) Effect_EWG π-Polarization (Inductive/Resonance Effect) EWG->Effect_EWG Attached to Substituent Effect_EDG->Oxadiazole Effect_EWG->Oxadiazole

Caption: Influence of substituents on ¹³C NMR chemical shifts.

References

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 5-Methyl-1,3,4-oxadiazole-2-thiol. It includes troubleshooting guides, frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 5-Methyl-1,3,4-oxadiazole-2-thiol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 5-Methyl-1,3,4-oxadiazole-2-thiol?

A1: The most widely adopted method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, including the 5-methyl derivative, involves a two-step process.[1] First, a carboxylic acid is converted to its corresponding acid hydrazide. For 5-Methyl-1,3,4-oxadiazole-2-thiol, the starting material is acetic acid, which is converted to acetylhydrazide. The second step is the cyclization of the acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent, followed by acidification to yield the final product.[2][3] This method is favored for its use of readily available and inexpensive reagents, making it suitable for large-scale synthesis.[4]

Q2: What are the critical safety precautions to consider when handling carbon disulfide in bulk?

A2: Carbon disulfide (CS₂) is a highly flammable, volatile, and toxic liquid that requires stringent safety measures during bulk handling.[2] Key precautions include:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a designated enclosed system to prevent vapor accumulation.[5]

  • Ignition Sources: Strict exclusion of all potential ignition sources is mandatory. This includes open flames, sparks, hot surfaces, and static discharge.[5][6] Explosion-proof electrical equipment and non-sparking tools are essential.[5][6]

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection.[6] In case of insufficient ventilation, respiratory protection is necessary.[6]

  • Grounding and Bonding: All containers and equipment used for transferring carbon disulfide must be properly grounded and bonded to prevent the buildup of static electricity.[5]

  • Storage: Store carbon disulfide in tightly closed containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[5]

Q3: What are the expected tautomeric forms of 5-Methyl-1,3,4-oxadiazole-2-thiol?

A3: 5-Methyl-1,3,4-oxadiazole-2-thiol can exist in a thiol-thione tautomeric equilibrium.[2][3][4] This means it can exist as the thiol form (containing an S-H group) or the thione form (containing a C=S group and an N-H group). In many cases, one tautomer predominates over the other.[2][3][4]

Q4: What are the potential impurities in the final product?

A4: Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities may include unreacted acetylhydrazide, and potentially the corresponding 1,3,4-thiadiazole if sulfur-containing reagents are not carefully controlled. The purity of the final product should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[1]

Experimental Protocols

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol is typically carried out in three main stages: preparation of the methyl ester, conversion to the acid hydrazide, and finally, the cyclization to form the oxadiazole ring.

Stage 1: Synthesis of Methyl Acetate

This initial step is often bypassed by commercially sourcing methyl acetate. However, for completeness, a general laboratory-scale procedure starting from acetic acid is provided.

  • Reaction: Acetic acid is reacted with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add acetic acid and an excess of methanol.

    • Carefully add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress using TLC.

    • After completion, cool the mixture and neutralize the acid catalyst.

    • Extract the methyl acetate and purify by distillation.

Stage 2: Synthesis of Acetylhydrazide
  • Reaction: Methyl acetate is reacted with hydrazine hydrate.

  • Procedure:

    • Dissolve methyl acetate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.[1]

    • Add hydrazine hydrate to the solution.[1]

    • Reflux the reaction mixture for approximately 8 hours, monitoring the progress by TLC.[1]

    • After the reaction is complete, distill off the excess ethanol and hydrazine.[1]

    • The crude acetylhydrazide can be collected, washed with water, and recrystallized from aqueous ethanol.[1]

Stage 3: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol
  • Reaction: Acetylhydrazide is cyclized with carbon disulfide in the presence of potassium hydroxide.

  • Procedure:

    • In a flask, dissolve acetylhydrazide in absolute ethanol.[1]

    • Add a solution of potassium hydroxide in water, followed by the addition of carbon disulfide.[1]

    • Stir the mixture thoroughly and reflux. The reaction progress can be monitored by the evolution of hydrogen sulfide gas and by TLC.[1]

    • Upon completion, remove the excess ethanol under reduced pressure.[1]

    • Dilute the residue with water and acidify with hydrochloric acid to a pH of 2-3.[1]

    • The precipitated solid is filtered, washed with water, and can be recrystallized from ethanol to yield the pure product.[1]

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols (Lab Scale)
ParameterStage 2: Hydrazide FormationStage 3: Oxadiazole Formation
Solvent Absolute Ethanol[1]Absolute Ethanol[1]
Base -Potassium Hydroxide[1]
Reactants Methyl Acetate, Hydrazine Hydrate[1]Acetylhydrazide, Carbon Disulfide[1]
Temperature Reflux[1]Reflux[1]
Reaction Time ~8 hours[1]Varies (monitored by H₂S evolution/TLC)[1]
Work-up Distillation, Recrystallization[1]Acidification, Filtration, Recrystallization[1]

Note: These are generalized parameters based on the synthesis of various 5-substituted analogs. Optimization for the 5-methyl derivative at a bulk scale is necessary.

Mandatory Visualizations

experimental_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Hydrazinolysis cluster_stage3 Stage 3: Cyclization acetic_acid Acetic Acid reaction1 Reflux acetic_acid->reaction1 methanol Methanol methanol->reaction1 h2so4 H₂SO₄ (cat.) h2so4->reaction1 methyl_acetate Methyl Acetate reaction2 Reflux in Ethanol methyl_acetate->reaction2 reaction1->methyl_acetate hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction2 acetylhydrazide Acetylhydrazide reaction3 Reflux in Ethanol acetylhydrazide->reaction3 reaction2->acetylhydrazide cs2 Carbon Disulfide cs2->reaction3 koh KOH koh->reaction3 acidification Acidification (HCl) product 5-Methyl-1,3,4-oxadiazole-2-thiol acidification->product reaction3->acidification troubleshooting_guide low_yield Low Yield in Final Product incomplete_reaction_s2 Incomplete Hydrazide Formation low_yield->incomplete_reaction_s2 Possible Cause incomplete_reaction_s3 Incomplete Cyclization low_yield->incomplete_reaction_s3 Possible Cause product_loss Product Loss During Work-up low_yield->product_loss Possible Cause side_reactions Side Reactions low_yield->side_reactions Possible Cause solution1 Increase reflux time or temperature. Ensure purity of starting materials. incomplete_reaction_s2->solution1 Troubleshooting solution2 Ensure sufficient base is used. Monitor H₂S evolution. Increase reaction time. incomplete_reaction_s3->solution2 Troubleshooting solution3 Optimize pH for precipitation. Avoid excessive washing. product_loss->solution3 Troubleshooting solution4 Control temperature carefully. Optimize stoichiometry of reactants. side_reactions->solution4 Troubleshooting

References

Troubleshooting

managing thiol-thione tautomerism during derivatization reactions

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with thiol-thione tautomer...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with thiol-thione tautomerism during derivatization reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work.

Q1: My derivatization reaction is incomplete or shows low yield. What are the likely causes related to tautomerism?

A1: Incomplete derivatization is a common issue when working with compounds that exhibit thiol-thione tautomerism. The primary reason is that most common derivatizing agents, such as haloacetamides (e.g., iodoacetamide) and maleimides, react specifically with the nucleophilic thiol (R-SH) form, or more accurately, its deprotonated thiolate (R-S⁻) anion.[1][2] If a significant portion of your compound exists as the less reactive thione (R=S) tautomer, the reaction will be slow or incomplete.

Key factors to investigate:

  • Incorrect pH: The equilibrium between the thiol and the reactive thiolate is pH-dependent.[1] For most thiols, a pH above their pKa (typically 8-10) is required to generate a sufficient concentration of the thiolate anion for the reaction to proceed efficiently.[3][4] Operating at neutral or acidic pH can protonate the thiol group, reducing its nucleophilicity and slowing down the reaction.[4]

  • Solvent Choice: The polarity of the solvent significantly influences the tautomeric equilibrium. Polar solvents often stabilize the thione form, shifting the equilibrium away from the desired thiol tautomer.[5][6] Conversely, nonpolar solvents tend to favor the thiol form.[5]

  • Reagent Stability: Ensure your derivatizing agent is fresh and has been stored correctly. Some reagents can degrade over time, leading to lower reactivity.

  • Oxidation: Thiols can be easily oxidized to form disulfides, especially at alkaline pH in the presence of oxygen.[5][7] This side reaction consumes the reactive thiol, reducing the yield of the desired derivatized product.

Q2: I am observing unexpected side products or mass shifts in my LC-MS analysis. Could this be related to tautomerism?

A2: Yes, the presence of multiple tautomers can lead to a complex product mixture. The thione and thiol forms can undergo different reactions or degradation pathways. A common side reaction is the oxidation of the thiol tautomer to form a symmetrical disulfide, which will have a distinct mass.[5] Additionally, some derivatizing agents might show minor reactivity towards the thione form under certain conditions, leading to unexpected adducts. Mass spectrometry itself can sometimes provide insights into the tautomeric equilibrium in the gas phase, as the different forms may exhibit unique fragmentation patterns.[8][9]

Q3: My experimental results are not reproducible, especially between different days or batches. How can tautomerism cause this variability?

A3: The thiol-thione equilibrium is highly sensitive to minor changes in experimental conditions. This sensitivity can be a major source of poor reproducibility.

  • Small pH Shifts: Inconsistently prepared buffers or CO₂ absorption from the atmosphere can cause slight pH changes that significantly alter the concentration of the reactive thiolate species.

  • Temperature Fluctuations: The equilibrium between tautomers can be temperature-dependent.[5] Running reactions at different ambient temperatures can lead to different reaction rates and yields.

  • Solvent Composition: Minor variations in the composition of mixed-solvent systems can alter polarity and shift the equilibrium.[10] It's crucial to use precise solvent preparations for consistent results.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions about thiol-thione tautomerism.

Q1: What exactly is thiol-thione tautomerism?

A1: Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule. This results in two interconvertible isomers: the thiol form, which contains a sulfhydryl group (-SH) bonded to a carbon in a C=N double bond, and the thione form, which contains a thiocarbonyl group (C=S) and an N-H bond.[11][12] The two forms exist in a dynamic equilibrium, and the predominant form depends on various factors like solvent, pH, and temperature.[5][6]

Q2: For derivatization with an alkylating agent, which tautomer is more reactive?

A2: The thiol tautomer is the reactive species in typical alkylation reactions.[2] Specifically, the reaction proceeds through the deprotonated form of the thiol, the thiolate anion (R-S⁻) , which is a strong nucleophile.[1] This thiolate readily attacks electrophilic carbons in derivatizing agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to form a stable thioether bond.[2][13] The thione form lacks this potent nucleophilic center and is generally unreactive toward these agents.[14]

Q3: How can I experimentally shift the equilibrium to favor the reactive thiol form?

A3: You can manipulate the equilibrium by controlling the reaction environment:

  • Increase the pH: Adjusting the pH to be above the thiol's pKa (typically pH > 8.5) will deprotonate the -SH group to the highly reactive thiolate anion (R-S⁻), effectively pulling the equilibrium towards the thiol side via Le Chatelier's principle and accelerating the derivatization.[3][4][15]

  • Change the Solvent: In many cases, switching to a less polar solvent can favor the thiol form.[5] However, this must be balanced with the solubility of your analyte and reagents.

  • Use a Reducing Agent: To prevent the loss of the thiol form to disulfide bond formation, especially during pH adjustment, it is standard practice to include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization.[13][16] The reducing agent is typically removed or quenched before adding the derivatizing agent.

Q4: What analytical techniques are suitable for identifying and quantifying thiol and thione tautomers?

A4: Several spectroscopic and chromatographic methods can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution, as the thiol and thione forms will have distinct chemical shifts for the protons and carbons near the tautomerizing centers.[17][18]

  • UV-Visible Spectroscopy: The two tautomers often have different chromophores (C=N-SH vs. C=S) and thus exhibit different UV-Vis absorption spectra, allowing for their quantification.[5][19]

  • HPLC-Mass Spectrometry (HPLC-MS): This technique can sometimes separate the tautomers chromatographically. Even if they co-elute, they may show different fragmentation patterns in the mass spectrometer, aiding in their identification.[8][19]

  • Infrared (IR) Spectroscopy: The C=S and S-H stretching vibrations appear in different regions of the IR spectrum, providing evidence for the presence of each tautomer.[18]

Data Presentation

Table 1: Comparison of Common Thiol Derivatization Reagents

Reagent Class Example Reactive Group Key Features & Applications
Haloacetamides Iodoacetamide (IAM) Thiol (-SH) Standard reagent for proteomics to irreversibly alkylate cysteines, preventing disulfide bond formation.[13] Reacts with the thiolate anion.[2]
Maleimides N-Ethylmaleimide (NEM) Thiol (-SH) Highly specific for thiols at pH 6.5-7.5.[16] The reaction can be monitored by the decrease in absorbance at 302 nm.[2] Used for blocking free thiols.[13]
Pyridyl Disulfides 2,2'-Dipyridyl disulfide Thiol (-SH) Reacts with thiols via disulfide exchange, releasing a chromophore (pyridine-2-thione) that can be quantified spectrophotometrically.
Bimanes Monobromobimane (mBBr) Thiol (-SH) Forms a highly fluorescent adduct upon reaction with thiols, enabling sensitive detection.[2]

| Acrylamides | Acrylamide | Thiol (-SH) | An alternative to iodoacetamide for cysteine alkylation.[13] |

Table 2: General Influence of Experimental Conditions on Thiol-Thione Equilibrium

Condition Effect on Equilibrium Rationale Reference
Increasing pH (to alkaline) Shifts toward Thiol/Thiolate Deprotonation of the thiol group to the thiolate anion (R-S⁻) is favored, which is often the reactive species in derivatization. [4][15][19]
Increasing Solvent Polarity Often shifts toward Thione The more polar C=S bond in the thione tautomer is often better stabilized by polar solvents. [5][6]
Decreasing Solvent Polarity Often shifts toward Thiol In dilute solutions with nonpolar solvents, the thiol form often predominates. [5]

| Self-Association (High Conc.) | Can shift toward Thione | Intermolecular interactions, such as hydrogen bonding, can favor the thione form in concentrated solutions. |[5] |

Experimental Protocols

Protocol 1: General Alkylation of Protein Cysteine Residues

This protocol is a standard method used in proteomics to prepare protein samples for mass spectrometry analysis.

Materials:

  • Protein sample (e.g., cell lysate)

  • Denaturing buffer: 8 M urea in 100 mM Tris-HCl, pH 8.0

  • Reducing agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating agent: 500 mM Iodoacetamide (IAA) stock solution (freshly prepared in the dark)

  • Ammonium Bicarbonate (AmBic) buffer

Procedure:

  • Solubilization and Denaturation: Resuspend the protein sample in the denaturing buffer to fully unfold the proteins and expose the cysteine residues.[13]

  • Reduction: Add DTT to the protein solution to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds to free thiols.[13]

  • Alkylation: Add the freshly prepared IAA stock solution to a final concentration of 15-20 mM (ensuring a molar excess over DTT). Incubate for 30-45 minutes in the dark at room temperature. This step converts the reactive thiol groups into stable thioether bonds, preventing re-oxidation.[13]

  • Quenching: Quench the excess IAA by adding a small amount of DTT.

  • The sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.

Protocol 2: Spectrophotometric Analysis of Thiol-Thione Equilibrium

This protocol provides a general method to assess how factors like solvent affect the tautomeric equilibrium using UV-Vis spectroscopy.

Materials:

  • Tautomeric compound of interest

  • A series of solvents with varying polarities (e.g., hexane, dioxane, ethanol, water)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble.

  • Prepare Dilute Solutions: Create a series of dilute solutions of the compound in each of the different solvents to be tested. Ensure the final concentration is identical across all samples and results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Acquire Spectra: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each solution immediately after preparation.[5]

  • Analyze Spectra: Compare the spectra obtained in the different solvents. A shift in the position of the maximum absorbance (λ_max) or a change in the shape of the spectrum indicates a shift in the tautomeric equilibrium.[5] The thione and thiol forms typically have distinct absorption maxima.[6] By comparing the spectra to those of "locked" derivatives (where the proton is replaced by a methyl group on either the N or S atom), one can assign the peaks and estimate the ratio of tautomers in each solvent.

Visualizations

Thiol_Thione_Equilibrium cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors Thiol Thiol Form (R-SH) Thione Thione Form (C=S) Thiol->Thione pH pH pH->Thiol  Alkaline pH favors  reactive thiolate (R-S⁻) Solvent Solvent Polarity Solvent->Thione  Polar solvents often  favor thione form Temp Temperature

Caption: Factors influencing thiol-thione tautomeric equilibrium.

Derivatization_Workflow start Sample prep Sample Preparation (e.g., Reduction with DTT) start->prep deriv Derivatization Reaction (e.g., Alkylation with IAM) prep->deriv analysis Analysis (e.g., LC-MS) deriv->analysis arrow_node deriv->arrow_node end Results analysis->end issue Potential Issue: Equilibrium favors non-reactive Thione form arrow_node->issue Leads to low yield

Caption: General workflow for derivatization experiments.

Troubleshooting_Flowchart start Low Derivatization Yield? check_ph Is pH optimal for thiolate (R-S⁻) formation? (e.g., pH > 8.5) start->check_ph check_solvent Are you using a polar solvent? check_ph->check_solvent Yes solution_ph Action: Increase pH using a suitable buffer. check_ph->solution_ph No check_oxidation Could oxidation to disulfide be an issue? check_solvent->check_oxidation No solution_solvent Action: Test a less polar solvent system. check_solvent->solution_solvent Yes solution_oxidation Action: Ensure sample is degassed or add an antioxidant/ fresh reducing agent. check_oxidation->solution_oxidation Yes other_issues Consider other issues: Reagent stability, concentration, temperature. check_oxidation->other_issues No

Caption: Troubleshooting flowchart for low derivatization yield.

References

Optimization

selection of appropriate catalysts for 1,3,4-oxadiazole synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 1,3,4-oxadiazoles, offering potential causes and solutions to improve reaction outcomes.

Q1: I am observing a low yield in my 1,3,4-oxadiazole synthesis. What are the common causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors, primarily related to incomplete cyclization, side reactions, or decomposition of starting materials and products.

  • Inefficient Cyclodehydration: The final ring-closing step is often a critical point for yield loss.

    • Troubleshooting:

      • Choice of Dehydrating Agent: The selection of an appropriate cyclodehydrating agent is crucial. Commonly used agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1] The effectiveness of each agent can be substrate-dependent. Consider screening different dehydrating agents to find the optimal one for your specific reaction.

      • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or strongly acidic/basic media, can lead to the decomposition of reactants or the desired product.[2] Optimization of temperature and reaction time is recommended. Microwave irradiation can sometimes improve yields and reduce reaction times.[3][4]

  • Side Product Formation: The formation of unwanted by-products can significantly reduce the yield of the desired 1,3,4-oxadiazole.

    • Troubleshooting:

      • Diacylhydrazide Intermediate: In syntheses starting from hydrazides and carboxylic acids or acid chlorides, the formation of a stable 1,2-diacylhydrazide intermediate can be a pitfall if it does not efficiently cyclize.[5]

      • Thiadiazole Impurities: When using sulfur-containing reagents, such as in the cyclization of thiosemicarbazides, the formation of 1,3,4-thiadiazoles is a common side reaction.[2] Careful selection of reagents and reaction conditions can help minimize this. For instance, tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides has been shown to be effective for producing 2-amino-1,3,4-oxadiazoles.[6]

Q2: I have identified a sulfur-containing impurity in my 1,3,4-oxadiazole product. What is it likely to be and how can I avoid it?

A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This is particularly prevalent when using sulfur-containing starting materials like thiosemicarbazides or when employing certain sulfur-based cyclization reagents.[2]

  • Avoidance Strategies:

    • Alternative Starting Materials: If possible, consider synthetic routes that do not involve thiosemicarbazides if thiadiazole formation is a persistent issue.

    • Optimized Cyclization: For syntheses involving thiosemicarbazides, oxidative cyclization methods can be employed. Reagents like iodine in the presence of a base (e.g., sodium hydroxide and potassium iodide) can promote the formation of the desired 2-amino-1,3,4-oxadiazole.[7][8]

Q3: My catalyst appears to be inactive or leading to poor conversion. What should I check?

A3: Catalyst inefficiency can be due to several factors, from the catalyst itself to the reaction setup.

  • Troubleshooting Catalyst Issues:

    • Catalyst Choice: The choice of catalyst is highly dependent on the reaction type. For example, copper(II) triflate (Cu(OTf)₂) has been used for the oxidative C-H functionalization of N-arylidenearoylhydrazides.[4][7] For Suzuki cross-coupling reactions to introduce substituents onto the oxadiazole ring, palladium catalysts like Pd(dppf)Cl₂ are commonly used.[9] Ensure the chosen catalyst is appropriate for your specific transformation.

    • Catalyst Quality and Handling: Ensure the catalyst is of high purity and has been stored correctly. Some catalysts are sensitive to air and moisture.

    • Reaction Conditions: The solvent, temperature, and presence of co-catalysts or additives can significantly impact catalyst activity. For instance, in some palladium-catalyzed reactions, the choice of base and ligand is critical.[10]

Data Presentation: Catalyst Selection and Reaction Conditions

The following tables summarize quantitative data for various catalytic systems used in 1,3,4-oxadiazole synthesis.

Table 1: Comparison of Catalytic Systems for Oxidative Cyclization of Acylhydrazones

Catalyst/ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
I₂ / K₂CO₃AcylhydrazonesNot specifiedNot specifiedNot specifiedGood[6][7]
Cu(OTf)₂N-arylidenearoylhydrazideNot specifiedNot specifiedNot specifiedGood[4][7]
Cationic Fe(III)/TEMPOAroyl hydrazonesNot specifiedNot specifiedNot specifiedHigh[6]
Eosin Y (photocatalyst)SemicarbazonesNot specifiedVisible lightNot specified92-94%[11]

Table 2: Conditions for Palladium-Catalyzed Suzuki Cross-Coupling on 1,3,4-Oxadiazole Scaffolds

Palladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂ONot specifiedNot specifiedUp to 85%[9]
Pd(OAc)₂AcOK1,4-DioxaneReflux275-86%[10]
Pd(PPh₃)₄AcOK1,4-Dioxane110Not specified81%[10]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Mediated Oxidative Cyclization of Acylhydrazones

This protocol describes a transition-metal-free method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

  • To a solution of the acylhydrazone (1.0 mmol) in a suitable solvent, add potassium carbonate (K₂CO₃) (2.0 mmol).

  • Add molecular iodine (I₂) (1.2 mmol) portion-wise to the stirring mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6][7]

Protocol 2: General Procedure for POCl₃-Mediated Cyclodehydration of Diacylhydrazines

This is a classical and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

  • Suspend the diacylhydrazine (1.0 mmol) in phosphorus oxychloride (POCl₃) (5-10 mL).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[1][12]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,4-oxadiazole.[1][12]

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_catalyst Catalyst/Reagent Selection cluster_end Outcome start1 Hydrazide step1 Formation of Diacylhydrazine Intermediate start1->step1 start2 Carboxylic Acid / Acid Chloride start2->step1 step2 Cyclodehydration step1->step2 product 1,3,4-Oxadiazole step2->product cat1 POCl3, SOCl2, PPA cat1->step2

Caption: Experimental workflow for 1,3,4-oxadiazole synthesis via diacylhydrazine cyclodehydration.

troubleshooting_low_yield problem Low Yield Observed cause1 Inefficient Cyclodehydration problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Decomposition problem->cause3 solution1a Screen Dehydrating Agents (POCl3, SOCl2, etc.) cause1->solution1a solution1b Optimize Temperature & Time (Consider Microwave) cause1->solution1b solution2a Modify Reaction Conditions to Minimize By-products cause2->solution2a solution2b Consider Alternative Synthetic Route cause2->solution2b solution3a Use Milder Reaction Conditions cause3->solution3a

Caption: Troubleshooting logic for addressing low yields in 1,3,4-oxadiazole synthesis.

References

Troubleshooting

Technical Support Center: Isolation of Pure 5-Methyl-1,3,4-oxadiazole-2-thiol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of pure 5-M...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of pure 5-Methyl-1,3,4-oxadiazole-2-thiol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup and purification of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Issue Potential Cause Recommended Solution
Low or No Precipitate Formation Upon Acidification Incomplete reaction; insufficient acidification; product is too soluble in the reaction mixture.1. Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed. A common solvent system for TLC is a mixture of petroleum ether and diethyl ether. 2. Adjust pH: Ensure the pH of the solution is between 2 and 3 by adding 4N hydrochloric acid.[1] Use pH paper to verify. 3. Concentrate the Solution: If the product is highly soluble, carefully reduce the volume of the solvent on a rotary evaporator before acidification. 4. Induce Precipitation: If the product remains dissolved, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod.
Product Precipitates as an Oil or Sticky Solid The product has a low melting point or impurities are depressing the melting point; rapid precipitation.1. Controlled Precipitation: Add the acid slowly while vigorously stirring the solution in an ice bath to promote the formation of a crystalline solid. 2. Solvent Extraction: If an oil persists, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography. 3. Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane) to the oil and stir vigorously. This can sometimes induce solidification.
Colored Impurities in the Final Product Side reactions or residual starting materials.1. Recrystallization with Charcoal: Dissolve the crude product in a minimal amount of hot ethanol and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot to remove the charcoal and colored impurities. Allow the filtrate to cool slowly to form pure crystals. 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A potential eluent system is a gradient of petroleum ether and diethyl ether.[2]
Product Purity is Low After Recrystallization Inappropriate recrystallization solvent; co-precipitation of impurities.1. Optimize Recrystallization Solvent: While ethanol is commonly used, a mixed solvent system may be more effective.[3] Good options include ethanol/water or dimethylformamide/methanol mixtures.[3] The ideal solvent system will dissolve the compound when hot but not at room temperature. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Difficulty Removing Unreacted Acetohydrazide Acetohydrazide is water-soluble and should be removed during the aqueous workup.1. Thorough Washing: Ensure the filtered product is washed thoroughly with cold water to remove any remaining water-soluble starting materials. 2. Acidic Wash: If unreacted hydrazide persists, consider washing the crude product (if it's in an organic solvent) with a dilute acid solution to protonate and extract the basic hydrazide into the aqueous layer.
Presence of Sulfur-Containing Byproducts Side reactions involving carbon disulfide.1. Column Chromatography: These byproducts can often be separated by silica gel column chromatography. Monitor the fractions by TLC to isolate the pure product. 2. Oxidative Workup (Advanced): In some cases, a mild oxidative wash (e.g., with a very dilute solution of hydrogen peroxide) can help to convert thiol impurities into more polar disulfides, which may be easier to separate. This should be used with caution as it could also affect the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol?

A1: The most common synthetic route involves the reaction of acetohydrazide with carbon disulfide in a basic alcoholic solution, typically ethanolic potassium hydroxide.[4] The reaction mixture is refluxed, and after completion, the product is precipitated by acidification.[4]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) on silica gel plates.[1][3] A common mobile phase is a mixture of petroleum ether and diethyl ether or benzene and hexane.[2][3] The disappearance of the starting acetohydrazide spot indicates the completion of the reaction.

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols can vary, but yields in the range of 70-80% are often achievable with careful optimization of the reaction and workup conditions.

Q4: What are the key safety precautions to take during this procedure?

A4: Carbon disulfide is highly flammable and toxic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Hydrazine hydrate, used in the synthesis of the starting material, is also toxic and corrosive.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 5-Methyl-1,3,4-oxadiazole-2-thiol can be confirmed using various analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of the methyl group and the thiol proton.

    • ¹³C NMR: To identify the carbon signals of the oxadiazole ring and the methyl group.

    • FT-IR: To observe characteristic peaks for the thiol (S-H) and C=N bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Experimental Protocols

General Synthesis and Workup Procedure
  • In a round-bottom flask, dissolve acetohydrazide in absolute ethanol.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring.

  • After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.[1]

  • Dissolve the residue in water and cool the solution in an ice bath.

  • Acidify the solution to a pH of 2-3 with 4N hydrochloric acid to precipitate the crude product.[1]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.[2]

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
  • Place the crude, dry product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, or a mixture of ethanol and water, or dimethylformamide and methanol) to the flask.[3]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.

  • Collect the pure crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Acetohydrazide, KOH, Ethanol add_cs2 Add Carbon Disulfide start->add_cs2 reflux Reflux add_cs2->reflux concentrate Concentrate reflux->concentrate acidify Acidify (pH 2-3) concentrate->acidify precipitate Precipitation acidify->precipitate filter_wash Filter & Wash precipitate->filter_wash recrystallize Recrystallization filter_wash->recrystallize column Column Chromatography filter_wash->column Alternative pure_product Pure Product recrystallize->pure_product column->pure_product

References

Optimization

Technical Support Center: 5-Methyl-1,3,4-oxadiazole-2-thiol &amp; Derivatives

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives. It is intended for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methyl-1,3,4-oxadiazole-2-thiol?

The primary stability considerations for this compound are not related to the core oxadiazole ring, which is quite stable, but rather to the 2-thiol substituent. Key issues include:

  • Thiol-Thione Tautomerism: The compound exists as a mixture of two rapidly interconverting forms: the thiol and the thione. This equilibrium can complicate analysis and reactivity.[1][2]

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or further oxidation to sulfonic acids, especially when exposed to air, light, or oxidizing agents. A photochemical study on a related benzofuran derivative showed it could be oxidized to a sulfonate.[3]

  • pH Sensitivity: The thiol group is acidic and will deprotonate under basic conditions, forming a thiolate. This can affect its reactivity and solubility.

Q2: How does the thiol-thione tautomerism affect my experiments?

The existence of two tautomers can have significant experimental implications:

  • Spectroscopic Analysis: In NMR or IR spectroscopy, you may observe broadened peaks or two distinct sets of signals corresponding to each tautomer, depending on the solvent and temperature.

  • Reactivity: The tautomeric equilibrium presents two reactive sites. Reactions with electrophiles can result in S-substitution (on the thiol form) or N-substitution (on the thione form). Reaction conditions such as the choice of solvent and base can influence the selectivity.

  • Biological Activity: Since the two tautomers have different shapes and hydrogen bonding capabilities, they may interact with biological targets differently. The predominant form in a physiological environment could impact the compound's efficacy.

Tautomerism Thiol 5-Methyl-1,3,4-oxadiazole-2-thiol (Thiol Form) Thione 5-Methyl-3H-1,3,4-oxadiazole-2-thione (Thione Form) Thiol->Thione Equilibrium

Caption: Thiol-Thione tautomeric equilibrium.

Q3: Is the 1,3,4-oxadiazole ring itself stable?

Yes, the 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[4] Studies on various derivatives show that the ring system often remains intact at temperatures well above 300°C.[5][6] For example, 2,5-diphenyl-1,3,4-oxadiazole was found to be about 80% decomposed only after two hours at 500°C.[7][8] Computational studies also suggest that the 1,3,4-oxadiazole isomer is the most stable among its counterparts.[9]

Q4: What are the likely degradation products under typical laboratory conditions?

Under standard experimental and storage conditions, degradation is most likely to occur at the thiol group rather than through ring cleavage.

  • Oxidative Degradation: The most common degradation pathway is the oxidation of the thiol. This can lead to the formation of a disulfide-bridged dimer. Further oxidation, potentially accelerated by light, can convert the thiol to a sulfonic acid.[3]

  • Ring Cleavage (Harsh Conditions): Under very high temperatures (e.g., >400°C), the oxadiazole ring itself can degrade, primarily through the elimination of nitrogen gas or the formation of nitriles.[7] However, this is not a concern during typical solution-phase chemistry.

Degradation cluster_main Thiol 5-Methyl-1,3,4-oxadiazole-2-thiol Disulfide Disulfide Dimer Thiol->Disulfide Mild Oxidation (e.g., Air) SulfonicAcid Sulfonic Acid Derivative Thiol->SulfonicAcid Strong Oxidation (e.g., Light, H₂O₂)

Caption: Plausible oxidative degradation pathways.

Q5: How should I store 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives?

To ensure long-term stability, compounds should be stored as solids in a cool, dry, and dark environment. To minimize the risk of oxidation of the thiol group, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Solutions should be prepared fresh using degassed solvents whenever possible.

Part 2: Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Spectroscopic Data (NMR/IR) 1. Presence of both thiol and thione tautomers. 2. Degradation of the sample (e.g., oxidation). 3. Residual impurities from synthesis.1. Run spectra in different deuterated solvents (e.g., DMSO-d₆ can help resolve exchangeable protons). Consider variable temperature NMR to study the equilibrium. 2. Check the purity of the sample by HPLC or TLC. If degradation is suspected, repurify the material. 3. Repurify the compound via recrystallization or column chromatography. Ensure proper drying to remove residual solvents.
Low Yield or Side Products During S-Alkylation Reactions 1. The thione tautomer is competing, leading to N-alkylation. 2. The base used is too strong, leading to side reactions. 3. The starting material has degraded.1. Screen different reaction conditions. A polar aprotic solvent (e.g., DMF, acetonitrile) with a mild base (e.g., K₂CO₃) often favors S-alkylation. 2. Use a weaker base and monitor the reaction closely with TLC to minimize side product formation. 3. Confirm the integrity of the starting material before beginning the reaction.
Compound Degrades During Aqueous Work-up or Purification 1. Sensitivity to acidic or basic conditions. 2. Oxidation during prolonged procedures. 3. Thermal decomposition on a silica gel column or during solvent evaporation.1. Perform extractions and washes with neutral water or buffers if possible. 2. Minimize the duration of the work-up. Use degassed solvents where feasible. 3. Use a less acidic stationary phase for chromatography if needed. Evaporate solvents at reduced pressure and moderate temperature (<40°C).
Solution Changes Color (e.g., turns yellow) or Forms Precipitate Over Time 1. Oxidative degradation, likely forming a disulfide which may be less soluble. 2. Photodecomposition.1. Always use freshly prepared solutions. If a solution must be stored, use an amber vial, degas the solvent, and store under an inert atmosphere in a refrigerator. 2. Protect solutions from direct light by using amber vials or covering the flask with aluminum foil.

Part 3: Quantitative Data & Experimental Protocols

Thermal Stability of Related 1,3,4-Oxadiazole Derivatives

Disclaimer: The following data were obtained for derivatives of the 1,3,4-oxadiazole ring, not specifically for 5-Methyl-1,3,4-oxadiazole-2-thiol. However, they serve to illustrate the general thermal robustness of the core heterocyclic structure.

Compound/PolymerDecomposition Temperature (Td) / ConditionsKey FindingsReference
2,5-Diphenyl-1,3,4-oxadiazole~80% decomposed after 2h at 500°CHigh thermal stability of the core ring.[7][8]
Poly(phenylene-1,3,4-oxadiazole)Incipient degradation between 420-460°CMain degradation is via nitrogen elimination.[7]
Various 2,5-disubstituted-[7][8][10]oxadiazoles> 330°CVery good thermal and thermal-oxidative stability.[5]
Tri-1,3,4-oxadiazoles with nitroimineTd > 150°C (most 171-276°C)Considered suitable for practical use in energetic materials.[10]
1,2,3-Triazole derivatives containing 1,3,4-oxadiazoleStable up to 205°CThe 1,3,4-oxadiazole ring confers higher thermal stability compared to precursors.[6]
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of a new 5-Methyl-1,3,4-oxadiazole-2-thiol derivative to determine its intrinsic stability profile, based on common pharmaceutical industry practices.[11]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Analytical Method: A stability-indicating HPLC method with UV (DAD/PDA) detection should be developed and validated beforehand.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL diluent) stored under ambient conditions.

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Neutral Hydrolysis: Add purified water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a stock solution to a calibrated light source (ICH guidelines Q1B) for a specified duration. Wrap a control sample in foil.

  • Sample Analysis:

    • After the specified time, cool the vials to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base/acid.

    • Dilute all samples (including controls) to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent peak.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Ensure mass balance is conserved (sum of parent peak area and degradant peak areas).

    • Use a DAD/PDA detector to check for peak purity of the parent compound under each stress condition.

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Aliquot Aliquot Samples Start->Aliquot Acid Acid Hydrolysis (0.1M HCl, 60°C) Aliquot->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Aliquot->Base Oxidative Oxidative (3% H₂O₂, RT) Aliquot->Oxidative Thermal Thermal (Solid & Solution, 60-80°C) Aliquot->Thermal Photo Photolytic (ICH Q1B) Aliquot->Photo Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-DAD Method Neutralize->HPLC Report Evaluate Degradation & Mass Balance HPLC->Report

Caption: Workflow for a forced degradation study.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Activity of 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antimicrobial performance of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives against various pathogens, sup...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives against various pathogens, supported by experimental data from recent studies. It is designed to assist researchers in evaluating the potential of these compounds as novel antimicrobial agents. The guide includes a detailed summary of quantitative data, experimental protocols for key antimicrobial assays, and a visualization of the experimental workflow.

Performance Comparison: 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives vs. Standard Antimicrobial Agents

The antimicrobial efficacy of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives is primarily attributed to the presence of the oxadiazole ring and the thiol group, which can be further functionalized to yield a wide range of compounds with enhanced biological activities.[1] These derivatives have demonstrated notable activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Antibacterial Activity

Substituted 1,3,4-oxadiazole derivatives have shown promising antibacterial effects. For instance, certain derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL.[2] Notably, some compounds have demonstrated more potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains than conventional antibiotics like gatifloxacin, oxacillin, and norfloxacin.[2]

The introduction of different substituents on the 1,3,4-oxadiazole ring plays a crucial role in modulating the antibacterial spectrum and potency. For example, Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have displayed broad-spectrum antibacterial activities with MIC values as low as 0.5–8 μg/mL.[3][4][5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives Against Bacterial Strains

Derivative TypeSpecific Derivative (Substitution)Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
Mannich Base5-(3,4-dimethoxyphenyl)-3-(arylaminomethyl)-1,3,4-oxadiazole-2(3H)-thionesStaphylococcus aureus4 - 16Ampicillin0.5 - 8
Mannich Base5-(3,4-dimethoxyphenyl)-3-[(4-substituted piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thionesEscherichia coli0.5 - 8Gentamicin0.25 - 4
S-substituted2-thioxothiazolidin-4-one derivative (6c)MRSA (3167, 3506)1Gatifloxacin, Oxacillin, Norfloxacin>1, >1, >1
S-substituted2-thioxothiazolidin-4-one derivative (3)Escherichia coli (1924)16--
Thiol-substitutedN'-(benzenesulfonyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (ROS2)Klebsiella pneumoniae3.90 - 7.56--
Thiol-substitutedN'-(2,4-dinitrophenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-l]carbonyl}acetohydrazide (ROS3)MRSA (43300)4.77Standard209.24

Table 2: Zone of Inhibition of 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives Against Bacterial Strains

Derivative TypeConcentration (µg/mL)Bacterial StrainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm) of Reference
2,5-disubstituted 1,3,4-oxadiazole (6a)100Escherichia coli16.00 ± 0.20Amoxicillin, Cefixime-
2,5-disubstituted 1,3,4-oxadiazole (6a)100Staphylococcus aureus10.81 ± 0.50Amoxicillin, Cefixime-
2,5-disubstituted 1,3,4-oxadiazole (6a)100Staphylococcus epidermidis12.17 ± 0.16Amoxicillin, Cefixime-
N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione-S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coliComparable or higher than referenceGentamicin, Ampicillin-
Antifungal Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have also been investigated for their antifungal properties.[7] The antifungal activity is often evaluated against common fungal pathogens like Aspergillus niger and Candida albicans. The presence of the thiol group is considered important for the antifungal potential of these compounds.[7]

Table 3: Antifungal Activity of 5-Substituted-1,3,4-oxadiazole-2-thiols

Derivative (Substitution)Fungal StrainActivityReference Compound
5-(substituted aryl/alkyl)-1,3,4-oxadiazole-2-thiolAspergillus flavus, Mucor species, Aspergillus niger, Aspergillus fumigatusModerate to goodTerbinafine
Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazolesAspergillus niger, Candida albicansActive-

Experimental Protocols

The evaluation of antimicrobial activity of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives is typically performed using standard microbiological techniques such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (5-Methyl-1,3,4-oxadiazole-2-thiol derivatives)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial cultures (bacterial and fungal strains)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: Prepare a series of two-fold dilutions of the test compounds and reference drugs in the appropriate broth within the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity or measure the optical density using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Agar Well Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

Materials:

  • Test compounds

  • Standard antimicrobial agents

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Petri dishes

  • Microbial cultures

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour the sterilized agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized suspension of the test microorganism evenly over the entire surface of the agar plate.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume of the test compound solution (at a specific concentration) into the wells. Also, add the standard antibiotic and a solvent control (e.g., DMSO) to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening the antimicrobial activity of chemical compounds.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Antimicrobial Assay cluster_incubation Incubation cluster_analysis Data Analysis Compound Test Compound (5-Methyl-1,3,4-oxadiazole-2-thiol derivative) Application Application of Test Compound Compound->Application Microorganism Microorganism Culture (Bacteria/Fungi) Inoculation Inoculation of Media with Microorganism Microorganism->Inoculation Media Growth Media (Broth/Agar) Media->Inoculation Inoculation->Application Inoculated Media Incubate Incubation at Optimal Conditions Application->Incubate MIC Determine MIC (Broth Dilution) Incubate->MIC ZOI Measure Zone of Inhibition (Agar Diffusion) Incubate->ZOI Comparison Compare with Standard Antimicrobials MIC->Comparison ZOI->Comparison

Caption: Workflow for antimicrobial activity screening.

Signaling Pathways and Logical Relationships

The antimicrobial mechanism of action for 1,3,4-oxadiazole derivatives is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Further research into the specific molecular targets is ongoing. The logical relationship in the development and evaluation of these compounds follows a standard drug discovery pipeline.

Drug_Discovery_Pipeline Synthesis Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives Screening In Vitro Antimicrobial Screening (MIC, Zone of Inhibition) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Preclinical Preclinical Studies (In Vivo Efficacy, Toxicity) Lead_Opt->Preclinical

Caption: Drug discovery pipeline for novel antimicrobials.

References

Comparative

comparing the efficacy of different 5-substituted-1,3,4-oxadiazole-2-thiols

A Comparative Guide to the Efficacy of 5-Substituted-1,3,4-Oxadiazole-2-Thiols The 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with its 5-substituted-2-thiol derivatives demonstrating a wide...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 5-Substituted-1,3,4-Oxadiazole-2-Thiols

The 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with its 5-substituted-2-thiol derivatives demonstrating a wide array of pharmacological activities.[1][2] These compounds have garnered significant interest from researchers due to their potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the efficacy of various 5-substituted-1,3,4-oxadiazole-2-thiol derivatives, supported by experimental data from recent studies.

General Synthesis Pathway

The common synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols begins with the conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form an acid hydrazide. Cyclization with carbon disulfide in the presence of a base, such as potassium hydroxide, yields the desired 5-substituted-1,3,4-oxadiazole-2-thiol.[1][5] Further modifications, such as S-alkylation or Mannich base formation, can be performed to generate a library of derivatives.[6][7]

Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-Thiols cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Products Carboxylic Acid Carboxylic Acid Esterification Esterification Carboxylic Acid->Esterification Hydrazine Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine Hydrate->Hydrazinolysis Carbon Disulfide Carbon Disulfide Cyclization Cyclization Carbon Disulfide->Cyclization Electrophile Electrophile S-substitution S-substitution Electrophile->S-substitution Esterification->Hydrazinolysis Ester Acid Hydrazide Acid Hydrazide Hydrazinolysis->Acid Hydrazide 5-Substituted-1,3,4-oxadiazole-2-thiol 5-Substituted-1,3,4-oxadiazole-2-thiol Cyclization->5-Substituted-1,3,4-oxadiazole-2-thiol S-substituted derivative S-substituted derivative S-substitution->S-substituted derivative Acid Hydrazide->Cyclization 5-Substituted-1,3,4-oxadiazole-2-thiol->S-substitution

General synthetic pathway for 5-substituted-1,3,4-oxadiazole-2-thiol derivatives.

Comparative Efficacy: Antimicrobial Activity

Derivatives of 5-substituted-1,3,4-oxadiazole-2-thiol have been extensively evaluated for their antibacterial and antifungal properties. The nature of the substituent at the 5-position of the oxadiazole ring and substitutions on the thiol group play a crucial role in determining the antimicrobial spectrum and potency.

Antibacterial Activity

Studies have shown that S-substituted derivatives often exhibit enhanced antibacterial activity compared to their unsubstituted thiol counterparts.[8] For instance, a series of S-substituted thiazolyl-1,3,4-oxadiazole derivatives demonstrated improved activity.[8] Another study highlighted that a 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivative showed stronger activity against E. coli and S. pneumoniae than ampicillin.[9]

Compound ID5-SubstituentS-SubstituentTest OrganismActivity (MIC µg/mL)Reference
4a 2-Arylthiazol-4-ylmethyl-HS. aureus>100[8]
5a 2-(4-F-phenyl)thiazol-4-ylmethyl-CH2CO(4-Cl-phenyl)S. aureus12.5[8]
5e 2-(4-F-phenyl)thiazol-4-ylmethyl-CH2CO(4-Br-phenyl)S. aureus12.5[8]
35 4-Fluorophenyl-HE. coli< 3.12 (Stronger than Ampicillin)[9]
35 4-Fluorophenyl-HS. pneumoniae< 3.12 (Stronger than Ampicillin)[9]
35 4-Fluorophenyl-HP. aeruginosa< 3.12 (Over 100x stronger than Ampicillin)[9]
Ciprofloxacin --S. aureus25[8]
Ampicillin --E. coli6.25[9]
Antifungal Activity

The antifungal potential of these compounds is also significant. Several derivatives have shown potent activity against various fungal strains, including Aspergillus species and Candida albicans.[1][10] For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol was found to have better antifungal activity against A. fumigatus than terbinafine.[9]

Compound ID5-SubstituentTest OrganismActivity (% Inhibition at 200 µg/mL)Reference
3a 4-NitrophenylA. flavus55[1]
3b 4-ChlorophenylA. flavus60[1]
3c 4-MethylphenylA. flavus50[1]
3d 4-MethoxyphenylA. flavus65[1]
35 4-FluorophenylA. fumigatusMore potent than Terbinafine[9]
Terbinafine -A. flavus80[1]

Comparative Efficacy: Anticancer Activity

The anticancer potential of 5-substituted-1,3,4-oxadiazole-2-thiols and their derivatives has been a major focus of research. These compounds have been evaluated against various human cancer cell lines, with some exhibiting promising cytotoxicity.

N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been screened against a panel of cancer cell lines.[11][12] For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) showed significant activity against melanoma, leukemia, breast, and colon cancer cell lines.[11][12] Another study on 1,3,4-oxadiazole-2-thioglycosides also reported potent anticancer activity.[3][13]

Compound ID5-SubstituentTest Cell LineActivity (IC50 µ g/well or Growth Percent)Reference
4s 4-MethoxyphenylMDA-MB-435 (Melanoma)GP: 15.43%[11][12]
4s 4-MethoxyphenylK-526 (Leukemia)GP: 18.22%[11][12]
4u 4-HydroxyphenylMDA-MB-435 (Melanoma)GP: 6.82%[11]
11 HeteroarylMCF-7 (Breast)IC50: 2.12 µ g/well [3][13]
13 HeteroarylHEPG2 (Liver)IC50: 2.28 µ g/well [3][13]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Antimicrobial Susceptibility Testing Workflow Prepare serial dilutions of test compounds in microtiter plate Prepare serial dilutions of test compounds in microtiter plate Inoculate wells with standardized microbial suspension Inoculate wells with standardized microbial suspension Prepare serial dilutions of test compounds in microtiter plate->Inoculate wells with standardized microbial suspension Incubate at 37°C for 24 hours Incubate at 37°C for 24 hours Inoculate wells with standardized microbial suspension->Incubate at 37°C for 24 hours Add resazurin indicator and incubate for 2-4 hours Add resazurin indicator and incubate for 2-4 hours Incubate at 37°C for 24 hours->Add resazurin indicator and incubate for 2-4 hours Determine MIC by observing color change Determine MIC by observing color change Add resazurin indicator and incubate for 2-4 hours->Determine MIC by observing color change

Workflow for determining Minimum Inhibitory Concentration (MIC).
  • Preparation of Test Compounds : Stock solutions of the synthesized compounds are prepared in a suitable solvent like DMSO.

  • Serial Dilution : Two-fold serial dilutions of the stock solutions are made in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation : Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.

In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Conclusion

The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold is a versatile platform for the development of new therapeutic agents. The comparative data presented in this guide indicate that the biological activity of these compounds can be significantly modulated by the nature of the substituent at the 5-position and by derivatization of the 2-thiol group. Specifically, S-substitution and the presence of certain aryl moieties can enhance both antimicrobial and anticancer efficacy. Further research focusing on quantitative structure-activity relationships (QSAR) will be instrumental in designing more potent and selective derivatives for clinical applications.

References

Validation

Structure-Activity Relationship of 1,3,4-Oxadiazole-2-thiol Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1,3,4-oxadiazole-2-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activitie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole-2-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,3,4-oxadiazole-2-thiol analogs, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate the rational design of more potent and selective therapeutic agents.

Key Structure-Activity Relationship Insights

The biological activity of 1,3,4-oxadiazole-2-thiol derivatives is significantly influenced by the nature of the substituent at the C5 position of the oxadiazole ring and modifications at the thiol group.

  • Antimicrobial Activity: The introduction of bulky aromatic or heteroaromatic rings at the C5 position generally enhances antimicrobial potency. Furthermore, S-alkylation or the introduction of aminomethyl groups at the thiol moiety can modulate the activity spectrum and potency against different microbial strains. For instance, derivatives bearing a 4-fluorophenyl group at the C5 position have shown stronger activity against E. coli and S. pneumoniae compared to ampicillin.[1]

  • Anticancer Activity: The anticancer efficacy of these analogs is often linked to their ability to inhibit specific enzymes or cellular processes. For example, derivatives with trimethoxy substituents on a phenyl ring at the C5 position have exhibited potent cytotoxic effects against various cancer cell lines, with one of the proposed mechanisms being the inhibition of tubulin polymerization.[2][3] The substitution on the phenyl ring plays a crucial role, with electron-donating or withdrawing groups influencing the cytotoxic profile.

  • Anti-inflammatory Activity: The anti-inflammatory potential is often associated with the inhibition of cyclooxygenase (COX) enzymes. Analogs incorporating moieties of known non-steroidal anti-inflammatory drugs (NSAIDs) have shown significant anti-inflammatory effects in preclinical models like the carrageenan-induced rat paw edema test.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for representative 1,3,4-oxadiazole-2-thiol analogs from various studies.

Table 1: Antimicrobial Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Analogs

Compound IDC5-SubstituentTest OrganismMIC (µg/mL)Reference
1a 4-FluorophenylE. coli1-2[1]
1b 4-FluorophenylS. pneumoniae1-2[1]
2a NaphthofuranP. aeruginosa0.2[1]
2b NaphthofuranB. subtilis0.2[1]
3 PyridineM. tuberculosis4-8 µM[1]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of 1,3,4-Oxadiazole-2-thiol Derivatives

Compound IDC5-SubstituentN3-SubstituentCancer Cell LineIC50 (µM)Reference
4a 3,4,5-Trimethoxyphenyl3,4,5-TrimethoxyphenylaminomethylHepG212.01[2][3]
4b 3,4,5-Trimethoxyphenyl3,4,5-TrimethoxyphenylaminomethylMCF-77.52[2][3]
4c 3,4,5-Trimethoxyphenyl3,4,5-TrimethoxyphenylaminomethylHL-609.7[2][3]
5a 2-((2-acetamidophenoxy)methyl)Thio-N-phenylacetamideA549<0.14[4]
5b 2-((2-acetamidophenoxy)methyl)Thio-N-(4-chlorophenyl)acetamideA5491.59[4]

IC50: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole-2-thiol Analogs

Compound IDC5-SubstituentModification% Inhibition of Paw Edema (at 3h)Reference
6a Pyrrolo[3,4-d]pyridazinone derivative-~55% (at 20 mg/kg)[5][6]
6b Pyrrolo[3,4-d]pyridazinone derivative-~60% (at 20 mg/kg)[5][6]
Indomethacin Standard Drug-~70% (at 10 mg/kg)[5][6]

% Inhibition of Carrageenan-Induced Rat Paw Edema

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

A common synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the following steps:

  • Esterification: A substituted benzoic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.

  • Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to form the corresponding acid hydrazide.

  • Cyclization: The acid hydrazide is dissolved in ethanol, and carbon disulfide is added, followed by an aqueous solution of potassium hydroxide. The reaction mixture is refluxed, and upon completion, it is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol. The product is then filtered, washed, and recrystallized.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the microbroth dilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This model is used to assess the acute anti-inflammatory activity of the compounds.

  • Animal Grouping and Administration: Rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups. The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

General Synthetic and Evaluation Workflow

G General Workflow for Synthesis and Evaluation of 1,3,4-Oxadiazole-2-thiol Analogs cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Substituted Benzoic Acid ester Esterification start->ester hydrazide Hydrazinolysis ester->hydrazide cyclization Cyclization with CS2/KOH hydrazide->cyclization product 5-Substituted-1,3,4-oxadiazole-2-thiol cyclization->product antimicrobial Antimicrobial Activity (MIC) product->antimicrobial Test Analogs anticancer Anticancer Activity (IC50) product->anticancer antiinflammatory Anti-inflammatory Activity (% Inhibition) product->antiinflammatory sar Structure-Activity Relationship antimicrobial->sar anticancer->sar antiinflammatory->sar

Caption: Workflow for the synthesis and biological evaluation of 1,3,4-oxadiazole-2-thiol analogs.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

G Signaling Pathway: Inhibition of Tubulin Polymerization cluster_cell Cancer Cell cluster_process Mitosis tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization tubulin->inhibition mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis compound 1,3,4-Oxadiazole-2-thiol Analog compound->tubulin Binds to Tubulin inhibition->mt Inhibition

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

References

Comparative

Validation of 1H and 13C NMR Data for 5-Methyl-1,3,4-oxadiazole-2-thiol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of predicted and experimental Nuclear Magnetic Resonance (NMR) data for 5-Methyl-1,3,4-oxadiazole-2-thiol. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted and experimental Nuclear Magnetic Resonance (NMR) data for 5-Methyl-1,3,4-oxadiazole-2-thiol. Due to the limited availability of direct experimental spectra for this specific compound, this validation relies on a combination of computational predictions and experimental data from structurally similar analogs. This approach is a standard practice in chemical research for the preliminary identification and characterization of novel compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 5-Methyl-1,3,4-oxadiazole-2-thiol and compare them with the experimental data of related 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. The data for the analogs provide a valuable reference for validating the expected chemical shifts for the methyl and oxadiazole ring protons and carbons in the target molecule.

It is important to note that 5-Methyl-1,3,4-oxadiazole-2-thiol can exist in a tautomeric equilibrium with its thione form, 5-Methyl-1,3,4-oxadiazol-2(3H)-thione. In solution, the thione form is often favored. The presence of a broad singlet in the 1H NMR spectrum between 12 and 15 ppm is characteristic of the N-H proton in the thione tautomer, while a signal for an S-H proton of the thiol form would be expected at a much lower chemical shift.

Table 1: Comparison of 1H NMR Data (Chemical Shifts in ppm)

CompoundSolventMethyl Protons (CH₃)Oxadiazole N-H/S-HAromatic/Other ProtonsReference
5-Methyl-1,3,4-oxadiazole-2-thiol (Predicted) DMSO-d₆~2.4~14.5 (N-H)-(Prediction based on similar structures)
5-Phenyl-1,3,4-oxadiazole-2-thiolDMSO-d₆-12.33 (s, 1H, SH)7.21-7.30 (m, 5H, Ar-H)[1]
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiolDMSO-d₆-15.0 (s, 1H, SH)8.10-8.12 and 8.37-8.38 (dd, 4H, Ar-H)[1]
5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiolDMSO-d₆-12.68 (s, 1H, SH)7.21-7.28 (m, 5H, Ar-H), 3.20 (t, 4H, 2xCH₂)[1]
5-(2-Furoyl)-1,3,4-oxadiazole-2-thiolDMSO-d₆-13.02 (s, 1H, SH)7.21 (q, 1H, Ar-H), 7.28 (dd, 1H, Ar-H), 8.48 (d, 1H, Ar-H)[1]

Table 2: Comparison of 13C NMR Data (Chemical Shifts in ppm)

CompoundSolventMethyl Carbon (CH₃)Oxadiazole C2 (C=S)Oxadiazole C5Aromatic/Other CarbonsReference
5-Methyl-1,3,4-oxadiazole-2-thiol (Predicted) DMSO-d₆~15~178~155-(Prediction based on similar structures)
5-Phenyl-1,3,4-oxadiazole-2-thiolDMSO-d₆-175.72158.66125.02, 125.11, 126.21, 127.11 (Ar-C)[1]
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiolDMSO-d₆-178.21159.42125.04, 125.05, 127.91, 128.02, 149.59 (Ar-C)[1]
5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiolDMSO-d₆-179.06160.0930.11, 35.21 (CH₂), 125.11, 125.41, 127.21, 129.01 (Ar-C)[1]
5-(2-Furoyl)-1,3,4-oxadiazole-2-thiolDMSO-d₆-175.77160.28128.62, 128.91, 130.16, 138.12 (Ar-C)[1]

Experimental Protocols

A detailed methodology for acquiring high-quality 1H and 13C NMR spectra for 5-Methyl-1,3,4-oxadiazole-2-thiol is provided below.

1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Concentration: For 1H NMR, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of DMSO-d₆. For 13C NMR, a higher concentration of 10-20 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are usually sufficient.

  • 13C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the 13C isotope.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for 1H and δ ≈ 39.52 ppm for 13C) can be used for referencing.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the NMR data of 5-Methyl-1,3,4-oxadiazole-2-thiol.

Validation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Validation Synthesis Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol NMR_Exp 1H & 13C NMR Experiment Synthesis->NMR_Exp Sample Experimental_Data Experimental NMR Spectra NMR_Exp->Experimental_Data Comparison Comparative Analysis Experimental_Data->Comparison Predicted_Data Predicted NMR Spectra (Computational) Predicted_Data->Comparison Analog_Data Analog NMR Spectra (Literature Data) Analog_Data->Comparison Validation Structure Validation Comparison->Validation

Caption: Workflow for the validation of NMR data.

Tautomerism Thiol 5-Methyl-1,3,4-oxadiazole-2-thiol (Thiol Form) Thione 5-Methyl-1,3,4-oxadiazol-2(3H)-thione (Thione Form) Thiol->Thione Tautomeric Equilibrium

Caption: Thiol-thione tautomerism in 5-Methyl-1,3,4-oxadiazole-2-thiol.

References

Validation

comparative study of synthetic routes to 5-Methyl-1,3,4-oxadiazole-2-thiol

A comprehensive comparative analysis of synthetic routes to 5-Methyl-1,3,4-oxadiazole-2-thiol is presented for researchers, scientists, and professionals in drug development. This guide details various synthetic pathways...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of synthetic routes to 5-Methyl-1,3,4-oxadiazole-2-thiol is presented for researchers, scientists, and professionals in drug development. This guide details various synthetic pathways, offering a side-by-side comparison of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol and its derivatives predominantly proceeds through the cyclization of an appropriate acyl hydrazide with carbon disulfide in a basic medium.[1][2] The primary variations in the synthetic strategies involve the starting material and the number of steps required to obtain the target molecule. Below is a summary of the most common routes.

Route 1: Three-Step Synthesis from Acetic Acid

This is a classical and widely reported method that begins with a simple carboxylic acid.[3][4] The process involves:

  • Esterification: Acetic acid is converted to its corresponding ester, typically methyl acetate, by reacting with methanol in the presence of an acid catalyst.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form acetohydrazide.

  • Cyclization: The acetohydrazide is subsequently cyclized by reacting with carbon disulfide in the presence of a strong base like potassium hydroxide, followed by acidification to yield the final product.[1][3]

Route 2: Two-Step Synthesis from Methyl Acetate

This approach is more direct if the corresponding ester is commercially available, bypassing the initial esterification step.

  • Hydrazinolysis: Methyl acetate is reacted with hydrazine hydrate to produce acetohydrazide.[3]

  • Cyclization: The acetohydrazide is then cyclized with carbon disulfide and a base, similar to Route 1.[2][3]

Route 3: One-Pot Synthesis from Acetohydrazide

For researchers with access to acetohydrazide, this is the most straightforward method.

  • Cyclization: Acetohydrazide is directly reacted with carbon disulfide in a basic alcoholic solution, followed by acidification to precipitate the 5-Methyl-1,3,4-oxadiazole-2-thiol.[1][2][5] This method is often favored for its simplicity and efficiency.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, providing a comparative overview of the different routes. The data is based on reported syntheses of various 5-substituted analogs, as specific yield and reaction time for the 5-methyl derivative can vary.

StepStarting MaterialReagentsSolventReaction Time (hours)Yield (%)Reference
Esterification Carboxylic AcidMethanol, H₂SO₄Methanol4High[3]
Hydrazinolysis EsterHydrazine HydrateEthanol8High[3]
Cyclization Acyl HydrazideCS₂, KOHEthanol6 - 1065 - 88[3][6][7]

Experimental Protocols

Protocol for Route 1: Three-Step Synthesis from Acetic Acid

Step 1: Synthesis of Methyl Acetate (Esterification)

  • In a round-bottom flask equipped with a reflux condenser, add acetic acid.

  • Add an excess of absolute methanol and a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for approximately 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After completion, distill off the excess methanol using a rotary evaporator.

  • Pour the residue into water and extract the methyl acetate.

Step 2: Synthesis of Acetohydrazide (Hydrazinolysis)

  • Dissolve the methyl acetate in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (80%) to the solution.

  • Reflux the reaction mixture for about 8 hours, monitoring the progress with TLC.

  • After the reaction is complete, distill off the excess hydrazine and solvent.

  • Collect the crude solid, wash with water, and recrystallize from aqueous ethanol.[3]

Step 3: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol (Cyclization)

  • Dissolve the synthesized acetohydrazide in absolute ethanol.

  • Add carbon disulfide to the solution.

  • Subsequently, add a solution of potassium hydroxide in water.

  • Stir the reaction mixture thoroughly and reflux for 6-10 hours.[7]

  • After completion, dilute the mixture with distilled water and acidify with hydrochloric acid to a pH of 2-3.

  • Filter the resulting precipitate, wash it with diethyl ether, and recrystallize from ethanol to obtain the pure product.[3][4]

Mandatory Visualization

Synthetic_Routes_to_5_Methyl_1_3_4_oxadiazole_2_thiol A Acetic Acid B Methyl Acetate A->B Esterification (Methanol, H₂SO₄) C Acetohydrazide B->C Hydrazinolysis (Hydrazine Hydrate) D 5-Methyl-1,3,4-oxadiazole-2-thiol C->D Cyclization (CS₂, KOH)

Caption: Comparative workflow of synthetic routes to 5-Methyl-1,3,4-oxadiazole-2-thiol.

References

Comparative

The Battle Against Fungal Pathogens: Assessing the Potency of Novel Derivatives Against Standard Antifungal Drugs

For Researchers, Scientists, and Drug Development Professionals The rising tide of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates the urgent development of novel therap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates the urgent development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro potency of recently developed antifungal derivatives against established standard drugs, supported by experimental data and detailed methodologies. The information presented herein aims to facilitate the objective assessment of these next-generation antifungals and guide future research and development endeavors.

Quantitative Assessment of Antifungal Potency

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC values of novel antifungal derivatives and standard drugs against a panel of clinically relevant fungal pathogens.

Table 1: Comparative In Vitro Activity of a Novel Nicotinamide Derivative (16g) and Fluconazole against Candida Species

Fungal SpeciesMIC (µg/mL) of 16gMIC (µg/mL) of FluconazoleReference
C. albicans SC53140.25Comparable[1]
Fluconazole-resistant C. albicans (6 strains)0.125 - 1>64[1]

Table 2: Comparative In Vitro Activity of Novel Triazole Derivatives and Fluconazole against Candida albicans

CompoundMIC (µg/mL) against C. albicansReference
Novel Triazole 14l 0.125[2]
Novel Triazole 19g 0.031[2]
Novel Triazole 20b 0.016[2]
Fluconazole (Reference) 0.25 - 4[2]

Table 3: In Vitro Activity of New Antifungals and Standard Drugs against Candida auris

Antifungal AgentMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Ibrexafungerp 0.06 - 20.51[3]
Manogepix (active form of Fosmanogepix) Not specifiedNot specified0.03[3]
Rezafungin Not specifiedNot specified0.25 (Mode)[3]
Fluconazole ≥32 (94% of isolates)128256[4]
Amphotericin B 0.25 - 4Not specifiedNot specified[4]
Anidulafungin Not specifiedNot specifiedNot specified[5]
Micafungin 4 - 8 (for 2 resistant isolates)Not specifiedNot specified[4]
Caspofungin Not specifiedNot specifiedNot specified[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) and The European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

This method is a standardized reference for testing the susceptibility of yeasts to antifungal agents.[6]

  • Inoculum Preparation:

    • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

    • A suspension of the yeast is prepared in sterile saline and adjusted to match the turbidity of a 0.5 McFarland standard.

    • This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

  • Antifungal Agent Preparation:

    • Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions.

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared yeast suspension.

    • The plates are incubated at 35°C for 24-48 hours.[5]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control well.

EUCAST E.Def 7.3 Broth Microdilution Method for Yeasts

This method provides an alternative standardized procedure for antifungal susceptibility testing of yeasts.

  • Inoculum Preparation:

    • Yeast colonies are suspended in sterile distilled water to achieve a specific optical density.

    • The suspension is then diluted in RPMI 2% glucose medium to a final inoculum density of 0.5-2.5 x 10⁵ CFU/mL.

  • Antifungal Agent Preparation:

    • Antifungal agents are serially diluted in the microtiter plates using RPMI 2% glucose medium.

  • Inoculation and Incubation:

    • The microtiter plates are inoculated with the yeast suspension.

    • Plates are incubated at 35-37°C for 24 hours.

  • Endpoint Reading:

    • The MIC endpoint is read spectrophotometrically at 530 nm as the lowest drug concentration that causes a 50% reduction in turbidity compared to the drug-free control.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways disrupted by novel antifungal agents is crucial for their rational development and clinical application.

Olorofim: Inhibition of Pyrimidine Biosynthesis

Olorofim is a first-in-class orotomide antifungal that targets the fungal enzyme dihydroorotate dehydrogenase (DHODH).[8][9] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[10][11] By inhibiting DHODH, Olorofim depletes the fungal cell of pyrimidines, leading to the cessation of growth.

Olorofim_Mechanism cluster_fungal_cell Fungal Cell Carbamoyl_phosphate Carbamoyl phosphate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate Multiple steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple steps DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Olorofim Olorofim Olorofim->DHODH Inhibits DHODH->Orotate

Olorofim inhibits the fungal dihydroorotate dehydrogenase (DHODH) enzyme.

Rezafungin and Ibrexafungerp: Targeting Fungal Cell Wall Integrity

Rezafungin and Ibrexafungerp belong to the echinocandin and triterpenoid classes of antifungals, respectively. Both agents share a common mechanism of action: the inhibition of 1,3-β-D-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[12][13][14][15] Disruption of glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and fungal cell death.[16][17]

Glucan_Synthase_Inhibition cluster_fungal_cell_wall Fungal Cell Periphery UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->beta_Glucan Synthesizes Cell_Wall Fungal Cell Wall beta_Glucan->Cell_Wall Incorporation Inhibitors Rezafungin Ibrexafungerp Inhibitors->Glucan_Synthase Inhibit

Rezafungin and Ibrexafungerp inhibit 1,3-β-D-glucan synthase.

Fosmanogepix: Disrupting GPI-Anchor Biosynthesis

Fosmanogepix is a first-in-class antifungal agent that, after conversion to its active form manogepix, targets the fungal enzyme Gwt1.[18][19] Gwt1 is essential for an early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[20] GPI anchors are crucial for attaching various proteins to the fungal cell wall, which are vital for cell wall integrity, adhesion, and virulence. Inhibition of Gwt1 disrupts this process, leading to a weakened cell wall and ultimately, fungal cell death.

Fosmanogepix_Mechanism cluster_er Endoplasmic Reticulum GlcN_PI GlcN-PI Gwt1 Gwt1 Enzyme GlcN_PI->Gwt1 Substrate GlcN_acyl_PI GlcN(acyl)PI Gwt1->GlcN_acyl_PI Inositol Acylation GPI_anchor Mature GPI-anchor GlcN_acyl_PI->GPI_anchor Further processing Cell_Wall_Proteins Cell Wall Proteins GPI_anchor->Cell_Wall_Proteins Attachment Manogepix Manogepix (from Fosmanogepix) Manogepix->Gwt1 Inhibits

Fosmanogepix's active form, manogepix, inhibits the Gwt1 enzyme.

Experimental Workflow Overview

The general workflow for assessing the in vitro antifungal potency of derivatives against standard drugs is a multi-step process designed to ensure accuracy and reproducibility.

Antifungal_Testing_Workflow cluster_workflow Experimental Workflow Strain_Selection Fungal Strain Selection (Clinical Isolates, ATCC strains) Culture Subculture and Purity Check Strain_Selection->Culture Inoculum_Prep Inoculum Preparation (Standardized cell density) Culture->Inoculum_Prep Microdilution Broth Microdilution Assay (96-well plates) Inoculum_Prep->Microdilution Drug_Dilution Preparation of Antifungal Serial Dilutions Drug_Dilution->Microdilution Incubation Incubation (Controlled temperature and time) Microdilution->Incubation MIC_Reading MIC Endpoint Determination (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison MIC_Reading->Data_Analysis

Generalized workflow for in vitro antifungal susceptibility testing.

References

Validation

mechanism of action studies for bioactive 1,3,4-oxadiazole compounds

A Comprehensive Guide to the Mechanism of Action of Bioactive 1,3,4-Oxadiazole Compounds The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities....

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Mechanism of Action of Bioactive 1,3,4-Oxadiazole Compounds

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative overview of the mechanisms of action for bioactive 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of 1,3,4-Oxadiazole Compounds

1,3,4-Oxadiazole derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of crucial enzymes and growth factor signaling pathways involved in cancer cell proliferation and survival.[1][2] These compounds have been shown to target enzymes such as thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, telomerase, and thymidine phosphorylase.[1]

Comparative Quantitative Data: Anticancer Activity
CompoundTarget/MechanismCancer Cell Line(s)IC50 Value(s)Reference
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleThymidylate Synthase InhibitorMCF-7 (Breast), SGC-7901 (Stomach), HepG2 (Liver)0.7 ± 0.2 µM, 30.0 ± 1.2 µM, 18.3 ± 1.4 µM[1]
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamideHDAC8 InhibitorMCF-7 and MDA-MB-231 (Breast)Not specified in abstract[1][2]
2,5-di(pyridin-3-yl)-1,3,4-oxadiazoleThymidine Phosphorylase InhibitorNot applicable (Enzyme assay)Potent inhibitor[1]
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)STAT3 Inhibition (Predicted)MDA-MB-231 (Breast), HT-29 (Colon)Reduced viability at 10 µM[3]
Naproxen-based 1,3,4-oxadiazole derivative (Compound 4)EGFR InhibitorMCF-7 (Breast), HepG2 (Liver)2.13 µg/mL, 1.63 µg/mL[4]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)- 1,3,4-oxadiazole (6)Apoptosis induction, NF-κB signaling inhibitionHepatocellular carcinoma cellsNot specified in abstract[5]
3-((2-Fluorophenyl)amino)methyl)-5- (quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (16)Telomerase InhibitorNot specifiedNot specified in abstract[5]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

This assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the 1,3,4-oxadiazole compounds and incubated for another 24-48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Enzyme Inhibition Assays (General Protocol):

  • Enzyme and Substrate Preparation: The target enzyme (e.g., Thymidylate Synthase, HDAC8) and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 1,3,4-oxadiazole inhibitor for a specified time.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Detection: The product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Signaling Pathway Diagram: Anticancer Mechanism

anticancer_pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor (EGFR/VEGFR) Receptor (EGFR/VEGFR) Growth Factor->Receptor (EGFR/VEGFR) Signaling Cascade Signaling Cascade Receptor (EGFR/VEGFR)->Signaling Cascade Proliferation & Survival Proliferation & Survival Signaling Cascade->Proliferation & Survival 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole->Receptor (EGFR/VEGFR) Inhibits Topoisomerase II Topoisomerase II 1,3,4-Oxadiazole->Topoisomerase II Inhibits Telomerase Telomerase 1,3,4-Oxadiazole->Telomerase Inhibits HDAC HDAC 1,3,4-Oxadiazole->HDAC Inhibits Thymidylate Synthase Thymidylate Synthase 1,3,4-Oxadiazole->Thymidylate Synthase Inhibits Apoptosis Apoptosis 1,3,4-Oxadiazole->Apoptosis Induces DNA DNA Topoisomerase II->DNA Telomerase->DNA HDAC->DNA Thymidylate Synthase->DNA

Caption: Anticancer mechanisms of 1,3,4-oxadiazoles.

Antimicrobial Activity of 1,3,4-Oxadiazole Compounds

The antimicrobial properties of 1,3,4-oxadiazole derivatives are attributed to their ability to inhibit essential microbial enzymes and interfere with crucial biosynthetic pathways.[6] Key targets include enzymes involved in cell wall synthesis, DNA replication, and ergosterol biosynthesis in fungi.[6]

Comparative Quantitative Data: Antimicrobial Activity
Compound Class/DerivativeTarget/MechanismMicrobial Strain(s)MIC Value(s)Reference
Nalidixic acid-1,3,4-oxadiazole hybridsDNA gyrase inhibitionS. aureus, B. cereus, E. coli, K. pneumoniae, P. aeruginosa2-3 times stronger than nalidixic acid[7]
Benzothiazepine/benzodiazepine derivatives of aryl-1,3,4-oxadiazoleNot specifiedP. aeruginosa, S. aureusStronger than ampicillin[7]
1,3,4-Oxadiazole derivatives (OZE-I, OZE-II, OZE-III)Not specifiedS. aureus (including MRSA strains)4-32 µg/mL[8]
2,5-disubstituted 1,3,4-oxadiazolesEnoyl reductase (InhA), 14α-demethylase, GlcN-6-P synthaseMycobacterial, bacterial, and fungal strainsNot specified in abstract[6]
Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The 1,3,4-oxadiazole compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Gyrase Inhibition Assay:

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and ATP in an assay buffer is prepared.

  • Inhibitor Addition: Various concentrations of the 1,3,4-oxadiazole compound are added to the reaction mixture.

  • Incubation: The mixture is incubated at 37°C for 1 hour to allow the enzyme to relax the supercoiled DNA.

  • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Inhibition Assessment: Inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.

Workflow Diagram: Antimicrobial Screening

antimicrobial_workflow Start Start Synthesized 1,3,4-Oxadiazole Compounds Synthesized 1,3,4-Oxadiazole Compounds Start->Synthesized 1,3,4-Oxadiazole Compounds Primary Screening (e.g., Disk Diffusion) Primary Screening (e.g., Disk Diffusion) Synthesized 1,3,4-Oxadiazole Compounds->Primary Screening (e.g., Disk Diffusion) Active Compounds Active Compounds Primary Screening (e.g., Disk Diffusion)->Active Compounds MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Active Compounds->MIC Determination (Broth Microdilution) Mechanism of Action Studies Mechanism of Action Studies MIC Determination (Broth Microdilution)->Mechanism of Action Studies Enzyme Inhibition Assays (e.g., DNA Gyrase) Enzyme Inhibition Assays (e.g., DNA Gyrase) Mechanism of Action Studies->Enzyme Inhibition Assays (e.g., DNA Gyrase) Biofilm Inhibition Assay Biofilm Inhibition Assay Mechanism of Action Studies->Biofilm Inhibition Assay End End Enzyme Inhibition Assays (e.g., DNA Gyrase)->End Biofilm Inhibition Assay->End

Caption: Workflow for antimicrobial screening of compounds.

Anti-inflammatory Activity of 1,3,4-Oxadiazole Compounds

1,3,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.[9] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of prostaglandins and leukotrienes, respectively.[10] Some derivatives may also target inflammatory signaling cascades like the NF-κB pathway.[11]

Comparative Quantitative Data: Anti-inflammatory Activity
CompoundModel/AssayEffectDoseReference
OSD (a 2,5-disubstituted-1,3,4-oxadiazole)Carrageenan-induced rat paw edema60% reduction in edema100 mg/kg[11]
OPD (a 2,5-disubstituted-1,3,4-oxadiazole)Carrageenan-induced rat paw edema32.5% reduction in edema100 mg/kg[11]
OSD and OPDComplete Freund's adjuvant-induced arthritisReduced paw edema and NO levels200 mg/kg for 14 days[11]
OSD and OPDLPS-stimulated RAW264.7 cellsInhibition of nitric oxide and reactive oxygen speciesNot specified[11]
Flurbiprofen-derived 1,3,4-oxadiazoles (Ox-6d and Ox-6f)Carrageenan-induced hind paw edema76.64% and 79.83% reduction in edema, respectively10 mg/kg[12]
Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats:

This is a widely used acute inflammatory model.

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with 1,3,4-oxadiazole compounds).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

LPS-Stimulated Macrophage Assay:

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the 1,3,4-oxadiazole compounds for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibition of NO production by the compounds is calculated relative to the LPS-stimulated control.

Signaling Pathway Diagram: Anti-inflammatory Mechanism

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression COX/LOX Pathways COX/LOX Pathways Pro-inflammatory Gene Expression->COX/LOX Pathways Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX Pathways->Prostaglandins/Leukotrienes Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole->NF-κB Pathway Inhibits 1,3,4-Oxadiazole->COX/LOX Pathways Inhibits

Caption: Anti-inflammatory mechanisms of 1,3,4-oxadiazoles.

References

Comparative

Comparative Cytotoxicity of 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives: A Guide for Researchers

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of 5-Methyl-1,3,4-oxadiazole-2-thiol against several cancer cell lines. The data presented is compiled from recent studies to ass...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of 5-Methyl-1,3,4-oxadiazole-2-thiol against several cancer cell lines. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in this area of anticancer research.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
5a 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[1][2][3]oxadiazole-2-thioneHepG2 (Hepatocarcinoma)12.01DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)7.52DoxorubicinNot Specified
HL-60 (Leukemia)9.7DoxorubicinNot Specified
76 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast Cancer)0.7 ± 0.25-Fluorouracil22.8 ± 1.2
SGC-7901 (Stomach Cancer)30.0 ± 1.25-Fluorouracil28.9 ± 2.2
HepG2 (Liver Cancer)18.3 ± 1.45-Fluorouracil16.7 ± 1.5
73 (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHEPG2, MCF7, SW1116, BGC8231.18 ± 0.14Staurosporine4.18 ± 0.05
4h 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativeA549 (Lung Carcinoma)<0.14Not SpecifiedNot Specified
4g 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativeC6 (Glioblastoma)8.16Not SpecifiedNot Specified
AMK OX-9 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanoneA549 (Lung Carcinoma)20.73Not SpecifiedNot Specified
AMK OX-10 Not SpecifiedHeLa (Cervical Cancer)5.34Not SpecifiedNot Specified
AMK OX-8 Not SpecifiedHeLa (Cervical Cancer)35.29Not SpecifiedNot Specified
AMK OX-12 Not SpecifiedHeLa (Cervical Cancer)32.91Not SpecifiedNot Specified
OX5 3-{5-[4-(dimethylamino) phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-olHepG2 (Liver Cancer)24.78 ± 0.295-Fluorouracil8.1 ± 0.11
OX6 3-[5-(2-hydroxyphenyl)- 1,3,4-oxadiazol-2-yl]naphthalen-2-olHepG2 (Liver Cancer)25.86 ± 0.465-Fluorouracil8.1 ± 0.11

Experimental Protocols

The cytotoxicity of the 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives was primarily evaluated using the MTT assay.[1][4][5]

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

1. Cell Seeding:

  • Cancer cell lines (e.g., HepG2, MCF-7, HL-60, A549, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well).

  • The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The synthesized 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Various concentrations of the test compounds are added to the wells containing the cells.

  • The cells are incubated with the compounds for a specified period, typically 24 to 48 hours.

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow: Cytotoxicity Assessment

G General Workflow for In Vitro Cytotoxicity Assessment A Cancer Cell Line Seeding (96-well plate) B Incubation (24h) A->B C Treatment with 5-Methyl-1,3,4-oxadiazole-2-thiol Derivatives (Varying Concentrations) B->C D Incubation (24-48h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Calculation) F->G

Caption: A diagram illustrating the general workflow for evaluating the in vitro cytotoxicity of chemical compounds.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Some 1,3,4-oxadiazole derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1]

G Proposed Signaling Pathway for Cytotoxicity cluster_0 Cellular Processes A 5-Methyl-1,3,4-oxadiazole-2-thiol Derivative B Tubulin Polymerization A->B Inhibition C Microtubule Formation B->C D Mitotic Spindle Assembly C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis (Programmed Cell Death) E->F

Caption: A diagram showing the proposed mechanism of action involving the inhibition of tubulin polymerization.

References

Validation

A Comparative Analysis of Cross-Reactivity Among Heterocyclic Compounds: A Focus on Benzodiazepines in Immunoassays

For Immediate Release – This guide provides a comprehensive comparison of the cross-reactivity of various heterocyclic compounds, with a specific focus on the benzodiazepine class, in commonly used immunoassay screening...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive comparison of the cross-reactivity of various heterocyclic compounds, with a specific focus on the benzodiazepine class, in commonly used immunoassay screening platforms. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of assay specificity and potential for false-positive or false-negative results.

The extensive use of benzodiazepines for their sedative, anxiolytic, and anticonvulsant properties has made them a frequent subject of clinical and forensic toxicology screening.[1] Immunoassays are often the first line of screening for these compounds due to their speed and ease of use. However, a significant challenge with these assays is the variable cross-reactivity among different benzodiazepines and with other structurally unrelated compounds.[2][3] This guide aims to elucidate these complexities by presenting quantitative cross-reactivity data, detailing experimental protocols, and illustrating the underlying biological pathways.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of its ability to detect compounds other than its target analyte. In the context of benzodiazepine immunoassays, which are typically designed to detect a common structural motif, the degree of cross-reactivity with different benzodiazepines can vary significantly. This variability can be influenced by the specific antibody used in the assay and the structural nuances of the benzodiazepine molecule.[1][4]

Below are tables summarizing the cross-reactivity of various benzodiazepines and other compounds in different immunoassay systems. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff calibrator (e.g., Oxazepam).

Table 1: Cross-Reactivity of Various Benzodiazepines in a BNZG Assay System

CompoundConcentration for Positive Result (µg/mL)
Oxazepam (cutoff) 0.2
Diazepam0.065
Nordiazepam0.07
α-Hydroxy-Alprazolam0.1
Delorazepam0.1
Desalkylflurazepam0.1
Flurazepam0.1
Midazolam0.1
Halazepam0.15
α-Hydroxy-Triazolam0.15
Triazolam0.15
Alprazolam0.2
Flunitrazepam0.2
Lormetazepam0.2
Medazepam0.2
Prazepam0.2
Temazepam0.2
Bromazepam0.3
Clonazepam0.3
N-Desmethylflunitrazepam0.3
Nitrazepam0.3
Lorazepam0.4
Temazepam Glucuronide0.4
7-Aminoflunitrazepam0.5
Clobazam0.7
Oxazepam Glucuronide0.7
7-Aminonitrazepam0.75
Lorazepam Glucuronide1.0
Chlordiazepoxide1.5
7-Aminoclonazepam1.9

Data sourced from MercyOne Laboratory Test Catalog.[5]

Table 2: Cross-Reactivity of Non-Benzodiazepine Compounds

Some non-benzodiazepine compounds have been reported to cross-react with benzodiazepine immunoassays, potentially leading to false-positive results.[6]

CompoundReported Cross-Reactivity
OxaprozinCan produce positive results at concentrations of 5,000-10,000 ng/mL[6]
SertralineCan produce false-positive results

It is crucial to note that the absence of a compound in these tables does not guarantee a lack of cross-reactivity. Manufacturers' package inserts and published literature may contain more extensive, though sometimes variable, cross-reactivity data.[2][3]

Experimental Protocols

The data presented in this guide is primarily derived from immunoassay-based experiments. The following is a generalized protocol for determining cross-reactivity using an Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format.

Protocol: Competitive ELISA for Cross-Reactivity Analysis

  • Antigen Coating: A microtiter plate is coated with a conjugate of the target analyte (e.g., a benzodiazepine derivative) and a carrier protein. The plate is then incubated to allow for binding and subsequently washed to remove any unbound antigen.

  • Blocking: A blocking buffer is added to the wells to prevent non-specific binding of antibodies in subsequent steps. The plate is incubated and then washed.

  • Competitive Binding: A mixture of a fixed amount of primary antibody (specific to the target benzodiazepine class) and a sample containing the test compound (or standard) is added to the wells. The plate is incubated. During this step, the test compound in the sample competes with the coated antigen for binding to the primary antibody.

  • Secondary Antibody and Detection: The plate is washed to remove unbound primary antibody. A secondary antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is added. This secondary antibody binds to the primary antibody that is now bound to the coated antigen.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Data Analysis: The absorbance of the wells is measured using a microplate reader. The concentration of the test compound is inversely proportional to the signal intensity. The cross-reactivity is calculated relative to the concentration of the standard that produces a 50% inhibition of the maximum signal.

For more detailed ELISA protocols, researchers can refer to resources from suppliers like Creative Diagnostics, Thermo Fisher Scientific, and Sigma-Aldrich.[7][8][9] It is important to note that confirmation of positive immunoassay results should always be performed using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][10]

Visualizations: Workflow and Signaling Pathway

To further clarify the processes involved in cross-reactivity analysis and the mechanism of action of benzodiazepines, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_ia Immunoassay cluster_analysis Data Analysis Spiked_Urine_Sample Spiked Urine Sample (with test compound) Add_to_Plate Add Sample/Standard and Antibody to Coated Microplate Spiked_Urine_Sample->Add_to_Plate Standard_Solutions Standard Solutions (e.g., Oxazepam) Standard_Solutions->Add_to_Plate Incubation Incubation (Competitive Binding) Add_to_Plate->Incubation Wash_Step_1 Wash Step Incubation->Wash_Step_1 Add_Secondary_Ab Add Enzyme-Linked Secondary Antibody Wash_Step_1->Add_Secondary_Ab Incubation_2 Incubation Add_Secondary_Ab->Incubation_2 Wash_Step_2 Wash Step Incubation_2->Wash_Step_2 Add_Substrate Add Substrate Wash_Step_2->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Read_Absorbance Read Absorbance (Plate Reader) Color_Development->Read_Absorbance Calculate_Cross_Reactivity Calculate % Cross-Reactivity vs. Standard Read_Absorbance->Calculate_Cross_Reactivity G Benzodiazepine Action at the GABA-A Receptor cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Ion Channel GABA->GABA_A_Receptor:f1 Binds BZD Benzodiazepine BZD->GABA_A_Receptor:f2 Binds (Allosteric Modulation) Chloride_Influx Cl- Influx GABA_A_Receptor:f3->Chloride_Influx Opens Neuron_Interior Neuron Interior (Hyperpolarized) Chloride_Influx->Neuron_Interior

References

Comparative

Unraveling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methyl-1,3,4-oxadiazole-2-thiol Based Compounds

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of promising 5-Methyl-1,3,4-oxadiazole-2-thiol based compounds. This analy...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of promising 5-Methyl-1,3,4-oxadiazole-2-thiol based compounds. This analysis, supported by experimental data, aims to illuminate the therapeutic potential and guide future research in this area.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] The addition of a 5-methyl and a 2-thiol group to this core structure has given rise to a class of compounds with significant therapeutic promise. This guide synthesizes the available preclinical data to offer a clear comparison between their performance in laboratory assays and within living organisms.

In Vitro Efficacy: A Look at Cellular and Microbial Activity

The in vitro assessment of 5-Methyl-1,3,4-oxadiazole-2-thiol derivatives has revealed potent activity against a range of cancer cell lines and microbial pathogens. Cytotoxicity, measured as the half-maximal inhibitory concentration (IC50), and antimicrobial activity, determined by the minimum inhibitory concentration (MIC), are key metrics in these evaluations.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of 1,3,4-oxadiazole-2-thiol derivatives against various human cancer cell lines. For instance, a series of novel 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[3][4][5]oxadiazole-2-thione derivatives were synthesized and evaluated for their in vitro cytotoxicity against hepatocarcinoma (HepG2), breast adenocarcinoma (MCF-7), and leukemia (HL-60) cells.[6] One notable compound, with trimethoxy substituents on both phenyl rings, exhibited significant cytotoxic effects with IC50 values of 12.01 µM against HepG2, 7.52 µM against MCF-7, and 9.7 µM against HL-60 cells.[6]

Another study focused on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives and found that several compounds displayed high antiproliferative activity against the A549 lung cancer cell line, with some showing IC50 values as low as <0.14 µM, which is more potent than the standard drug cisplatin (IC50: 4.98 µM).[7]

Table 1: Summary of In Vitro Anticancer Efficacy of Selected 1,3,4-Oxadiazole-2-thiol Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5aHepG212.01[6]
MCF-77.52[6]
HL-609.7[6]
Compound 4hA549<0.14[7]
Compound 4iA5491.59[7]
Compound 4lA5491.80[7]
AMK OX-9A54920.73[8]
AMK OX-8HeLa35.29[8]
AMK OX-10HeLa5.34[8]
Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. A study on 1,3,4-oxadiazole-2-thiol derivatives containing cyclic secondary amines reported moderate to potential antibacterial and antifungal activity, with MIC values ranging from 6–50 μM against selected bacteria and 12–50 μM against common fungi.[5][9] Another study highlighted a 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivative that showed stronger activity against E. coli and S. pneumoniae compared to ampicillin.[10]

Table 2: Summary of In Vitro Antimicrobial Efficacy of Selected 1,3,4-Oxadiazole-2-thiol Derivatives

Compound TypeMicrobial StrainMIC (µM)Reference
Derivatives with cyclic secondary aminesBacteria6-50[5][9]
Fungi12-50[5][9]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli> Ampicillin[10]
S. pneumoniae> Ampicillin[10]

In Vivo Efficacy: Performance in Animal Models

Translating promising in vitro results into effective in vivo therapies is a critical step in drug development. For 5-Methyl-1,3,4-oxadiazole-2-thiol based compounds, in vivo studies have primarily focused on anticancer activity in mouse models.

A significant study evaluated a series of 1,3,4-oxadiazole derivatives for both in vitro cytotoxicity and in vivo anti-tumor activity using a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice.[8] Four compounds that showed potent in vitro activity were found to be safe in acute oral toxicity studies and were effective in reducing tumor size and weight in the in vivo model.[8] These derivatives were found to be significantly effective in reducing tumor volume and tumor weight.[8]

Table 3: Summary of In Vivo Anticancer Efficacy of Selected 1,3,4-Oxadiazole Derivatives in DLA-Induced Solid Tumor Model

Compound IDAnimal ModelOutcomeReference
AMK OX-8Swiss albino miceSignificant reduction in tumor volume and weight[8]
AMK OX-9Swiss albino miceSignificant reduction in tumor volume and weight[8]
AMK OX-11Swiss albino miceSignificant reduction in tumor volume and weight[8]
AMK OX-12Swiss albino miceSignificant reduction in tumor volume and weight[8]

Experimental Protocols

A detailed understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate 48 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Serially dilute test compound in broth prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate_plate Incubate plate inoculate_wells->incubate_plate observe_growth Observe for visible growth incubate_plate->observe_growth determine_mic Determine the lowest concentration with no growth (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Antitumor Activity: DLA-Induced Solid Tumor Model
  • Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are injected subcutaneously into the right hind limb of mice.

  • Compound Administration: After 24 hours of tumor inoculation, the test compounds are administered orally or intraperitoneally daily for a specified period.

  • Tumor Measurement: The tumor volume is measured every alternate day using a vernier caliper.

  • Data Analysis: At the end of the treatment period, the mice are sacrificed, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Mechanism of Action: Targeting Key Cellular Processes

The anticancer activity of 1,3,4-oxadiazole-2-thiol derivatives is often attributed to their ability to interfere with critical cellular pathways, such as tubulin polymerization and the activity of matrix metalloproteinases (MMPs).

Tubulin Polymerization Inhibition

Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of tubulin polymerization.[6] Microtubules, which are dynamic polymers of tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway cluster_inhibition Mechanism of Action compound 5-Methyl-1,3,4-oxadiazole-2-thiol Derivative tubulin Tubulin Dimers compound->tubulin Inhibits microtubules Microtubule Polymerization tubulin->microtubules Polymerize into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Required for mitosis progression apoptosis Apoptosis cell_cycle->apoptosis Leads to

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Matrix Metalloproteinase-9 (MMP-9) Inhibition

Matrix metalloproteinases are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor invasion and metastasis.[3] Some 1,3,4-oxadiazole derivatives have been shown to inhibit MMP-9.[7] By blocking the activity of MMP-9, these compounds can prevent the breakdown of the ECM, thereby inhibiting cancer cell migration and invasion, which are key steps in the metastatic cascade.

MMP9_Inhibition_Pathway cluster_inhibition Mechanism of Action compound 5-Methyl-1,3,4-oxadiazole-2-thiol Derivative mmp9 MMP-9 compound->mmp9 Inhibits ecm Extracellular Matrix (ECM) Degradation mmp9->ecm Promotes invasion Cancer Cell Invasion ecm->invasion Allows metastasis Metastasis invasion->metastasis Leads to

Caption: Inhibition of MMP-9 preventing cancer cell invasion.

Conclusion

The available data strongly suggests that 5-Methyl-1,3,4-oxadiazole-2-thiol based compounds are a promising class of therapeutic agents with potent in vitro anticancer and antimicrobial activities. Importantly, these in vitro findings have shown translation to in vivo efficacy in preclinical cancer models. The mechanisms of action, including the inhibition of tubulin polymerization and MMP-9, provide a solid rationale for their observed biological effects. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate their therapeutic potential and advance these promising compounds towards clinical development.

References

Validation

A Comparative Guide to the Synthesis of 1,3,4-Oxadiazoles: Conventional vs. Green Methodologies

For researchers, scientists, and drug development professionals, the synthesis of 1,3,4-oxadiazole scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of con...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,3,4-oxadiazole scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of conventional and green synthesis methods, offering insights into their respective efficiencies, environmental impacts, and experimental protocols.

The 1,3,4-oxadiazole nucleus is a versatile pharmacophore found in a wide array of medicinally important compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Traditionally, the synthesis of these heterocyclic compounds has relied on methods that often involve harsh reagents, toxic solvents, and lengthy reaction times.[1] However, the principles of green chemistry have spurred the development of more sustainable and efficient alternatives.[3][4] This guide presents a comparative analysis of these two approaches, supported by experimental data and detailed methodologies.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key performance indicators for various conventional and green synthesis methods for 1,3,4-oxadiazoles, highlighting the significant advantages of the latter in terms of reaction time and yield.

MethodCatalyst/ReagentSolventTimeYield (%)Reference
Conventional Methods
CyclodehydrationPOCl₃, SOCl₂Various organicSeveral hours (reflux)62-70[5][6]
Oxidative CyclizationLead tetraacetate, KMnO₄Various organicLong reaction timesVariable[7]
From AcylhydrazonesRefluxing with acetic anhydrideAcetic anhydride12 hoursVariable[8]
Green Synthesis Methods
Microwave-assistedChloramine-TEthanol4 minutes70-90[5][9]
Microwave-assisted (solvent-free)1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS)None25 minutesHigh[8]
Ultrasound-assistedPotassium bicarbonateEthanolNot specified81-93[10]
Grinding (solvent-free)Molecular iodine (catalytic)None5-10 minutes88-92[7]
Ionic Liquid-mediatedIonic liquidIonic liquid3 hours (reflux)Good

Experimental Protocols

Conventional Synthesis: Oxidative Cyclization of N-Acylhydrazones

This protocol is a typical example of a conventional method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

Materials:

  • Aromatic hydrazide

  • Aromatic aldehyde

  • Dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride)[5][6]

  • Appropriate organic solvent (e.g., DMF, DMSO)[5]

Procedure:

  • Dissolve the aromatic hydrazide in a suitable organic solvent.

  • Add an equimolar amount of the aromatic aldehyde to the solution.

  • Reflux the mixture for several hours to form the N-acylhydrazone intermediate.

  • After cooling, add the dehydrating agent dropwise under controlled temperature conditions.

  • Continue to reflux the reaction mixture for several more hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and neutralize with a suitable base.

  • Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Green Synthesis: Microwave-Assisted Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole

This protocol exemplifies a rapid and efficient green synthesis approach.[9]

Materials:

  • Isoniazid (0.01 mole, 1.37 g)

  • Aromatic aldehyde (0.01 mole)

  • DMF (5 drops)

  • Chloramine-T (0.01 mole)

  • Ethanol (15 ml)

Procedure:

  • In a microwave-safe vessel, mix isoniazid, the aromatic aldehyde, and DMF.

  • Irradiate the mixture in a microwave synthesizer at 300 W for 3 minutes in 30-second intervals.[9]

  • Cool the reaction mixture and treat it with ice-cold water.

  • Filter the resulting solid product, wash it with water, and recrystallize from ethanol to obtain the intermediate.

  • Dissolve the intermediate (0.01 mole) in ethanol (15 ml) in a microwave-safe vessel.

  • Add chloramine-T (0.01 mole) to the solution.

  • Irradiate the reaction mixture in a microwave synthesizer at 300 W for 4 minutes in 30-second intervals.[9]

  • Cool the reaction mixture, and the solid product will separate out.

  • Filter the product, wash with water, and recrystallize from a suitable solvent.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the conventional and green synthesis processes.

Conventional_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A Acid Hydrazide C Reaction in Hazardous Solvent A->C B Aldehyde/Carboxylic Acid B->C D Addition of Harsh Dehydrating Agent (e.g., POCl₃, SOCl₂) C->D Intermediate Formation E Prolonged Reflux (Several Hours) D->E F 1,3,4-Oxadiazole E->F Cyclization G Significant Byproduct/Waste E->G

Caption: Conventional Synthesis Workflow for 1,3,4-Oxadiazoles.

Green_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A Acid Hydrazide C One-Pot Reaction in Green Solvent or Solvent-Free A->C B Aldehyde/Carboxylic Acid B->C D Energy Input (Microwave/Ultrasound) or Grinding C->D Use of Green Catalyst G Minimal Byproduct/Waste C->G E Short Reaction Time (Minutes) D->E F High Yield of 1,3,4-Oxadiazole E->F Efficient Cyclization

Caption: Green Synthesis Workflow for 1,3,4-Oxadiazoles.

Conclusion

The adoption of green chemistry principles in the synthesis of 1,3,4-oxadiazoles offers substantial advantages over conventional methods.[4] Techniques such as microwave and ultrasound irradiation, along with solvent-free approaches like grinding, not only accelerate reaction rates and improve product yields but also significantly reduce the environmental footprint by minimizing waste and avoiding hazardous substances.[1][7][8] For researchers in drug discovery and development, these green methodologies provide a more sustainable, efficient, and cost-effective pathway to novel 1,3,4-oxadiazole-based therapeutic agents.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for 5-Methyl-1,3,4-oxadiazole-2-thiol

This guide provides comprehensive safety and logistical information for the handling of 5-Methyl-1,3,4-oxadiazole-2-thiol, tailored for researchers, scientists, and professionals in drug development. Adherence to these p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling of 5-Methyl-1,3,4-oxadiazole-2-thiol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and procedural accuracy.

Chemical Profile and Hazards:

5-Methyl-1,3,4-oxadiazole-2-thiol and its analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] A primary characteristic of thiols is their strong, unpleasant odor, which necessitates specific handling protocols to contain and neutralize.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll work must be conducted in a certified chemical fume hood to control vapors and odor.[6]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves for integrity before use.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[6]
Skin and Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect against splashes.
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working outside of a fume hood or if exposure limits are exceeded.[6]

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Prepare a bleach solution (typically a 1:1 mixture of commercial bleach and water) within the fume hood for the immediate decontamination of glassware and utensils.[6]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use appropriate tools (e.g., spatula, weighing paper) and handle with care to avoid generating dust.

  • Inert Atmosphere: If the experimental protocol requires an inert atmosphere, ensure all equipment is properly set up and purged with an inert gas (e.g., nitrogen or argon) before introducing the thiol.

  • Post-Handling Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the thiol. Submerge contaminated items in the prepared bleach solution and allow them to soak for at least 24 hours to neutralize the thiol.[5]

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Remove and launder contaminated lab coats separately from other clothing.

Storage Plan:

Storage ConditionRequirement
Container Keep in a tightly closed container.[1][2]
Environment Store in a cool, dry, and well-ventilated area.[1][2]
Incompatibilities Keep away from heat and sources of ignition.[1]

Disposal Plan:

Waste TypeDisposal Procedure
Solid Waste Collect unreacted chemical and contaminated disposable materials (e.g., gloves, weighing paper) in a sealed, labeled hazardous waste container.
Liquid Waste (Neutralized) The bleach solution used for decontamination must be disposed of as hazardous waste.[6] Do not pour down the drain.[1]
Sharps Contaminated needles and other sharps should be placed in a designated sharps container for hazardous waste.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Management:

For small spills, use an absorbent material to contain the substance.[5] Sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.[1] For larger spills, evacuate the area and contact the appropriate emergency response team.

Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling 5-Methyl-1,3,4-oxadiazole-2-thiol.

Safe Handling Workflow for 5-Methyl-1,3,4-oxadiazole-2-thiol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Bleach Bath in Fume Hood A->B C Ensure Emergency Equipment is Accessible B->C D Weigh and Transfer Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Glassware in Bleach Bath E->F G Dispose of Solid and Liquid Waste F->G H Clean Work Area G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for handling 5-Methyl-1,3,4-oxadiazole-2-thiol.

References

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5-Methyl-1,3,4-oxadiazole-2-thiol
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5-Methyl-1,3,4-oxadiazole-2-thiol
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